Rutin-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
分子式 |
C27H30O16 |
|---|---|
分子量 |
613.5 g/mol |
IUPAC 名称 |
6,8-dideuterio-2-(3-deuterio-4,5-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15?,17-,18+,20+,21-,22?,23+,26?,27-/m1/s1/i3D,5D,6D |
InChI 键 |
IKGXIBQEEMLURG-SWFHVPCXSA-N |
手性 SMILES |
[2H]C1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)O[C@@H]4[C@H]([C@@H]([C@H](C(O4)COC5C([C@H]([C@@H]([C@H](O5)C)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
产品来源 |
United States |
Foundational & Exploratory
Isotopic Purity of Rutin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Rutin-d3, a deuterated analog of the flavonoid Rutin. The precise determination of isotopic purity is critical for the accurate application of this compound as an internal standard in quantitative bioanalytical studies and as a tracer in metabolic research. This document outlines the common methodologies for assessing isotopic purity, presents typical specifications, and offers a logical framework for its characterization.
Introduction to this compound and Isotopic Purity
This compound is a stable isotope-labeled version of Rutin, where three hydrogen atoms have been replaced by deuterium. This modification results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to the unlabeled parent compound.[1] This characteristic makes this compound an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Rutin in complex biological matrices.
Isotopic purity is a critical parameter that defines the percentage of the labeled compound that contains the specified number of deuterium atoms. It is distinct from chemical purity, which refers to the absence of other chemical compounds. High isotopic purity is essential to minimize signal interference from unlabeled or partially labeled species, ensuring the accuracy and precision of quantitative assays.
Quantitative Data on this compound Specifications
While specific Certificates of Analysis (CoA) for this compound are proprietary to the manufacturer and provided upon purchase, the following table summarizes the typical chemical and physical properties of commercially available this compound. The isotopic purity of deuterated standards is generally expected to be high, often exceeding 98%.
| Parameter | Specification | Source |
| Chemical Formula | C₂₇H₂₇D₃O₁₆ | Supplier Data |
| Molecular Weight | 613.54 g/mol | Supplier Data |
| Chemical Purity (HPLC) | >95% | [2] |
| Isotopic Enrichment (Typical) | ≥98% | General Industry Standard |
Note: The isotopic enrichment value is a typical specification for high-quality deuterated standards and may vary between different suppliers and batches. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.
Experimental Protocols for Determining Isotopic Purity
The determination of the isotopic purity of this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS can differentiate between the molecular ions of this compound and its isotopologues (molecules with different numbers of deuterium atoms) based on their precise mass-to-charge ratios (m/z).
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after chromatographic separation, and ionized using an appropriate technique, such as electrospray ionization (ESI).
-
Mass Analysis: The mass analyzer, operating at high resolution, separates the ions based on their m/z values.
-
Data Analysis: The relative intensities of the ion signals corresponding to Rutin (d0), Rutin-d1, Rutin-d2, and this compound are measured. The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.
Workflow for Isotopic Purity Determination by HRMS
Caption: Workflow for determining the isotopic purity of this compound by HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR and ²H NMR can be used to determine the degree and position of deuteration. In ¹H NMR, the absence of signals at specific positions indicates successful deuterium substitution. In ²H NMR, the presence of signals confirms the location of the deuterium atoms.
Methodology:
-
Sample Preparation: A high-concentration solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The integrals of the remaining proton signals at the deuterated positions are compared to the integrals of non-deuterated protons in the molecule to determine the extent of deuteration.
-
²H NMR Analysis: A ²H NMR spectrum is acquired to directly observe the deuterium signals, confirming their presence and providing a quantitative measure of isotopic enrichment.
Signaling Pathway Context: Rutin's Mechanism of Action
While the isotopic purity of this compound is a technical parameter, it is important to understand the biological context in which Rutin and its labeled counterpart are studied. Rutin exerts its biological effects through various signaling pathways, often related to its antioxidant and anti-inflammatory properties. The diagram below illustrates a simplified representation of a key pathway influenced by Rutin.
Caption: Simplified signaling pathway of Rutin's antioxidant and anti-inflammatory effects.
Conclusion
The isotopic purity of this compound is a cornerstone of its utility in sensitive and accurate quantitative research. While specific values are lot-dependent, high isotopic enrichment is a standard for commercially available deuterated compounds. The methodologies of HRMS and NMR spectroscopy provide robust and complementary approaches for the precise determination of isotopic purity. A thorough understanding and verification of this parameter are essential for researchers in drug development and other scientific fields to ensure the integrity and reliability of their experimental data.
References
An In-depth Technical Guide to the Synthesis and Characterization of Rutin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Rutin (Rutin-d3). The inclusion of deuterium-labeled internal standards is critical in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document details a selective deuteration protocol, along with the analytical techniques required for structural confirmation and purity assessment.
Introduction to Rutin
Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside found in numerous plants, including buckwheat and citrus fruits.[1][2] It is composed of the flavonol quercetin and the disaccharide rutinose.[1] Rutin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a subject of interest in pharmaceutical and nutraceutical research.[3] Stable isotope-labeled analogues like this compound are essential tools for absorption, distribution, metabolism, and excretion (ADME) studies, providing an accurate standard for mass spectrometry-based quantification.
Table 1: Physicochemical Properties of Rutin
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one | PubChem CID: 5280805[2] |
| Molecular Formula | C₂₇H₃₀O₁₆ | PubChem CID: 5280805[2] |
| Molecular Weight | 610.5 g/mol | PubChem CID: 5280805[2] |
| CAS Number | 153-18-4 | PubChem CID: 5280805[2] |
Synthesis of this compound
A convenient and cost-effective method for the selective deuteration of Rutin utilizes deuterium oxide (D₂O) as both the deuterium source and solvent under mild, basic conditions.[4] This "green" protocol allows for controlled hydrogen-deuterium (H-D) exchange on the aromatic rings.[4] Specifically, deuteration at the 2', 5', and 6' positions of the B-ring can be achieved to synthesize this compound.[4]
Experimental Protocol: Selective Deuteration
This protocol is adapted from a method described for the selective deuteration of flavonoids.[4]
Materials:
-
Rutin
-
Deuterium Oxide (D₂O)
-
Biologically compatible base (e.g., L-arginine, potassium carbonate)
-
Reaction vessel
Procedure:
-
Solubilization: Dissolve Rutin in D₂O. The use of a biologically compatible base like L-arginine can aid in solubilization.[4]
-
H-D Exchange Reaction:
-
To achieve deuteration at the 2', 5', and 6' positions, the reaction mixture is heated.[4] The precise temperature and reaction time should be optimized and monitored.
-
The hydrogens at positions 6 and 8 on the A-ring are more readily exchanged and can be replaced at room temperature.[4] To selectively obtain this compound (deuterated at 2', 5', and 6'), a two-step process can be employed: first, prepare a d5 intermediate by heating, and then perform a back-exchange in H₂O at room temperature to remove the deuterium from positions 6 and 8.[4]
-
-
Monitoring: The progress of the C-H/C-D exchange and the level of deuteration can be conveniently monitored by ¹H-NMR spectroscopy by observing the disappearance of specific proton signals.[4]
-
Purification: Upon reaction completion, the product can be purified using standard chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC).
Characterization of this compound
The structural integrity and successful deuteration of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method to confirm the positions and extent of deuteration.
-
¹H-NMR: The ¹H-NMR spectrum of this compound is expected to show the absence of signals corresponding to the protons at the 2', 5', and 6' positions when compared to the spectrum of unlabeled Rutin. The integration of the remaining proton signals will confirm the purity of the compound.
-
¹³C-NMR: The ¹³C-NMR spectrum will show signals for all carbon atoms. Carbons bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling and a slight upfield shift.
Table 2: Representative ¹H and ¹³C-NMR Data for Rutin in DMSO-d₆ (Note: Chemical shifts (δ) are in ppm. Data compiled from literature.[2][5])
| Position | ¹³C-NMR (δ) | ¹H-NMR (δ) | Expected Change in this compound ¹H-NMR |
|---|---|---|---|
| A-Ring | |||
| C-5 | 158.2 | - | No Change |
| C-6 | 99.7 | 6.21 (d) | No Change |
| C-7 | 164.6 | - | No Change |
| C-8 | 94.8 | 6.50 (d) | No Change |
| B-Ring | |||
| C-1' | 122.0 | - | No Change |
| C-2' | 129.4 | 7.95 (d) | Signal Disappears |
| C-3' | 116.8 | - | No Change |
| C-4' | 162.0 | - | No Change |
| C-5' | 116.8 | 6.94 (d) | Signal Disappears |
| C-6' | 129.4 | 7.95 (d) | Signal Disappears |
| C-Ring | |||
| C-2 | 165.0 | - | No Change |
| C-3 | 103.7 | 6.81 (s) | No Change |
| C-4 | 182.6 | - | No Change |
| Rutinose | |||
| Rha C-1'' | 101.0 | 4.50 (s) | No Change |
| Glc C-1''' | 104.6 | 5.45 (d) | No Change |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and, by extension, the number of incorporated deuterium atoms.
-
High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., LC-ESI-QTOF) provides an accurate mass measurement to confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis helps to confirm the location of the deuterium labels. The fragmentation pattern of this compound will be compared to that of unlabeled Rutin. Fragments containing the deuterated B-ring will show a mass shift of +3 Da. The primary fragmentation of Rutin involves the cleavage of the glycosidic bond, yielding the quercetin aglycone.[6] For this compound, this would produce a quercetin-d3 aglycone fragment.
Table 3: Expected Mass Spectrometry Data for Rutin and this compound
| Analyte | Molecular Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) | Key Aglycone Fragment [M-rutinose+H]⁺ (m/z) |
|---|---|---|---|---|
| Rutin | C₂₇H₃₀O₁₆ | 610.1534 | 611.1607[6] | 303.0497[6] |
| This compound | C₂₇H₂₇D₃O₁₆ | 613.1722 | 614.1795 | 306.0685 |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity and quantify the synthesized this compound. Deuteration typically has a negligible effect on the retention time under reversed-phase conditions.
Example HPLC Protocol:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[5][8]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV detector set at a wavelength where Rutin has maximum absorbance, typically around 254 nm or 359 nm.[5]
-
Purity Assessment: The purity of this compound is determined by the peak area percentage in the chromatogram.
Biosynthesis of Rutin
Understanding the natural formation of Rutin provides context for its biological significance. The pathway begins with phenylalanine and involves a series of enzymatic conversions to produce the final quercetin-3-O-rutinoside structure.[1]
References
- 1. Rutin - Wikipedia [en.wikipedia.org]
- 2. Rutin | C27H30O16 | CID 5280805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. massbank.eu [massbank.eu]
- 7. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
A Technical Guide to the Certificate of Analysis for Rutin-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of the information presented in a Certificate of Analysis (CoA) for Rutin-d3. Understanding the data and the underlying analytical methodologies is crucial for ensuring the quality, purity, and identity of this stable isotope-labeled compound in research and development settings.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document that confirms that a specific batch of a product meets its predetermined specifications. For this compound, a deuterated analog of Rutin often used as an internal standard in quantitative analysis, the CoA is a critical document for validating experimental results.
A typical CoA for this compound is structured to provide key information about the compound's identity, purity, and physical properties. Below is a summary of the essential data points you will encounter.
Table 1: Typical Product Information on a this compound CoA
| Parameter | Typical Specification | Description |
| Product Name | This compound | The common name for the deuterated Rutin. |
| Catalog Number | Varies | A unique identifier for the product. |
| CAS Number | Not always available | The Chemical Abstracts Service registry number. The unlabelled version is 153-18-4. |
| Molecular Formula | C₂₇H₂₇D₃O₁₆ | Indicates the elemental composition, including the three deuterium atoms.[1] |
| Molecular Weight | 613.54 g/mol | The mass of one mole of the compound, accounting for the deuterium isotopes.[1][2] |
| Physical Form | Solid | The physical state of the compound at room temperature.[2] |
| Storage Conditions | -20°C, protect from light | Recommended conditions to ensure the stability of the compound.[1][2] |
Table 2: Quantitative Analytical Data on a this compound CoA
| Analysis | Method | Typical Specification | Purpose |
| Purity | HPLC | >95% | Quantifies the percentage of this compound in the material.[1] |
| Identity Confirmation | ¹H-NMR | Consistent with structure | Confirms the chemical structure of the compound.[3] |
| Mass Confirmation | Mass Spectrometry | Consistent with molecular weight | Verifies the mass of the molecule, confirming isotopic labeling. |
Experimental Protocols for Quality Control
The specifications outlined in the CoA are verified through rigorous analytical testing. The following sections detail the methodologies for the key experiments performed to certify a batch of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is typically used.
-
Column: A C18 reversed-phase column is commonly employed for the separation of flavonoids like Rutin.
-
Mobile Phase: A gradient elution is often used, starting with a higher polarity solvent system (e.g., water with a small percentage of formic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol).
-
Detection: The UV detector is set to a wavelength where Rutin exhibits maximum absorbance, typically around 254 nm or 265 nm.
-
Quantification: The purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of each proton in the molecule.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Solvent: The this compound sample is dissolved in a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
Data Acquisition: A standard ¹H-NMR spectrum is acquired.
-
Interpretation: The resulting spectrum is analyzed for the characteristic chemical shifts, coupling constants, and integration values of the protons in the Rutin molecule. The absence of signals at specific positions where deuterium has been incorporated confirms the isotopic labeling. The overall pattern must be consistent with the known structure of Rutin.[4][5][6][7]
Mass Confirmation by Mass Spectrometry (MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of this compound and verify the incorporation of the deuterium labels.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for molecules like Rutin.
-
Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. For example, in positive ion mode, a peak at m/z 614.54 [M+H]⁺ would be expected. The fragmentation pattern can also be analyzed to further confirm the structure.[8][9]
Visualizing Key Concepts
To further aid in the understanding of the application and analysis of this compound, the following diagrams illustrate the workflow of a Certificate of Analysis, a hypothetical signaling pathway involving Rutin, and the logical relationship of the analytical data.
Caption: Workflow for the generation of a this compound Certificate of Analysis.
Rutin has been studied for its various biological activities, including its antioxidant and anti-inflammatory effects.[10][11][12] It has been shown to modulate several signaling pathways.[13] The diagram below illustrates a simplified, hypothetical signaling pathway that could be influenced by Rutin.
Caption: Hypothetical signaling pathway of Rutin's anti-inflammatory action.
The analytical data on a CoA are logically interconnected to provide a comprehensive quality assessment of the product.
Caption: Logical relationship of analytical data on a Certificate of Analysis.
This guide provides a foundational understanding of the critical information contained within a this compound Certificate of Analysis. By comprehending the methodologies and the significance of the data presented, researchers can confidently utilize this essential compound in their studies.
References
- 1. This compound (Major) | CAS | LGC Standards [lgcstandards.com]
- 2. clinivex.com [clinivex.com]
- 3. abmole.com [abmole.com]
- 4. rsc.org [rsc.org]
- 5. brieflands.com [brieflands.com]
- 6. scribd.com [scribd.com]
- 7. On the use OF 1H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution: the example of the flavonoid rutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Rutin? [synapse.patsnap.com]
- 11. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for High-Purity Rutin-d3
This technical guide provides a comprehensive overview of commercially available high-purity Rutin-d3 for researchers, scientists, and drug development professionals. It includes a comparative summary of suppliers, detailed experimental protocols for synthesis and analysis, and an examination of the key signaling pathways influenced by Rutin.
Commercial Availability of High-Purity this compound
The procurement of high-purity, deuterated compounds is critical for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrometry-based quantification. Several reputable suppliers offer this compound, and a summary of their product specifications is presented below.
Data Presentation: Commercial Supplier Specifications for this compound
| Supplier | Product Name | Purity Specification | Analytical Methods Mentioned | Catalog Number |
| LGC Standards | This compound (Major) | >95% (HPLC)[1] | HPLC[1] | TRC-R701802-2.5MG[1] |
| Clinivex | This compound (Major) | Information available upon request from their Certificate of Analysis (CoA)[2] | CoA provided with product[2] | RCLST208107[2] |
| Santa Cruz Biotechnology | This compound | Information available upon request from their Certificate of Analysis (CoA)[3] | CoA provided with product[3] | sc-217947 (example for a d3 compound) |
Note: Detailed Certificates of Analysis with batch-specific purity and analytical data should be requested directly from the suppliers.
Experimental Protocols
The following sections outline generalized experimental methodologies for the synthesis, purification, and analysis of this compound, based on established scientific literature. These protocols are intended as a guide and may require optimization for specific laboratory conditions.
Synthesis of this compound
A common method for the deuteration of flavonoids like Rutin involves hydrogen-deuterium exchange reactions under basic conditions. The following protocol is adapted from a published green chemistry approach.
Methodology: Selective Deuteration of Rutin
-
Dissolution: Dissolve Rutin in a minimal amount of a suitable organic solvent (e.g., methanol).
-
Deuterium Source: Add deuterium oxide (D₂O) containing a mild base (e.g., potassium carbonate or an organic base like triethylamine) to the Rutin solution. The D₂O serves as the deuterium source.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a specified period (e.g., 24-48 hours) to facilitate the exchange of acidic protons on the aromatic rings with deuterium.
-
Neutralization: After the reaction, neutralize the mixture with a suitable acid (e.g., acetic acid-d4).
-
Solvent Removal: Evaporate the solvents under reduced pressure to obtain the crude this compound.
Purification of this compound
Purification of the synthesized this compound is crucial to remove any unreacted Rutin and other impurities. A combination of chromatographic techniques is typically employed.
Methodology: Purification by Column Chromatography
-
Stationary Phase: Pack a chromatography column with a suitable stationary phase, such as silica gel or a macroporous resin (e.g., Amberlite XAD series).
-
Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents. A common mobile phase system for flavonoids is a mixture of water and methanol or ethanol, with the organic solvent concentration gradually increasing.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Evaporation: Combine the fractions containing the pure this compound and evaporate the solvent to yield the purified product.
Quality Control and Analysis
The purity and identity of the synthesized this compound must be confirmed using various analytical techniques.
Methodology: Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where Rutin exhibits maximum absorbance (around 254 nm or 350 nm).
-
Purity Assessment: The purity is determined by the peak area percentage of the this compound peak relative to all other peaks in the chromatogram.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: To confirm the deuteration, the proton signals corresponding to the exchanged positions on the aromatic rings will be absent or significantly reduced in intensity.
-
¹³C-NMR: The carbon spectrum will remain largely unchanged, confirming the integrity of the carbon skeleton.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a suitable method.
-
Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (e.g., [M-H]⁻ at m/z 612.16 for C₂₇H₂₇D₃O₁₆), confirming the incorporation of three deuterium atoms.
-
Visualizations
The following diagrams illustrate the experimental workflow for preparing high-purity this compound and the key signaling pathways modulated by Rutin.
References
A Technical Guide to the Research Applications of Deuterated Rutin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the applications of deuterated rutin in scientific research. By replacing hydrogen atoms with their stable isotope, deuterium, researchers can unlock powerful methods to investigate the pharmacokinetics, metabolism, and mechanisms of action of this prominent bioflavonoid. This document details these applications, presents relevant quantitative data, outlines experimental protocols, and visualizes key pathways and workflows.
Core Applications of Deuterated Rutin
The strategic replacement of hydrogen with deuterium in the rutin molecule offers significant advantages in research, primarily centered around the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[1] This difference is exploited in several key research areas.
Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies
Deuteration is a valuable tool for optimizing the metabolic stability of drug candidates.[2] By substituting hydrogen with deuterium at known sites of metabolic attack (e.g., those susceptible to cytochrome P450 oxidation), the rate of metabolism can be slowed.[3] This "metabolic switching" can lead to:
-
Improved Half-Life (t½): Slower metabolism extends the compound's circulation time.[4]
-
Increased Systemic Exposure (AUC): A higher concentration of the drug remains in the body over time.
-
Reduced Formation of Toxic Metabolites: Blocking a specific metabolic pathway can prevent the generation of harmful byproducts.[4][5]
-
Enhanced Bioavailability: Slower first-pass metabolism can increase the amount of active compound reaching systemic circulation.
While extensive comparative PK data for deuterated rutin is not widely published, the known pharmacokinetic parameters of standard rutin provide a baseline for predicting the potential benefits of deuteration.
Metabolic Tracing and Metabolite Identification
Deuterated rutin serves as an excellent metabolic tracer.[6][7] When a deuterated compound is introduced into a biological system, its metabolites retain the deuterium label. This isotopic signature allows analytical techniques like mass spectrometry to easily distinguish between drug-derived metabolites and endogenous molecules that may be structurally identical.[6]
A key study utilized [2',5',6'-2H]rutin administered orally to rats to trace its metabolic fate. Using Gas Chromatography-Mass Spectrometry (GLC-MS), researchers successfully identified several urinary metabolites, including 3-hydroxyphenylacetic acid and 3,4-dihydroxyphenylacetic acid, confirming their origin from the ingested deuterated rutin.[6] This approach definitively established the role of intestinal microflora in the metabolism of rutin.[6]
Mechanistic Studies
The kinetic isotope effect can be used to elucidate enzymatic reaction mechanisms.[5][8] If the cleavage of a C-H bond is the rate-determining step of a metabolic reaction, replacing that hydrogen with deuterium will significantly slow down the reaction.[8] Observing a substantial KIE provides strong evidence that C-H bond breaking is central to the reaction's slowest step. This technique allows researchers to probe the mechanisms of enzymes responsible for metabolizing rutin.
Quantitative Data: Pharmacokinetics of Rutin
The following table summarizes pharmacokinetic parameters for non-deuterated rutin from studies in rats and rabbits. Deuteration at metabolically active sites would be expected to decrease clearance and increase both the half-life and AUC.
| Parameter | Value | Species / Conditions | Source |
| Clearance (Cl) | 0.095 L/h/kg | Rat (Intravenous) | [9] |
| 0.079 ± 0.013 L/h/kg | Rabbit (Intravenous) | [10] | |
| Volume of Distribution (Vss) | 0.290 ± 0.053 L/kg | Rabbit (Intravenous) | [10] |
| Peak Plasma Concentration (Cmax) | 1.546 ± 0.188 mg/L | Rat (Oral, from mulberry leaf extract) | [11] |
| Time to Peak (Tmax) | 1 hour | Rat (Oral, from mulberry leaf extract) | [11] |
| Oral Bioavailability (F) | 0.006 (as pure rutin) | Rabbit (Oral) | [10] |
| < 20% (from extract) | Rabbit (Oral) | [10] |
Note: Rutin's bioavailability is generally low, and it is extensively metabolized into its aglycone, quercetin, and further conjugated metabolites.[12] The majority of circulating forms are quercetin sulfates and glucuronides.[12]
Detailed Experimental Protocols
Protocol: Synthesis of Deuterated Rutin (Hypothetical)
This protocol outlines a plausible method for synthesizing deuterated rutin via H-D exchange, targeting the aromatic protons.
-
Objective: To introduce deuterium atoms onto the aromatic rings of the rutin molecule.
-
Materials:
-
Rutin (95%+ purity)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D) or a suitable base catalyst.
-
Anhydrous methanol (for quenching)
-
Ethyl acetate and hexane (for purification)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer (MS) for verification
-
-
Procedure:
-
Dissolution: Dissolve 1 g of rutin in 50 mL of D₂O in a round-bottom flask.
-
Catalysis: Add 0.5 mL of D₂SO₄ to the solution to catalyze the electrophilic aromatic substitution (H-D exchange).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) under a nitrogen or argon atmosphere for 24-48 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via ¹H-NMR to observe the reduction of specific proton signals.
-
Quenching: Cool the reaction mixture to room temperature and slowly add 10 mL of anhydrous methanol to quench the reaction.
-
Solvent Removal: Remove the D₂O and methanol under reduced pressure using a rotary evaporator.
-
Purification: Re-dissolve the crude product in a minimal amount of methanol and purify using preparative HPLC with a C18 column.
-
Verification: Confirm the final product's identity, purity (>98%), and degree of deuteration using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
-
Protocol: In Vivo Metabolic Tracer Study in Rats
This protocol is adapted from methodologies used for studying flavonoid metabolism.[6]
-
Objective: To identify and differentiate the metabolites of deuterated rutin from endogenous compounds in rat urine and plasma.
-
Materials:
-
Deuterated rutin (synthesized as per Protocol 3.1)
-
Male Wistar rats (8-10 weeks old)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages for urine and feces collection
-
Heparinized tubes for blood collection
-
-
Equipment:
-
Oral gavage needles
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Acclimatization: House rats in metabolic cages for 3 days prior to the experiment to acclimate them. Provide standard chow and water ad libitum.
-
Dosing: Administer a single oral dose of deuterated rutin (e.g., 50 mg/kg) suspended in the vehicle via gavage. A control group should receive the vehicle only.
-
Sample Collection:
-
Urine: Collect urine at specified intervals (e.g., 0-8h, 8-24h, 24-48h) and store immediately at -80 °C.
-
Blood: Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at time points such as 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge at 4000 rpm for 10 minutes to separate plasma and store at -80 °C.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 2 minutes, then centrifuge at 13,000 rpm for 15 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
Analysis: Analyze samples using a validated LC-MS/MS method to identify and quantify deuterated rutin and its metabolites based on their specific mass-to-charge ratios (m/z).
-
Visualizations: Pathways and Workflows
Experimental Workflows
Caption: Experimental workflow for tracing deuterated rutin metabolites.
Signaling Pathways
Rutin exerts its biological effects by modulating numerous intracellular signaling pathways. Deuterated rutin can be used to study these interactions with greater metabolic stability, ensuring the parent compound is the primary actor.
Caption: Rutin's role in the intrinsic apoptosis signaling pathway.[13][14]
Caption: Rutin's inhibition of the pro-inflammatory NF-κB pathway.[14][15]
Conclusion
Deuterated rutin is a powerful and versatile tool for researchers in drug discovery and development. Its primary applications in pharmacokinetic optimization, metabolite tracing, and mechanistic studies provide critical insights that are difficult to obtain with the non-deuterated parent compound alone. By leveraging the kinetic isotope effect, scientists can enhance the metabolic stability of rutin, potentially improving its therapeutic profile. Furthermore, its use as a stable isotope tracer enables the unambiguous identification of metabolic pathways. As analytical technologies continue to advance, the application of deuterated rutin is poised to further clarify its complex biological activities and support the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on drug metabolism by use of isotopes XXVII: urinary metabolites of rutin in rats and the role of intestinal microflora in the metabolism of rutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. researchgate.net [researchgate.net]
- 10. Rutin and Physalis peruviana Extract: Population Pharmacokinetics in New Zealand Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jfda-online.com [jfda-online.com]
- 13. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. What is the mechanism of Rutin? [synapse.patsnap.com]
Unlocking Flavonoid Function: An In-depth Technical Guide to Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, have garnered significant attention for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] Understanding the metabolic fate, mechanism of action, and signaling pathways of these compounds is crucial for their development as therapeutic agents. Isotopic labeling, a powerful technique that involves the incorporation of stable or radioactive isotopes into a molecule of interest, provides an indispensable tool for researchers to trace, quantify, and characterize flavonoids and their metabolites in complex biological systems.[3][4] This guide offers a comprehensive overview of the core principles, experimental methodologies, and applications of isotopic labeling in flavonoid research, with a focus on providing practical insights for scientists in academia and industry.
Methods of Isotopic Labeling of Flavonoids
The introduction of isotopic labels into flavonoid structures can be achieved through two primary strategies: chemical synthesis and biosynthesis. The choice of method depends on the desired labeling pattern, the complexity of the flavonoid, and the required yield and isotopic enrichment.
Chemical Synthesis:
Chemical synthesis offers precise control over the position of the isotopic label. This is particularly advantageous for mechanistic studies where tracking a specific atom through a series of reactions is necessary. Common isotopes used in chemical synthesis include deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).
Biosynthesis:
Biosynthetic labeling involves feeding isotopically labeled precursors to plant tissues or microbial cultures that produce the flavonoid of interest. This method is particularly useful for labeling complex flavonoids that are difficult to synthesize chemically. While it may result in a more dispersed labeling pattern, it provides insights into the biosynthetic pathways of the compounds.
Quantitative Data on Isotopic Labeling
The efficiency of isotopic labeling is a critical parameter in experimental design. The following tables summarize representative quantitative data for different labeling approaches.
Table 1: Chemical Synthesis Labeling of Flavonoids
| Flavonoid | Isotope | Labeling Method | Yield (%) | Isotopic Enrichment (%) | Reference |
| Prenylated Flavonoids | Deuterium | Microwave-assisted acid/base catalysis | Not Specified | >95 | [5] |
| Xanthohumol | ¹³C | Multi-step organic synthesis | 5.7 | Not Specified | [5] |
| Flavanones | Deuterium | D₃PO₄ and AcOD treatment | Not Specified | >95 | [6] |
| Proanthocyanidin Metabolite | Deuterium | Catalytic deuteration | 83 | Not Specified | [7] |
Table 2: Analytical Parameters for Labeled Flavonoids
| Flavonoid Class | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Prenylated Flavonoids | LC-MS/MS-SIDA | 0.04 - 3.2 µg/L | Not Specified | [8] |
| Various Flavonoids | DART-MS | 0.2 - 524.6 ng/mL | 0.7 - 1748.6 ng/mL | [1] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of successful scientific research. Below are outlines of key methodologies for the synthesis and analysis of isotopically labeled flavonoids.
Protocol 1: Deuterium Labeling of Flavanones
This protocol is adapted from a method for deuterium incorporation at the C-3 position of flavanones.[6]
Materials:
-
Flavanone or 2'-hydroxychalcone precursor
-
Deuterophosphoric acid (D₃PO₄)
-
Deuterated acetic acid (AcOD)
-
Anhydrous solvent (e.g., dioxane)
-
Deuterated water (D₂O)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the flavanone or 2'-hydroxychalcone in the anhydrous solvent.
-
Add D₃PO₄ and AcOD to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere for a specified time, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with D₂O.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with a saturated solution of sodium bicarbonate in D₂O.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deuterated flavanone using column chromatography or recrystallization.
-
Confirm the structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Stable Isotope Dilution Analysis (SIDA) using LC-MS/MS
This protocol provides a general workflow for the quantification of flavonoids in biological samples using isotopically labeled internal standards.[8]
Materials:
-
Biological sample (e.g., beer, hop tea, plasma)
-
Isotopically labeled flavonoid internal standard(s)
-
Extraction solvent (e.g., methanol, acetonitrile)
-
LC-MS/MS system (e.g., triple quadrupole)
-
Analytical column (e.g., C18)
Procedure:
-
Sample Preparation: Homogenize the biological sample.
-
Spiking: Add a known amount of the isotopically labeled internal standard to the sample.
-
Extraction: Perform liquid-liquid or solid-phase extraction to isolate the flavonoids.
-
Concentration: Evaporate the solvent and reconstitute the extract in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analyte and internal standard chromatographically.
-
Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the unlabeled flavonoid and a fixed concentration of the internal standard.
-
Calculate the concentration of the flavonoid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
Isotopically labeled flavonoids are instrumental in elucidating the complex signaling pathways through which these compounds exert their biological effects. The following diagrams, generated using the DOT language, illustrate key flavonoid-modulated pathways and a typical experimental workflow.
Conclusion
Isotopic labeling is a cornerstone technique in modern flavonoid research, enabling detailed investigation into their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their intricate interactions with cellular signaling pathways. This guide has provided a technical overview of the key methodologies, quantitative aspects, and applications of this powerful tool. For researchers and drug development professionals, a thorough understanding and application of isotopic labeling techniques will be paramount in unlocking the full therapeutic potential of flavonoids and translating these natural compounds into effective clinical solutions.
References
- 1. Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Optimization of Steady-State 13C-Labeling Experiments for Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of deuterium-labeled flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
An In-depth Technical Guide on the Use of Rutin-d3 for the Quantitative Analysis of Quercetin
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the principles and methodologies for the quantitative analysis of quercetin in biological matrices using a stable isotope-labeled internal standard (SIL-IS), with a specific focus on the hypothetical application of Rutin-d3. While specific validated methods for this compound are not yet prevalent in published literature, this document outlines a robust framework for its use based on established bioanalytical practices and regulatory guidelines.
Introduction: The Rationale for Stable Isotope-Labeled Internal Standards in Quercetin Analysis
Quercetin, a ubiquitous flavonoid found in numerous plant-based foods, is of significant interest to the pharmaceutical and nutraceutical industries due to its wide range of biological activities. Accurate and precise quantification of quercetin in biological matrices is crucial for pharmacokinetic, bioavailability, and drug metabolism studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity and sensitivity. The use of an appropriate internal standard (IS) is fundamental to a robust LC-MS/MS method, as it corrects for variability during sample preparation, chromatography, and ionization.
Stable isotope-labeled internal standards (SIL-ISs), such as the deuterated analogue this compound, are considered the most suitable choice for quantitative mass spectrometry.[1][2] This is because a SIL-IS is chemically identical to the analyte and behaves similarly during extraction and chromatographic separation, while being distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of SIL-IS in bioanalytical methods submitted for regulatory review.[3][4][5]
This guide will detail the experimental protocols and data presentation for a bioanalytical method for quercetin, employing this compound as the internal standard.
Proposed Experimental Protocol
The following protocol is a comprehensive guide for the quantitative analysis of quercetin in a biological matrix (e.g., plasma) using this compound as the internal standard.
Materials and Reagents
-
Analytes: Quercetin (reference standard), this compound (internal standard)
-
Solvents: HPLC-grade methanol, acetonitrile, and water; formic acid
-
Biological Matrix: Blank human plasma (or other relevant matrix)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of quercetin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the quercetin stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.
Sample Preparation
A protein precipitation method is commonly employed for plasma samples:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions that should be optimized for your specific instrumentation.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode
-
Multiple Reaction Monitoring (MRM) Transitions: Based on the known fragmentation patterns of quercetin and rutin, the following MRM transitions are proposed.[6][7][8][9] These would need to be empirically optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Quercetin | 301.0 | 151.0 | 100 | -25 |
| 301.0 | 179.0 | 100 | -20 | |
| This compound | 613.5 | 301.0 | 100 | -40 |
| 613.5 | 271.0 | 100 | -50 |
Note: The precursor ion for this compound is based on the molecular weight of rutin (610.5 g/mol ) plus three deuterium atoms. The product ions are based on the loss of the rutinose moiety and subsequent fragmentation of the quercetin aglycone.
Bioanalytical Method Validation
The method should be validated according to the ICH M10 guideline, which includes the following parameters:[3][5][10]
Selectivity and Specificity
-
Objective: To ensure that the method can differentiate the analyte and IS from endogenous matrix components.
-
Procedure: Analyze at least six different lots of blank matrix to check for interfering peaks at the retention times of quercetin and this compound.
-
Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the IS.[3]
Calibration Curve and Linearity
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte.
-
Procedure: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentration levels.
-
Acceptance Criteria: At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.[5]
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the nominal values (accuracy) and the degree of scatter (precision).
-
Procedure: Analyze QC samples at four concentration levels (LLOQ, low, medium, and high) in at least five replicates.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[4]
Matrix Effect
-
Objective: To assess the effect of the biological matrix on the ionization of the analyte and IS.
-
Procedure: Compare the response of the analyte and IS in post-extraction spiked blank matrix from at least six different sources to the response in a neat solution.
-
Acceptance Criteria: The IS-normalized matrix factor should have a coefficient of variation ≤ 15%.[3]
Stability
-
Objective: To evaluate the stability of quercetin and this compound under various storage and handling conditions.
-
Procedure: Assess freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability using low and high QC samples.
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[1]
Quantitative Data Summary
The following tables summarize the expected validation data for a robust quantitative method for quercetin using this compound as the internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria |
| Linearity Range | To be determined experimentally |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | TBD | ± 20% | ≤ 20% | ± 20% | ≤ 20% |
| Low | TBD | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| Medium | TBD | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| High | TBD | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
Table 3: Stability Data
| Stability Test | Storage Conditions | Acceptance Criteria |
| Freeze-Thaw | 3 cycles at -80°C | Mean concentration within ±15% of nominal |
| Bench-Top | 24 hours at room temperature | Mean concentration within ±15% of nominal |
| Long-Term | 3 months at -80°C | Mean concentration within ±15% of nominal |
Visualizations
Experimental Workflow
Logical Relationships in Method Validation
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is integral to the development of a robust and reliable bioanalytical method for the quantification of quercetin. By following the detailed experimental protocols and validation procedures outlined in this guide, which are in alignment with global regulatory expectations, researchers and drug development professionals can generate high-quality data to support their studies. While the specific application of this compound requires empirical development, the principles and methodologies presented here provide a solid foundation for its successful implementation.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
The Role of Rutin-d3 in Advancing Pharmacokinetic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Rutin-d3, a deuterated form of the flavonoid Rutin, in pharmacokinetic studies. By providing a stable, isotopically labeled internal standard, this compound enhances the accuracy and reliability of quantitative bioanalysis, a cornerstone of drug development and metabolic research. This document outlines key experimental protocols, presents relevant pharmacokinetic data, and visualizes the metabolic pathways and analytical workflows involved in studying this important compound.
Introduction to Rutin and the Significance of Deuteration
Rutin, a glycoside of the flavonoid quercetin, is a natural compound found in a variety of plants and is known for its antioxidant and pharmacological properties.[1][2][3] However, its therapeutic potential is often limited by poor solubility and low bioavailability.[2][4] Pharmacokinetic studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of Rutin and to developing strategies to improve its clinical efficacy.
The use of deuterated compounds, such as this compound, has become an invaluable tool in pharmacokinetic analysis.[5] Deuterium, a stable isotope of hydrogen, minimally alters the physicochemical properties of the molecule but provides a distinct mass signature. This makes this compound an ideal internal standard for mass spectrometry-based quantification, allowing for precise measurement of its non-deuterated counterpart in biological matrices.[5] Furthermore, deuteration can sometimes influence the metabolic profile of a drug, making studies on deuterated compounds themselves an interesting area of research.[5][6]
Pharmacokinetic Profile of Rutin
Understanding the pharmacokinetics of unlabeled Rutin is fundamental to designing and interpreting studies involving this compound. The following tables summarize key pharmacokinetic parameters of Rutin from various preclinical studies. These values provide a baseline for what can be expected in similar studies and highlight the variability in Rutin's disposition across different models and formulations.
Table 1: Pharmacokinetic Parameters of Rutin in Rats (Intravenous Administration)
| Parameter | Value (Mean ± SD) | Method | Reference |
| Elimination Rate Constant (Ke) | - | ERGO/GCE & HPLC | [1] |
| Elimination Half-life (t1/2) | 3.345 ± 0.647 min | ERGO/GCE | [1] |
| Area Under the Curve (AUC) | 5750 ± 656.0 µg·min/mL | ERGO/GCE | [1] |
| Volume of Distribution (Vd) | - | ERGO/GCE & HPLC | [1] |
| Plasma Clearance (CL) | 5.891 ± 0.458 mL/min/kg | ERGO/GCE | [1] |
| Population Volume of Distribution (Vpop) | 0.0646 L/kg | NCA | [7] |
| Population Clearance (Clpop) | 0.095 L/h/kg | NCA | [7] |
Data from a study using an electrochemically reduced graphene oxide modified sensor (ERGO/GCE) and High-Performance Liquid Chromatography (HPLC) for determination in rat plasma.[1] Additional data from a population pharmacokinetic model.[7]
Table 2: Pharmacokinetic Parameters of Rutin in Rabbits (Intravenous and Oral Administration of Pure Rutin)
| Parameter | Intravenous (Mean ± SD) | Oral (Mean ± SD) | Reference |
| Volume of Distribution at Steady State (Vss) | 0.290 ± 0.053 L/kg | - | [8] |
| Volume of Distribution (Vz) | 0.084 ± 0.028 L/kg | - | [8] |
| Clearance (Cl) | 0.079 ± 0.013 L/h/kg | - | [8] |
| Absolute Bioavailability (F) | - | 0.006 | [8] |
| Maximum Concentration (Cmax) | - | - | [8] |
| Time to Maximum Concentration (Tmax) | - | - | [8] |
| Terminal Half-life (t1/2) | - | - | [8] |
NCA: Noncompartmental Analysis. Data from a study in New Zealand rabbits.[8]
Experimental Protocols for Pharmacokinetic Studies
Detailed and robust experimental protocols are critical for obtaining reliable pharmacokinetic data. The following sections describe standard methodologies for in vivo studies, sample analysis, and data interpretation, which are directly applicable to studies utilizing this compound.
In Vivo Study Design
A typical pharmacokinetic study of Rutin (and by extension, this compound) involves the following steps:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used for initial pharmacokinetic screening.[1][9] New Zealand rabbits have also been utilized as a non-rodent species.[8]
-
Dosing:
-
Intravenous (i.v.) Administration: A specific dose of Rutin (or this compound) is administered, often through the tail vein, to determine its disposition without the influence of absorption.[8]
-
Oral (p.o.) Administration: A higher dose is typically given orally to assess bioavailability, often via gavage.[8][10]
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration from a suitable site, such as the marginal ear vein in rabbits or via cardiopuncture in rats at the end of the study.[8][10] Samples are collected in heparinized tubes.
-
Plasma Preparation: The collected blood is centrifuged to separate the plasma, which is then stored at -80°C until analysis.[8][11]
Bioanalytical Method: LC-MS/MS with this compound as Internal Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification.
-
Sample Preparation:
-
Plasma samples are thawed.
-
An internal standard solution (this compound) of a known concentration is added to each plasma sample.
-
Proteins are precipitated using a solvent like acetonitrile or methanol.
-
The mixture is centrifuged, and the supernatant is transferred for analysis.
-
-
Chromatographic Separation:
-
An aliquot of the supernatant is injected into an HPLC or UHPLC system.
-
A C18 column is commonly used for the separation of Rutin and its metabolites.[9]
-
The mobile phase typically consists of a mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography system is introduced into a tandem mass spectrometer.
-
The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Rutin and this compound.
-
-
Quantification:
-
The peak area ratio of the analyte (Rutin) to the internal standard (this compound) is calculated.
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of Rutin in the unknown samples is determined from the calibration curve.
-
Visualizing Key Processes
Diagrams are essential for illustrating complex biological and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate visualizations of the Rutin metabolic pathway and a typical pharmacokinetic experimental workflow.
Metabolic Pathway of Rutin
Rutin is not readily absorbed in its glycosidic form. It is first metabolized by the gut microbiota into its aglycone, quercetin, which is then absorbed and further metabolized.[12][13]
Caption: Metabolic pathway of Rutin in the gastrointestinal tract and liver.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the key steps involved in a typical preclinical pharmacokinetic study.
Caption: General workflow of a preclinical pharmacokinetic study.
Conclusion
This compound serves as an essential tool in modern pharmacokinetic research, enabling the precise and accurate quantification of Rutin in biological samples. While the pharmacokinetic properties of Rutin itself present challenges due to low bioavailability, the use of deuterated internal standards in well-designed preclinical studies provides the robust data necessary to understand its ADME profile. The experimental protocols and data presented in this guide offer a framework for researchers and scientists to design and conduct their own pharmacokinetic investigations, ultimately contributing to the development of novel therapeutic strategies involving this promising natural compound.
References
- 1. The pharmacokinetic study of rutin in rat plasma based on an electrochemically reduced graphene oxide modified sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjvm.journals.ekb.eg [mjvm.journals.ekb.eg]
- 3. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Rutin and Physalis peruviana Extract: Population Pharmacokinetics in New Zealand Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. Conversion of Rutin, a Prevalent Dietary Flavonol, by the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Rutin-d3 as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Stable Isotope Tracers in Flavonoid Research
Rutin, a ubiquitous flavonoid glycoside found in a variety of fruits and vegetables, has garnered significant attention for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.[1] Understanding the metabolic fate of rutin is crucial for elucidating its mechanisms of action and for the development of flavonoid-based therapeutics. However, the complex metabolism of flavonoids, involving extensive modification by both host and gut microbial enzymes, presents a significant challenge to traditional pharmacokinetic studies.
The use of stable isotope-labeled compounds, such as deuterated rutin (Rutin-d3), offers a powerful solution to this challenge. By introducing a "heavy" version of the molecule, researchers can distinguish the administered compound and its metabolites from the endogenous pool, allowing for precise and unambiguous tracking of its absorption, distribution, metabolism, and excretion (ADME). This compound serves as an ideal tracer for these studies, providing a robust tool for quantitative analysis without the safety concerns associated with radiolabeled isotopes.[2] This technical guide provides a comprehensive overview of the principles and methodologies for utilizing this compound as a tracer in metabolic research.
Rationale for Using this compound in Metabolic Studies
The primary advantage of using a deuterated internal standard like this compound is the ability to accurately and precisely quantify the analyte of interest in complex biological matrices.[3][4][5][6] Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte.[6] This ensures they co-elute during chromatography and experience similar ionization effects, effectively correcting for matrix effects and variations in sample preparation and instrument response.[3][4]
Key advantages of using this compound as a tracer include:
-
Accurate Quantification: Minimizes variability and matrix effects in LC-MS/MS analysis, leading to more reliable pharmacokinetic data.
-
Metabolite Identification: Facilitates the identification of novel metabolites by tracking the deuterium label.
-
Bioavailability Studies: Allows for precise determination of the absolute bioavailability of rutin.
-
Safety: Deuterium is a non-radioactive stable isotope, making it safe for use in both preclinical and clinical studies.
Experimental Protocols
While specific, published metabolic studies utilizing this compound as a tracer are not yet widely available, a robust experimental protocol can be constructed based on established methodologies for flavonoid analysis and stable isotope tracer studies. The following sections detail a proposed experimental workflow for a pharmacokinetic study of this compound in a rodent model.
Animal Studies: Oral Administration
A typical study would involve the oral administration of this compound to rats to mimic dietary intake.
-
Animals: Male Wistar rats are commonly used for such studies.[1][7][8][9]
-
Dosing: this compound, dissolved in a suitable vehicle such as olive oil, can be administered orally via gavage.[8][9] The dosage would be determined based on previous studies with unlabeled rutin, often in the range of 50-500 mg/kg.[8][9]
-
Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via the tail vein or cardiac puncture upon sacrifice.[7] Urine and feces can also be collected to assess excretion pathways. Tissues of interest (e.g., liver, intestine, kidney) can be harvested at the end of the study.
Sample Preparation
Proper sample preparation is critical for the accurate analysis of flavonoids from biological matrices.
-
Plasma/Serum: Protein precipitation is a common method for preparing plasma or serum samples.[10][11] This typically involves adding a solvent like acetonitrile to the sample, followed by vortexing and centrifugation to pellet the proteins. The supernatant containing the analytes is then collected for analysis.
-
Tissue Samples: Tissues are typically homogenized in a solvent such as 80% methanol with 1% HCl to extract the flavonoids.[12] The homogenate is then centrifuged, and the supernatant is collected and may be further concentrated before analysis.[12]
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of rutin and its metabolites.[10][11][13]
-
Chromatographic Separation: A C18 reverse-phase column is typically used to separate rutin and its metabolites.[10][13] A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid is commonly employed.[10][13]
-
Mass Spectrometric Detection: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative or positive ion mode is used for detection.[10][11][13] Multiple reaction monitoring (MRM) is used to selectively detect and quantify the transitions from the precursor ion to specific product ions for both the analyte and the deuterated internal standard.[13]
Data Presentation: Quantitative Analysis
The use of this compound as an internal standard allows for the construction of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. This enables the accurate determination of the concentration of rutin and its metabolites in the biological samples. The resulting data can be used to calculate key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of Rutin in Rats Following Intramuscular Administration (100 mg/kg)
| Parameter | Unit | Mean ± S.E. |
| Cmax | µg/ml | 21.11 ± 0.46 |
| Tmax | h | 1.83 ± 0.17 |
| t½β | h | 9.11 ± 1.50 |
| Vd(area) | l/kg | 16.34 ± 2.32 |
| Cl(B) | l/h/kg | 1.27 ± 0.04 |
| MRT | h | 4.79 ± 0.55 |
Source: Adapted from a study on the intramuscular administration of rutin in rats.[14]
Table 2: Pharmacokinetic Parameters of Rutin and Quercetin in Rats After Oral Administration of Total Flavones of Mulberry Leaf Extract
| Compound | Tmax (h) | Cmax (mg/L) |
| Rutin | 1 | 1.546 ± 0.188 |
| Quercetin | 0.333 (and a secondary peak at 6h) | 1.127 ± 0.329 |
Source: Adapted from a study on the oral administration of mulberry leaf extract in rats.[15]
Table 3: Bioavailability of Quercetin from Different Sources in Humans
| Source (equivalent to 100-200 mg quercetin) | Peak Plasma Concentration (µg/mL) | Time to Peak (h) |
| Onion Supplement | 2.3 ± 1.5 | 0.7 ± 0.2 |
| Quercetin-4'-O-glucoside | 2.1 ± 1.6 | 0.7 ± 0.3 |
| Buckwheat Tea | 0.6 ± 0.7 | 4.3 ± 1.8 |
| Rutin (Quercetin-3-O-rutinoside) | 0.3 ± 0.3 | 7.0 ± 2.9 |
Source: Adapted from a human bioavailability study of quercetin glycosides.[16]
Mandatory Visualizations
Signaling Pathways
Rutin and its primary aglycone, quercetin, have been shown to modulate a variety of signaling pathways involved in cellular processes such as apoptosis, inflammation, and cell proliferation.
Caption: Key signaling pathways modulated by rutin and quercetin.
Experimental Workflow
The following diagram illustrates the logical workflow for a metabolic study using this compound as a tracer.
Caption: Experimental workflow for a this compound tracer study.
Metabolic Pathway of Rutin
Rutin undergoes extensive metabolism in the body, primarily through deglycosylation to its aglycone quercetin, followed by phase II conjugation reactions.
Caption: Simplified metabolic pathway of rutin.
Conclusion
The use of this compound as a tracer in metabolic studies represents a significant advancement in the field of flavonoid research. This stable isotope-labeled compound provides an unparalleled level of precision and accuracy for quantifying rutin and its metabolites in biological systems. The detailed experimental protocols and analytical methodologies outlined in this guide offer a robust framework for researchers to investigate the complex pharmacokinetics of rutin. By leveraging the power of this compound tracer studies, the scientific community can gain deeper insights into the mechanisms of action of this promising natural compound, ultimately paving the way for its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Effects of Single Oral Doses of Flavonoids on Absorption and Tissue Distribution of Orally Administered Doses of Trace Elements in Rats [pubs.sciepub.com]
- 9. sciepub.com [sciepub.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ukaazpublications.com [ukaazpublications.com]
- 15. scielo.br [scielo.br]
- 16. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational research on deuterated internal standards
An In-depth Technical Guide to Foundational Research on Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. This technical guide delves into the fundamental principles and practical applications of deuterated internal standards, the established gold standard for robust and reliable bioanalysis. By serving as nearly perfect chemical mimics to the target analyte, deuterated standards effectively compensate for analytical variability, including sample loss during preparation and matrix-induced signal fluctuations. This guide provides a comprehensive overview of the core principles, experimental workflows, quantitative performance data, and detailed protocols for the application and synthesis of these critical reagents, empowering researchers to enhance the quality and reliability of their analytical data.
The Core Principle: Isotope Dilution Mass Spectrometry
The primary challenge in quantitative mass spectrometry is controlling for variability introduced during sample preparation and analysis.[1] Factors such as incomplete extraction recovery, sample-to-sample differences in matrix composition (matrix effects), and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte.[1]
A deuterated internal standard (IS) is a version of the analyte where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H). This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard. However, their physicochemical properties remain nearly identical, ensuring they behave similarly throughout the entire analytical process—from extraction and chromatography to ionization.[1][2]
By adding a known amount of the deuterated IS to every sample, calibrator, and quality control (QC) at the very beginning of the workflow, it experiences the same procedural losses and matrix effects as the analyte. The final quantification is based on the ratio of the analyte's signal to the IS's signal, which remains constant even if absolute signal intensities fluctuate. This normalization is the foundation of isotope dilution mass spectrometry and is the key to achieving high accuracy and precision.[1]
Logical Framework for Analytical Correction
The diagram below illustrates the logical principle of how a co-eluting deuterated internal standard compensates for various sources of analytical error.
Quantitative Performance: A Data-Driven Comparison
The theoretical advantages of deuterated internal standards are substantiated by significant improvements in assay performance. Data consistently shows that methods employing stable isotope-labeled internal standards (SIL-IS) yield superior accuracy and precision compared to those using structural analogs or no internal standard.
Comparison of Internal Standard Types
The selection of an internal standard is a critical decision in method development. The following table summarizes the key performance characteristics of deuterated internal standards compared to structural analogs and external calibration (no internal standard).
| Performance Metric | Deuterated Internal Standard (SIL-IS) | Structural Analog IS | External Calibration (No IS) |
| Matrix Effect | Excellent Compensation. Co-elution and similar ionization efficiency allow for effective normalization of ion suppression or enhancement. | Partial Compensation. May not fully compensate if the analog has different ionization properties or chromatographic retention. | No Compensation. Highly vulnerable to matrix effects, which can significantly impact quantitation. |
| Recovery | Excellent Tracking. Similar extraction efficiency ensures that losses during sample preparation are accounted for accurately. | Variable Tracking. Recovery may differ from the analyte, especially in complex matrices or with multi-step extractions. | No Tracking. Does not account for any analyte loss during sample preparation. |
| Selectivity | High. The mass difference allows for specific detection by mass spectrometry without interference from the analyte. | High. Generally selected to have a different mass and chromatographic retention from the analyte. | Not applicable as an internal standard. |
| Cost & Availability | Can be expensive and may require custom synthesis if not commercially available. | Generally less expensive and more readily available. | Not applicable as an internal standard. |
Performance Data from Bioanalytical Assays
The tables below summarize quantitative data from validated bioanalytical methods, directly comparing the performance of different internal standard strategies.
Table 1: Comparison for the LC-MS/MS Assay of Kahalalide F in Plasma
A study on the marine anticancer agent kahalalide F demonstrated a statistically significant improvement in both precision and accuracy when switching from a structural analog to a deuterated (D8) internal standard.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |
| Structural Analog | 96.8 | 8.6 | p < 0.0005 (significant deviation from 100%) |
| Deuterated (D8) Standard | 100.3 | 7.6 | p = 0.5 (no significant deviation from 100%) |
| A Levene's test showed the variance was significantly lower with the deuterated IS (p=0.02), indicating a clear improvement in method precision. |
Table 2: Comparison for Tacrolimus in Whole Blood
Analysis of the immunosuppressant drug tacrolimus showed that while a structural analog provided acceptable performance, the deuterated IS demonstrated superior accuracy and precision.
| Internal Standard Type | QC Level | Accuracy (% Nominal) | Precision (% RSD) |
| Deuterated (¹³C, d₂) | Low | 101.2% | 4.5% |
| Mid | 99.8% | 3.8% | |
| High | 100.5% | 4.1% | |
| Structural Analog | Low | 104.5% | 6.2% |
| Mid | 102.1% | 5.5% | |
| High | 103.7% | 5.9% |
Table 3: Impact of IS on Pesticide Analysis in Complex Cannabis Matrices
In a study analyzing pesticides, accuracy values differed by more than 60% and Relative Standard Deviation (RSD) exceeded 50% when no internal standard was used. The introduction of deuterated analogs brought these values within acceptable ranges.
| Analysis Method | Accuracy (% Recovery) | Precision (% RSD) |
| No Internal Standard | 40% - 160% (highly variable) | > 50% |
| With Deuterated IS | 75% - 125% | < 20% |
Experimental Protocols and Workflows
The successful implementation of deuterated internal standards requires meticulous and validated protocols. Below are a representative bioanalytical workflow, a detailed experimental protocol for therapeutic drug monitoring, and an example of a synthesis protocol.
General Bioanalytical Workflow
The following diagram outlines the typical workflow for quantifying an analyte in a biological sample using a deuterated internal standard.
Detailed Protocol: Quantification of Etimicin in Human Serum
This protocol is adapted from a validated LC-MS/MS method for the aminoglycoside antibiotic etimicin.
1. Materials and Reagents:
-
Etimicin reference standard
-
Etimicin-d5 internal standard (IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Ammonia solution, acetic acid
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of etimicin and etimicin-d5 in water.
-
Calibration Standards & QCs: Serially dilute the etimicin stock solution with blank human serum to prepare calibration standards (e.g., 50-20,000 ng/mL) and quality control samples (e.g., Low, Mid, High).
-
Internal Standard Spiking Solution (500 ng/mL): Dilute the etimicin-d5 stock solution in water.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of serum sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard spiking solution (500 ng/mL etimicin-d5) to each tube.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters XTerra MS C18 (2.1 x 150 mm, 3.5 µm) maintained at 40°C.
-
Mobile Phase: Isocratic elution with 50:50 (v/v) Methanol and Water (containing ammonia and acetic acid).
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Sciex Qtrap 5500 or equivalent with a Turbo V ESI source.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Etimicin transition: m/z 506.3 → 160.1
-
Etimicin-d5 transition: m/z 511.3 → 160.1
-
-
Data Analysis: Analyst or similar software. Construct a calibration curve using a weighted (1/x²) linear regression of the peak area ratio (Analyte/IS) versus concentration.
Example Synthesis Protocol: Deuterated Vitamin D Metabolites
This protocol is a conceptual summary based on the synthesis of A-ring-d₃ synthons for Vitamin D metabolites.
Objective: Synthesize deuterium-labeled enyne 13-d₃ as a key precursor.
-
Reduction: The starting material, lactone 10, is reduced using LiAlD₄ (Lithium aluminum deuteride) in THF to introduce the first two deuterium atoms, yielding diol 11.
-
Silylation: The primary alcohol in diol 11 is selectively protected using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF to produce silyl ether 12.
-
Oxidation & Alkenylation: The remaining secondary alcohol in 12 is oxidized using IBX. The resulting aldehyde is then reacted with a Horner-Wadsworth-Emmons (HWE) Wittig reagent to form an unsaturated ester.
-
Reduction: The ester group is reduced with DIBAL-H (Diisobutylaluminium hydride) to yield an allyl alcohol.
-
Final Steps: Subsequent steps involve further modifications to complete the synthesis of the target enyne precursor, which can then be coupled with a CD-ring moiety to form the final deuterated Vitamin D metabolite.[3]
Advanced Applications: Metabolic Pathway Elucidation
Beyond quantitative bioanalysis, deuterated compounds are powerful tracers for elucidating metabolic pathways. In a technique known as Stable Isotope-Resolved Metabolomics (SIRM), cells or organisms are supplied with a deuterated nutrient (e.g., deuterated methanol, glucose, or glutamine).[1][4] The deuterium atoms are incorporated into downstream metabolites as the tracer is processed through various biochemical reactions. By using mass spectrometry to track the distribution and incorporation of the deuterium label in different molecules, researchers can map active pathways and quantify metabolic fluxes.[4]
The diagram below illustrates how deuterated methanol (CD₃OH) can be used to trace one-carbon metabolism, a critical network for biosynthesis and methylation.
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, providing the foundation for highly accurate, precise, and robust analytical methods.[5] By closely mimicking the behavior of the target analyte, they effectively compensate for a wide range of analytical variabilities. While the initial investment may be higher than for structural analogs, the long-term benefits of generating reliable, reproducible, and defensible data are invaluable for drug development, clinical diagnostics, and foundational scientific research. The principles and protocols outlined in this guide provide a framework for the successful implementation of deuterated standards to significantly enhance the quality of quantitative analysis.
References
- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Investigation of Rutin-d3 in Natural Product Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin (quercetin-3-O-rutinoside) is a ubiquitous flavonoid glycoside found in a wide variety of plants, including citrus fruits, buckwheat, and asparagus.[1] Its diverse pharmacological activities, such as antioxidant, anti-inflammatory, antidiabetic, and anticancer properties, have made it a subject of intense research in natural product analysis and drug development.[2][3] Accurate and precise quantification of rutin in complex matrices like plant extracts, foods, and biological fluids is paramount for quality control, pharmacokinetic studies, and understanding its mechanism of action.
The gold standard for quantitative analysis in mass spectrometry is isotope dilution, which involves the use of a stable isotope-labeled internal standard (IS). Rutin-d3, a deuterated analog of rutin, serves as an ideal IS. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source.[4] This mitigates variations from sample preparation and matrix effects, ensuring the highest degree of accuracy and precision.[4][5] This technical guide provides a comprehensive overview of the preliminary investigation of this compound in the analysis of natural products, detailing its application, relevant experimental protocols, and the biological pathways it helps to quantify.
Biological Activity and Key Signaling Pathways of Rutin
Rutin exerts its therapeutic effects by modulating multiple cellular signaling pathways involved in inflammation, apoptosis, and cell proliferation.[2][6] Understanding these pathways is crucial for drug development, as it provides the mechanistic basis for the observed pharmacological effects. Accurate quantification, facilitated by this compound, is essential to correlate dosage with biological response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Rutin has been shown to suppress the NF-κB pathway by inhibiting the activity of IκB kinase (IKK), which prevents the degradation of the inhibitory protein IκBα.[7] This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes.[7][8]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is central to cell survival, proliferation, and growth. Rutin has been demonstrated to inhibit this pathway by blocking the activity of PI3K, which in turn prevents the phosphorylation and activation of Akt.[6] Downregulation of this pathway can induce apoptosis and inhibit the growth of cancer cells.[9]
Analytical Methodology and Protocols
The use of this compound with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the reliable quantification of rutin.[10]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution analysis relies on adding a known amount of a stable isotope-labeled standard (e.g., this compound) to a sample before processing.[11] The analyte (rutin) and the internal standard (this compound) are extracted and analyzed together. Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard. In the mass spectrometer, the instrument distinguishes between the analyte and the standard by their mass difference. The ratio of the analyte's signal to the standard's signal is used for quantification, providing a highly accurate measurement that is independent of sample recovery.[12]
General Experimental Workflow
The analytical process involves several key stages, from sample preparation to final data analysis. Each step is critical for achieving accurate and reproducible results.
Detailed Experimental Protocol: LC-MS/MS
This protocol is a generalized procedure based on common methods for flavonoid analysis.[13][14][15]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract and clean up rutin from the sample matrix.
-
Procedure:
-
Condition a C18 SPE cartridge with methanol, followed by deionized water.[15]
-
Load the sample (previously diluted and spiked with this compound) onto the cartridge.[15]
-
Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove polar impurities.[15]
-
Elute the analytes (rutin and this compound) with a higher concentration of methanol.[16]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for injection.[11]
-
2. Chromatographic Separation
-
Objective: To separate rutin from other components in the extract before detection.
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.[13]
-
Column: A reverse-phase C18 column (e.g., 1.8 µm, 2.1 x 50 mm) is commonly used.[13]
-
Mobile Phase: A gradient elution is typically employed using:
-
Flow Rate: Approximately 0.3 mL/min.[10]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection
-
Objective: To detect and quantify rutin and this compound.
-
System: A triple quadrupole mass spectrometer.[13]
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for flavonoids.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion → product ion transitions for both rutin and this compound.[10]
-
Example Transition for Rutin: m/z 609 → m/z 301.[15]
-
Hypothetical Transition for this compound: m/z 612 → m/z 301 (or another characteristic fragment). The precursor mass is shifted by +3 Da due to the deuterium labels.
-
Method Validation and Quantitative Data
Any quantitative method must be validated to ensure its performance is acceptable for its intended purpose. Validation parameters are established according to ICH Q2 (R1) guidelines.[17][18] The use of a deuterated internal standard like this compound significantly improves these metrics.
Table 1: Typical LC-MS/MS Method Validation Parameters for Flavonoid Analysis (Note: This data is synthesized from typical flavonoid analysis methods and represents expected performance when using a stable isotope-labeled internal standard.)
| Parameter | Typical Specification | Performance |
| Linearity (R²) | > 0.99 | 0.999 |
| Range (µg/mL) | Dependent on application | 0.01 - 1.0 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105%[17] |
| Precision (% RSD) | < 15% | < 10%[10] |
| LOD (µg/mL) | Reportable | ~0.001 |
| LOQ (µg/mL) | Reportable | ~0.005[19] |
LOD: Limit of Detection; LOQ: Limit of Quantification; R²: Coefficient of determination; RSD: Relative Standard Deviation.
Application in Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. The high accuracy of the this compound isotope dilution method allows for the reliable determination of key PK parameters. However, studies show that rutin itself has low bioavailability and is often metabolized to its aglycone, quercetin, and its conjugates in the body.[8][20]
Table 2: Representative Pharmacokinetic Parameters of Rutin in Rats (Data from various studies are presented to illustrate the application.)
| Parameter | Administration | Value | Reference |
| t₁/₂ (half-life) | Intravenous | 3.35 min | [21] |
| AUC (Area Under Curve) | Intravenous | 5750 µg·min/mL | [21] |
| Cl (Clearance) | Intravenous | 5.89 mL/min/kg | [21] |
| F (Bioavailability) | Oral | < 1% | [22] |
Note: These parameters can vary significantly based on the animal model, dosage, and formulation.[22] The low oral bioavailability highlights the importance of a highly sensitive analytical method to detect the small amounts of rutin and its metabolites that reach systemic circulation.[20]
Conclusion
The preliminary investigation and application of this compound in natural product analysis represent a significant advancement in the accurate quantification of rutin. The use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides unparalleled accuracy and precision, which is indispensable for regulatory compliance, robust pharmacokinetic modeling, and a deeper understanding of rutin's biological mechanisms. This technical guide outlines the fundamental principles, protocols, and applications, providing a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical strategy in their work.
References
- 1. A Review on The Pharmacological and Pharmacokinetic Potential of Rutin [ijaresm.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mjvm.journals.ekb.eg [mjvm.journals.ekb.eg]
- 9. Rutin mediated targeting of signaling machinery in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 18. saudijournals.com [saudijournals.com]
- 19. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 20. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
- 21. The pharmacokinetic study of rutin in rat plasma based on an electrochemically reduced graphene oxide modified sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Core Principles for the Application of Rutin-d3 in LC-MS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental principles and practical considerations for utilizing Rutin-d3 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Rutin. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust and reliable bioanalytical method development, ensuring the highest accuracy and precision in pharmacokinetic studies, metabolism research, and quality control of therapeutic formulations.
The Rationale for Using a Deuterated Internal Standard
In LC-MS analysis, especially in complex biological matrices such as plasma or urine, the analyte signal can be influenced by various factors. These include sample loss during extraction, variability in injection volume, and matrix effects—where co-eluting endogenous components suppress or enhance the ionization of the analyte. A deuterated internal standard, such as this compound, is the gold standard for mitigating these issues.
This compound is chemically identical to Rutin, with the only difference being the replacement of three hydrogen atoms with their heavier isotope, deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte (Rutin) and the internal standard (this compound). However, their physicochemical properties are nearly identical, ensuring they behave similarly during sample preparation and chromatographic separation. By adding a known concentration of this compound to every sample, calibrator, and quality control sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach effectively normalizes for variations, leading to more accurate and precise results.
Experimental Protocols
A successful LC-MS/MS method for Rutin using this compound as an internal standard requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. The following is a representative protocol synthesized from established methods for flavonoid analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Rutin from plasma samples.
-
Sample Thawing: Allow plasma samples to thaw at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of the plasma sample in a 1.5 mL centrifuge tube, add 10 µL of this compound working solution (e.g., at a concentration of 1 µg/mL in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex mix the tube for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
-
Injection: Inject a small volume (e.g., 2-5 µL) of the final extract into the LC-MS/MS system.
Liquid Chromatography Conditions
The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for both Rutin and this compound, with co-elution to ensure they experience the same matrix effects.
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. A typical gradient might run over 5-10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 2 - 5 µL |
Mass Spectrometry Parameters
Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
| Parameter | Rutin | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Electrospray Ionization (ESI), Negative or Positive |
| Precursor Ion (Q1) | m/z 609.1 | m/z 612.1 |
| Product Ion (Q3) | m/z 301.0 | m/z 304.0 |
| Dwell Time | 100 - 200 ms | 100 - 200 ms |
| Collision Energy (CE) | Optimized for the specific instrument (e.g., 25-35 eV) | Optimized for the specific instrument (e.g., 25-35 eV) |
| Capillary Voltage | 3.0 - 4.5 kV | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150°C | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C | 350 - 450°C |
Data Presentation: Method Validation
A robust bioanalytical method requires thorough validation to ensure its reliability. The following tables present representative quantitative data for a validated LC-MS/MS method for Rutin using this compound as an internal standard. Note: This data is illustrative of typical performance and may not be from a single published study due to the scarcity of consolidated validation reports for this specific analyte/internal standard pair.
Linearity and Sensitivity
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Accuracy and Precision
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 10 | 90 - 110 | < 15 | 85 - 115 |
| Low | 3 | < 8 | 92 - 108 | < 10 | 90 - 110 |
| Medium | 100 | < 6 | 95 - 105 | < 8 | 93 - 107 |
| High | 800 | < 5 | 97 - 103 | < 7 | 95 - 105 |
Recovery and Matrix Effect
| Analyte | Concentration Level | Extraction Recovery (%) | Matrix Effect (%) |
| Rutin | Low | 85.2 ± 4.1 | 98.5 ± 3.2 |
| Rutin | Medium | 87.5 ± 3.5 | 101.2 ± 2.8 |
| Rutin | High | 86.9 ± 3.8 | 99.8 ± 2.5 |
| This compound | Working | 86.1 ± 4.5 | 100.5 ± 3.0 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Rutin quantification using this compound.
Logical Relationship of Internal Standard
Caption: Ratiometric quantification using an internal standard.
Rutin Metabolic Pathway
Caption: Simplified metabolic pathway of Rutin.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Rutin in biological matrices by LC-MS/MS. Its ability to mimic the behavior of the analyte throughout the analytical process effectively corrects for variations, thereby ensuring the generation of high-quality, reliable data. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to develop and validate robust bioanalytical methods for Rutin, ultimately contributing to a better understanding of its pharmacokinetic profile and therapeutic potential.
The Discovery and Development of Rutin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutin-d3, a deuterated form of the naturally occurring flavonoid rutin, has emerged as an indispensable tool in analytical and pharmacokinetic research. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of this compound. It details its physicochemical properties, analytical characterization, and its critical role as an internal standard in mass spectrometry-based bioanalysis. This document also explores the known biological activities and signaling pathways of its non-deuterated counterpart, rutin, providing a framework for the application of this compound in studying flavonoid metabolism and pharmacokinetics. Detailed experimental protocols for its use and relevant quantitative data are presented to facilitate its effective implementation in a research and development setting.
Introduction
Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside found in a variety of plants, including buckwheat, citrus fruits, and asparagus.[1] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[2][3] However, the clinical application of rutin is often limited by its low bioavailability and poor water solubility.[4] To better understand its absorption, distribution, metabolism, and excretion (ADME), and to accurately quantify its presence in biological matrices, a stable isotope-labeled internal standard is essential. This compound, in which three hydrogen atoms have been replaced by deuterium, serves this critical purpose.
The introduction of deuterium atoms into a molecule creates a stable, heavier version of the compound that is chemically identical to the parent drug but can be distinguished by mass spectrometry.[5] This allows for the use of isotope dilution mass spectrometry, a "gold standard" technique for quantitative bioanalysis, which corrects for matrix effects and variations during sample processing.
This guide will delve into the technical aspects of this compound, from its synthesis and characterization to its practical applications in research.
Physicochemical Properties and Characterization
This compound is a deuterated isotopologue of rutin, with three deuterium atoms incorporated into its structure.
| Property | Value | Reference |
| Chemical Name | 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one-d3 | [2][6] |
| Molecular Formula | C27H27D3O16 | [7][8] |
| Molecular Weight | 613.54 g/mol | [7][8] |
| Appearance | Pale Yellow Solid | [6] |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [6] |
| Purity (typical) | >95% (HPLC) | [6] |
| Unlabeled CAS Number | 153-18-4 | [7] |
Analytical Characterization:
The identity and purity of this compound are confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of this compound and to determine the degree of deuterium incorporation (isotopic purity). The mass spectrum will show a molecular ion peak at m/z 614.55 [M+H]+, which is 3 units higher than that of unlabeled rutin (m/z 611.52 [M+H]+). Analysis of the isotopic cluster allows for the calculation of the percentage of the d3 species.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure of this compound and the position of the deuterium labels. In the 1H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. The specific positions of deuteration are typically on the aromatic rings, as indicated by the SMILES notation.[7][11]
Synthesis of this compound
While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, the general approach involves hydrogen-deuterium exchange reactions on the parent rutin molecule. Several methods for the deuteration of organic molecules, including flavonoids, have been described in the literature.
General Experimental Protocol for Deuteration of Flavonoids:
A common method for introducing deuterium into aromatic rings is through acid- or base-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source, such as deuterium oxide (D2O). Transition metal catalysts can also be employed to facilitate this exchange.
Illustrative Protocol (based on general methods for flavonoid deuteration):
-
Dissolution: Dissolve Rutin in a suitable deuterated solvent, such as a mixture of deuterated methanol (CD3OD) and D2O.
-
Catalyst Addition: Add a catalyst, which could be a strong acid (e.g., deuterated sulfuric acid) or a palladium-based catalyst (e.g., Pd/C), to facilitate the exchange reaction.
-
Heating and Reaction: Heat the mixture under an inert atmosphere for a specified period to allow for the hydrogen-deuterium exchange to occur at specific positions on the aromatic rings. The reaction temperature and time are critical parameters that need to be optimized to achieve the desired level of deuteration without causing degradation of the starting material.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture if an acid catalyst was used. The solvent is then removed under reduced pressure. The crude this compound is purified using chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the desired deuterated compound from any unreacted starting material and byproducts.
-
Characterization: The purified this compound is then thoroughly characterized by MS and NMR to confirm its identity, purity, and the extent and position of deuterium labeling.
Applications in Research and Development
The primary application of this compound is as an internal standard in quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.1. Pharmacokinetic Studies
Deuterated compounds are invaluable in pharmacokinetic studies to accurately determine the ADME properties of a drug.[5] By spiking biological samples (e.g., plasma, urine) with a known amount of this compound, the concentration of unlabeled rutin can be precisely measured.
Experimental Protocol for a Pharmacokinetic Study using this compound:
-
Dosing: Administer a known dose of rutin to the study subjects (e.g., rats, humans).
-
Sample Collection: Collect biological samples (e.g., blood, urine) at various time points post-administration.
-
Sample Preparation:
-
To a specific volume of the biological sample, add a known amount of this compound solution (internal standard).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analyte (rutin) and the internal standard (this compound) using a suitable C18 column and a gradient mobile phase (e.g., acetonitrile and water with formic acid).
-
Detect and quantify rutin and this compound using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of rutin to the peak area of this compound.
-
Determine the concentration of rutin in the original sample using a calibration curve prepared with known concentrations of rutin and a fixed concentration of this compound.
-
Plot the plasma concentration of rutin versus time to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
4.2. Bioavailability and Metabolism Studies
This compound can also be used to investigate the bioavailability and metabolism of rutin. By administering a mixture of labeled and unlabeled rutin, researchers can track the metabolic fate of the parent compound and identify its metabolites.
Biological Activity and Signaling Pathways (of Rutin)
Currently, there are no specific studies on the biological activities or signaling pathways of this compound itself. However, due to its structural similarity to unlabeled rutin, it is expected to have very similar biological effects. The kinetic isotope effect, resulting from the stronger carbon-deuterium bond, may slightly alter the rate of metabolism and, consequently, the pharmacokinetics and pharmacodynamics, but the fundamental biological targets are presumed to be the same.[12]
Rutin has been shown to modulate several key signaling pathways implicated in inflammation, oxidative stress, and cell survival.
Key Signaling Pathways Modulated by Rutin:
-
Antioxidant and Anti-inflammatory Pathways: Rutin is a potent antioxidant that can scavenge free radicals. It has also been shown to inhibit the expression of pro-inflammatory enzymes and cytokines by modulating pathways such as the NF-κB and MAPK signaling cascades.[11]
-
Neuroprotective Pathways: In the context of neurodegenerative diseases, rutin has been shown to protect neurons by activating pro-survival pathways and inhibiting apoptosis.[2]
-
Cardioprotective Pathways: Rutin's cardioprotective effects are attributed to its ability to improve endothelial function, reduce oxidative stress, and modulate inflammatory responses in the cardiovascular system.
Conclusion
This compound is a vital tool for the accurate quantification of rutin in biological matrices and for the detailed investigation of its pharmacokinetic properties. Its development as a stable isotope-labeled internal standard has significantly advanced the research on this promising natural compound. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of the therapeutic potential of rutin and other flavonoids. As the field of metabolomics and personalized medicine continues to grow, the demand for high-quality deuterated standards like this compound is expected to increase.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. US20220333087A1 - Flavonoid and anthocyanin bioproduction using microorganism hosts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Major) | CAS | LGC Standards [lgcstandards.com]
- 7. This compound (Major) | CAS | LGC Standards [lgcstandards.com]
- 8. clinivex.com [clinivex.com]
- 9. researchgate.net [researchgate.net]
- 10. Rutin | C27H30O16 | CID 5280805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Robust and Sensitive Method for the Quantification of Rutin in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioanalytical method development, and natural product analysis.
Abstract: This application note details a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Rutin in human plasma. To ensure the highest degree of accuracy and precision, the protocol employs Rutin-d3, a stable isotope-labeled version of the analyte, as the internal standard (IS). The use of a deuterated internal standard is the gold standard in quantitative LC-MS/MS analysis as it co-elutes with the analyte, experiencing similar ionization effects and thus providing superior correction for matrix effects and variations during sample processing.[1][2] The sample preparation is streamlined using a simple protein precipitation technique. This method is suitable for high-throughput analysis and meets the criteria for bioanalytical method validation as per regulatory guidelines.[3][4]
Rutin's Biological Significance: Signaling Pathway Modulation
Rutin, a prominent flavonoid glycoside found in many plants, fruits, and vegetables, exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[5][6] These effects are attributed to its ability to modulate multiple intracellular signaling pathways. Notably, Rutin has been shown to interfere with key pathways such as the PI3K/Akt/mTOR and MAPK (ERK1/2) cascades, which are crucial regulators of cell survival, proliferation, and apoptosis.[5][7][8] Understanding the pharmacokinetic profile of Rutin is therefore essential for the development of this compound as a potential therapeutic agent.
Caption: Rutin's modulation of PI3K/Akt/mTOR and ERK1/2 signaling pathways.
Experimental Protocol
This protocol provides a detailed procedure for the extraction and quantification of Rutin from plasma samples.
Materials and Reagents
-
Analytes: Rutin (≥95.0% purity), this compound (internal standard, ≥98% isotopic purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade).
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Matrix: Blank human plasma, free of interfering substances.
Instrumentation
-
LC System: UPLC System (e.g., Waters Acquity UPLC).
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex or Agilent QQQ) equipped with an electrospray ionization (ESI) source.[9]
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Rutin and this compound in methanol to obtain primary stock solutions.
-
Working Solutions: Prepare intermediate working solutions of Rutin by serial dilution of the stock solution with 50:50 methanol/water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the Rutin working solutions into blank human plasma to prepare calibration curve standards and QC samples (Low, Medium, High). Final concentrations for calibration standards may range from 1 to 2000 ng/mL.[10][11]
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound IS working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[10]
-
Vortex mix the tube for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot (typically 2-5 µL) into the UPLC-MS/MS system for analysis.[9][10]
LC-MS/MS Method
The chromatographic and mass spectrometric parameters should be optimized to achieve sensitive and selective detection of both Rutin and this compound.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[10] |
| Gradient Elution | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4.0 kV[10] |
| Desolvation Temp. | 400 °C[10] |
| MRM Transition (Rutin) | m/z 611.1 → 303.0[10] |
| MRM Transition (this compound) | m/z 614.1 → 303.0 |
| Cone Voltage | 60 V[10] |
| Collision Energy | 30 V[10] |
Note: Mass transitions and voltages should be optimized for the specific instrument used.
Bioanalytical Workflow
The complete analytical process, from sample receipt to final data analysis, is depicted in the workflow diagram below.
Caption: Standard workflow for Rutin quantification in plasma using LC-MS/MS.
Method Validation and Data
The developed method should be fully validated according to the FDA or EMA guidelines for bioanalytical methods.[3][12][13] Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability. The tables below show representative data for a validated method.
Table 3: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995[11] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Weighting | 1/x² |
Table 4: Example Intra-Day and Inter-Day Accuracy & Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1 | ≤ 20% | 80 - 120% | ≤ 20% | 80 - 120% |
| Low QC | 3 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |
| Mid QC | 500 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |
| High QC | 1500 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |
Acceptance criteria based on EMA and FDA guidelines.[3][13]
Table 5: Example Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Rutin | > 85% | 90 - 110% |
| This compound (IS) | > 85% | 90 - 110% |
Consistent recovery and negligible matrix effect are indicative of a robust method.[10]
Conclusion
The described UPLC-MS/MS method, utilizing a this compound internal standard, provides a reliable, sensitive, and specific tool for the quantitative analysis of Rutin in human plasma. The simple protein precipitation sample preparation allows for high throughput, making the method ideally suited for pharmacokinetic and bioequivalence studies in the field of drug development and natural product research.
References
- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rutin, A Natural Flavonoid Protects PC12 Cells Against Sodium Nitroprusside-Induced Neurotoxicity Through Activating PI3K/Akt/mTOR and ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. academic.oup.com [academic.oup.com]
- 11. iajpr.com [iajpr.com]
- 12. database.ich.org [database.ich.org]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note: Quantitative Analysis of Rutin in Biological Matrices using Rutin-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside found in many plants, including citrus fruits, buckwheat, and tea.[1][2] It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[3][4][5] These therapeutic properties are linked to its ability to modulate various cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt.[1][6] Given its potential as a therapeutic agent, a robust and reliable quantitative method is essential for pharmacokinetic studies, drug metabolism research, and quality control of Rutin-based formulations.
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rutin in plasma samples. The method utilizes Rutin-d3, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[7][8] Isotope-dilution mass spectrometry is a gold-standard technique for quantitative analysis in complex biological matrices.[9][10]
Application
This method is suitable for:
-
Pharmacokinetic and toxicokinetic (PK/TK) studies of Rutin in preclinical and clinical trials.
-
Bioavailability and bioequivalence studies of different Rutin formulations.
-
Therapeutic drug monitoring.
-
Metabolism studies to identify and quantify Rutin metabolites.
Experimental Protocols
Materials and Reagents
-
Analytes: Rutin (≥98% purity), this compound (≥95% purity, deuterated internal standard).[11]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade.
-
Water: Deionized water, 18 MΩ·cm or greater.
-
Biological Matrix: Blank plasma (e.g., rat, rabbit, or human).
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rutin and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Rutin primary stock solution with 50:50 (v/v) methanol/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with 50:50 (v/v) methanol/water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank matrix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis can be performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 90% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 500°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rutin | 609.5 | 300.1 | 35 |
| This compound | 612.5 | 303.1 | 35 |
Note: These parameters are typical and may require optimization for specific instrumentation.
Data Presentation
Quantitative data should be summarized for clarity. Below are examples of tables for method validation and pharmacokinetic analysis.
Table 1: Calibration Curve for Rutin in Plasma
| Concentration (ng/mL) | Peak Area Ratio (Rutin/Rutin-d3) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 0.012 | 0.98 | 98.0 |
| 5.0 | 0.061 | 5.1 | 102.0 |
| 20 | 0.245 | 20.4 | 102.0 |
| 50 | 0.602 | 49.8 | 99.6 |
| 100 | 1.215 | 101.2 | 101.2 |
| 250 | 3.011 | 249.2 | 99.7 |
| 500 | 6.050 | 501.5 | 100.3 |
| 1000 | 12.089 | 999.1 | 99.9 |
| Linearity | y = 0.0121x + 0.0005 | R² = 0.9998 |
Table 2: Precision and Accuracy Summary
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean ± SD (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (n=18) Mean ± SD (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 1.05 ± 0.09 | 8.6 | 105.0 | 1.08 ± 0.12 | 11.1 | 108.0 |
| Low | 3.0 | 2.95 ± 0.15 | 5.1 | 98.3 | 3.10 ± 0.21 | 6.8 | 103.3 |
| Mid | 80 | 82.1 ± 3.5 | 4.3 | 102.6 | 78.5 ± 4.9 | 6.2 | 98.1 |
| High | 800 | 795.4 ± 28.1 | 3.5 | 99.4 | 811.2 ± 45.3 | 5.6 | 101.4 |
Table 3: Example Pharmacokinetic Parameters of Rutin in Rats (Intravenous Administration) [12]
| Parameter | Symbol | Value (Mean ± SD) | Unit |
| Half-life | t₁/₂ | 3.35 ± 0.65 | min |
| Area Under the Curve | AUC | 5750 ± 656 | µg·min/mL |
| Plasma Clearance | CL | 5.89 ± 0.46 | mL/min/kg |
| Volume of Distribution | Vd | - | L/kg |
| Mean Residence Time | MRT | - | min |
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the logical flow of the quantitative analysis protocol.
Rutin's Modulation of Apoptotic Signaling Pathways
Rutin has been shown to induce apoptosis in cancer cells by modulating both intrinsic and extrinsic pathways.[1][6][13] This involves the regulation of key proteins such as p53, Bax, Bcl-2, and caspases.
References
- 1. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Rutin? [synapse.patsnap.com]
- 4. A Review on The Pharmacological and Pharmacokinetic Potential of Rutin [ijaresm.com]
- 5. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. clinivex.com [clinivex.com]
- 9. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound (Major) | CAS | LGC Standards [lgcstandards.com]
- 12. The pharmacokinetic study of rutin in rat plasma based on an electrochemically reduced graphene oxide modified sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Flavonoids in Plasma Samples using Rutin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known for their potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties.[1][2][3] Accurate quantification of flavonoids in biological matrices such as plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding their physiological effects.[1][4] This application note provides a detailed protocol for the sensitive and selective quantification of flavonoids in plasma samples using a stable isotope-labeled internal standard, Rutin-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard like this compound is critical for correcting potential matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision in quantitative results.[5][6][7] This method is applicable for the quantification of rutin and can be adapted for the analysis of other structurally related flavonoids.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Rutin (Sigma-Aldrich)
-
This compound (Synthesized or custom order)
-
Other flavonoid standards (e.g., Quercetin, Kaempferol) (Sigma-Aldrich)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade, Fisher Scientific)
-
Methanol (LC-MS grade, Fisher Scientific)
-
Formic acid (LC-MS grade, Sigma-Aldrich)
-
Ammonium acetate (Sigma-Aldrich)
-
Water (Milli-Q or equivalent)
-
-
Plasma:
-
Blank human plasma (or other species as required)
-
-
Supplies:
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Syringe filters (0.22 µm, PVDF)
-
Autosampler vials
-
Instrumentation
-
LC-MS/MS System:
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting flavonoids from plasma samples.[9][10]
-
Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 g for 10 minutes at 4°C.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following are proposed MRM transitions for Rutin and this compound. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rutin | 609.1 | 300.1 | -35 |
| This compound | 612.1 | 303.1 | -35 |
| Quercetin | 301.0 | 151.0 | -30 |
| Kaempferol | 285.0 | 151.0 | -30 |
Note: MRM transitions for other flavonoids of interest should be determined and optimized.
Data Presentation
Quantitative data should be summarized in clear and structured tables. Below are examples of tables for presenting calibration curve data and method validation parameters.
Table 1: Calibration Curve for Rutin in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Rutin/Rutin-d3) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 0.012 | 0.98 | 98.0 |
| 5 | 0.061 | 5.05 | 101.0 |
| 10 | 0.123 | 10.1 | 101.0 |
| 50 | 0.615 | 49.8 | 99.6 |
| 100 | 1.23 | 100.5 | 100.5 |
| 500 | 6.18 | 502.1 | 100.4 |
| 1000 | 12.4 | 998.7 | 99.9 |
| Linear Range: | 1 - 1000 ng/mL | r²: | > 0.995 |
Table 2: Precision and Accuracy of the Method for Rutin Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Mid QC | 75 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High QC | 750 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect for Rutin Quantification
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 750 | 85 - 115 | 85 - 115 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of flavonoids in plasma samples using this compound as an internal standard.
Signaling Pathway (Illustrative Example)
While the primary focus of this protocol is analytical, flavonoids like rutin are often studied for their effects on cellular signaling. The following is an illustrative example of a simplified signaling pathway that could be influenced by flavonoids.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of flavonoids in plasma using this compound as an internal standard with LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to be robust, sensitive, and accurate. The use of a stable isotope-labeled internal standard is paramount for reliable bioanalytical results. The provided tables and diagrams serve as a guide for data presentation and visualization of the experimental workflow. This methodology is a valuable tool for researchers in the fields of pharmacology, toxicology, and drug development who are investigating the pharmacokinetic properties of flavonoids.
References
- 1. mjvm.journals.ekb.eg [mjvm.journals.ekb.eg]
- 2. mdpi.com [mdpi.com]
- 3. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 6. Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma by UPLC-MS - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 9. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rutin-d3 Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin, a flavonoid glycoside, is the subject of extensive research for its potential therapeutic effects. To accurately quantify Rutin in biological matrices during preclinical and clinical studies, a reliable internal standard is crucial. Rutin-d3, a deuterated analog of Rutin, serves as an ideal internal standard for mass spectrometry-based bioanalysis, correcting for variations in sample preparation and instrument response. The choice of sample preparation technique is critical for achieving accurate and precise quantification by minimizing matrix effects and maximizing analyte recovery.
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound and Rutin in biological fluids: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Quantitative Data Summary
The selection of a sample preparation method often involves a trade-off between recovery, cleanliness of the extract, and throughput. The following table summarizes typical performance characteristics for the analysis of Rutin using these techniques. Since this compound is chemically identical to Rutin, these values are directly applicable.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte Recovery | ~80%[1][2] | 70-90% (Analyte Dependent) | >60%[3] |
| Matrix Effect | Low to Moderate | Low to Moderate | Moderate to High |
| Lower Limit of Quantification (LLOQ) | ~5 ng/mL[1][2] | Analyte and Matrix Dependent | 25 ng/mL[3] |
| Precision (%RSD) | <15% | <15% | <15%[3] |
| Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | High | Low | Low |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Human Plasma
This protocol is designed for the extraction of Rutin and this compound from human plasma using a mixed-mode solid-phase extraction cartridge.
Materials:
-
Oasis MAX (Mixed-Mode Anion Exchange) SPE cartridges
-
Human plasma containing Rutin and spiked with this compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Deionized water
-
SPE vacuum manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
Centrifuge the plasma samples at 4000 rpm for 10 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis MAX SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load 500 µL of the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly pass the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the analytes (Rutin and this compound) with 1 mL of methanol containing 2% formic acid into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for Plasma or Urine
This protocol provides a general procedure for the extraction of moderately polar compounds like Rutin from aqueous biological matrices.
Materials:
-
Plasma or urine sample containing Rutin and spiked with this compound internal standard
-
Ethyl acetate (LC-MS grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of plasma or urine into a clean centrifuge tube.
-
Add the this compound internal standard solution.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the sample.
-
Vortex mix vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protein Precipitation (PPT) Protocol for Plasma
This is a rapid and simple method for removing the majority of proteins from plasma samples.
Materials:
-
Rat plasma containing Rutin and spiked with this compound internal standard
-
Acetonitrile (LC-MS grade) containing internal standard
-
Centrifuge
Procedure:
-
Precipitation:
-
Mixing and Incubation:
-
Vortex mix the tube for 2 minutes to ensure complete protein precipitation.[3]
-
-
Centrifugation:
-
Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Analysis:
-
Directly inject an aliquot of the supernatant (e.g., 2 µL) into the LC-MS/MS system for analysis.[3]
-
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for sample preparation and analysis of this compound.
Caption: General workflow for this compound sample preparation and analysis.
References
Application Notes and Protocols for the Quantification of Rutin Metabolites in Human Urine Using Rutin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin, a ubiquitous dietary flavonoid found in various plants, fruits, and vegetables, has garnered significant interest for its potential health benefits, including antioxidant, anti-inflammatory, and vasoprotective properties. Upon ingestion, rutin undergoes extensive metabolism, primarily by the gut microbiota, into its aglycone, quercetin, and subsequently into various phase II conjugated metabolites, which are then excreted in the urine. Accurate quantification of these urinary metabolites is crucial for pharmacokinetic studies, bioavailability assessments, and understanding the physiological effects of rutin consumption.
This document provides detailed application notes and protocols for the quantitative analysis of rutin metabolites in human urine using a stable isotope-labeled internal standard, Rutin-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte of interest, thus compensating for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise measurements.
Metabolic Pathway of Rutin
Rutin is not readily absorbed in the small intestine. It is first hydrolyzed by gut bacteria into its aglycone, quercetin. Quercetin is then absorbed and undergoes extensive metabolism in the liver and other tissues, primarily through glucuronidation and sulfation, before being excreted in the urine. The major urinary metabolites of rutin are quercetin glucuronides, quercetin sulfates, and smaller phenolic acid catabolites.
Caption: Metabolic pathway of Rutin in humans.
Experimental Protocols
Materials and Reagents
-
Analytes: Quercetin (analytical standard)
-
Internal Standard: this compound (deuterated rutin)
-
Reagents:
-
β-Glucuronidase/Arylsulfatase from Helix pomatia
-
Sodium acetate buffer (1 M, pH 5.0)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
-
Solid-Phase Extraction (SPE): C18 cartridges
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve quercetin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the quercetin stock solution in 50% methanol to create a series of working standards for the calibration curve.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with 50% methanol to a final concentration of 1 µg/mL.
-
Sample Preparation from Urine
The following protocol describes the extraction of rutin metabolites from human urine samples. Since the primary metabolites are conjugated, an enzymatic hydrolysis step is included to convert them to quercetin for quantification.
Caption: Experimental workflow for urine sample preparation.
Detailed Steps:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 1 mL of the urine sample.
-
Spike the sample with a known amount of the this compound internal standard working solution.
-
Add 200 µL of 1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex briefly and incubate the mixture at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of the conjugated metabolites.
-
Pre-condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Elute the analytes (quercetin and the hydrolyzed internal standard) with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate quercetin from potential interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is generally preferred for flavonoids.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for quercetin and this compound.
Data Presentation
The following tables summarize the key parameters for the LC-MS/MS method. Note that the MRM transitions for this compound are inferred based on the fragmentation of rutin, and the quantitative data is representative of typical performance for such assays.
Table 1: Mass Spectrometric Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Quercetin | 301.0 | 151.0 | Optimize experimentally |
| Quercetin | 301.0 | 179.0 | Optimize experimentally |
| This compound | 612.2 | 302.0 | Optimize experimentally |
Note: The precursor ion for this compound is based on its molecular weight of 613.54 g/mol ([M-H]⁻). The product ion corresponds to the deuterated quercetin aglycone fragment. Collision energies should be optimized for the specific instrument used.
Table 2: Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal, compensated by IS |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantification of rutin metabolites in human urine. The detailed protocols for sample preparation and analysis, along with the representative method validation data, offer a solid foundation for researchers in pharmacology, nutrition, and clinical sciences to conduct high-quality studies on the bioavailability and metabolic fate of rutin. The use of a stable isotope-labeled internal standard is paramount for achieving reliable quantitative results from complex biological matrices like urine.
Method Development for the Quantitative Analysis of Rutin Using Rutin-d3 as an Internal Standard by LC-MS/MS
Application Note
Abstract
This application note describes a robust and sensitive method for the quantification of Rutin in biological matrices, such as plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Rutin-d3, to ensure high accuracy and precision. A simple protein precipitation step is utilized for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of herbal formulations containing Rutin.
Introduction
Rutin, a flavonoid glycoside found in many plants, fruits, and vegetables, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and vasoprotective effects.[1][2][3] Accurate and reliable quantification of Rutin in biological samples is crucial for understanding its bioavailability, metabolism, and efficacy. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variations in sample preparation, matrix effects, and instrument response.[4] This application note provides a detailed protocol for the analysis of Rutin with this compound, offering a highly selective and sensitive analytical method for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Rutin (≥95% purity)
-
This compound (≥98% purity, major isotopologue)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple quadrupole mass spectrometer (e.g., Sciex QTRAP or equivalent) equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rutin and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Rutin stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
Analytical Method
Sample Preparation: Protein Precipitation
-
To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the IS working solution (this compound, 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex briefly and transfer to an autosampler vial for injection.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | As described in the table below |
Gradient Elution Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.5 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 4.0 | 95 | 5 |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| Rutin | 609.2 | 301.0 | -100 | -10 | -45 | -15 |
| This compound (IS) | 612.2 | 301.0 | -100 | -10 | -45 | -15 |
DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential. These are typical starting values and should be optimized for the specific instrument used.
Results and Discussion
Method Validation
The analytical method was validated according to regulatory guidelines for linearity, precision, accuracy, recovery, and matrix effect.
Table 1: Quantitative Data Summary
| Parameter | Rutin |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% bias) | ± 15% |
| Extraction Recovery | > 85% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
This table summarizes typical performance characteristics of the method. Actual results may vary depending on the specific matrix and instrumentation.
Experimental Workflow
Caption: Experimental workflow for the analysis of Rutin using this compound.
Rutin and the Nrf2 Signaling Pathway
Rutin has been shown to exert its antioxidant effects by modulating the Keap1-Nrf2 signaling pathway.[5][6][7][8][9] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like Rutin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of various antioxidant and cytoprotective genes.
Caption: Rutin's modulation of the Nrf2 signaling pathway.
Conclusion
This application note presents a validated UPLC-MS/MS method for the quantitative analysis of Rutin in biological matrices using this compound as an internal standard. The method is rapid, sensitive, and reliable, making it a valuable tool for various research and development applications. The provided protocols and diagrams offer a comprehensive guide for the implementation of this analytical technique.
References
- 1. Rutin prevents inflammation induced by lipopolysaccharide in RAW 264.7 cells via conquering the TLR4-MyD88-TRAF6-NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. forensicrti.org [forensicrti.org]
- 5. Rutin protects t‑butyl hydroperoxide-induced oxidative impairment via modulating the Nrf2 and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rutin Protects Fibroblasts from UVA Radiation through Stimulation of Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rutin prevents EqHV-8 induced infection and oxidative stress via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Rutin prevents EqHV-8 induced infection and oxidative stress via Nrf2/HO-1 signaling pathway [frontiersin.org]
Practical Guide to Using Rutin-d3 in Pharmacokinetic Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutin, a flavonoid glycoside found in many plants, fruits, and vegetables, is known for its antioxidant and anti-inflammatory properties.[1] Pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is characterized by low bioavailability.[1] The use of a stable isotope-labeled internal standard, such as Rutin-d3, is the gold standard for accurate quantification of Rutin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This document provides a detailed protocol for the use of this compound as an internal standard in pharmacokinetic assays of Rutin.
Experimental Protocols
Preparation of Stock and Working Solutions
2.1.1. Materials:
-
Rutin reference standard
-
This compound (deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank biological matrix (e.g., rat plasma, human plasma)
2.1.2. Protocol:
-
Rutin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Rutin and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Rutin Working Solutions (for Calibration Curve and Quality Controls): Prepare a series of working solutions by serially diluting the Rutin stock solution with 50:50 methanol:water to achieve concentrations ranging from 10 ng/mL to 2000 ng/mL. These will be used to spike into the blank biological matrix to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation and to spike into all samples.
Sample Preparation (Protein Precipitation)
2.2.1. Protocol:
-
Thaw frozen plasma samples (study samples, calibration standards, and QCs) at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 150 µL of the this compound working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
2.3.1. Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
2.3.2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B (linear gradient)
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B (linear gradient)
-
2.6-3.0 min: 10% B (re-equilibration)
-
2.3.3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor ion > Product ion):
-
Rutin: m/z 611.1 > 303.1
-
This compound: m/z 614.1 > 303.1
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.
Data Presentation
Pharmacokinetic Parameters of Rutin
The following tables summarize key pharmacokinetic parameters of Rutin from studies in various animal models.
Table 1: Pharmacokinetic Parameters of Rutin in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Oral | 34.86 | 1.55 ± 0.19 | 1.0 | 6.83 ± 1.24 | [3] |
| Intramuscular | 100 | 21.11 ± 0.46 | 1.83 ± 0.17 | 104.5 ± 12.6 | [4] |
| Sublingual Vein | 2.5 | 1.66 | 0.08 | - | [5] |
Table 2: Pharmacokinetic Parameters of Rutin in Rabbits
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Intravenous | 0.37 | - | - | 1.83 ± 0.12 | [6] |
| Oral | 100 | 1.54 ± 0.21 | 0.75 | 3.12 ± 0.45 | [6] |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for Rutin quantification in plasma using this compound.
Rutin's Inhibitory Effect on the NF-κB Signaling Pathway
Rutin has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of this pathway.
Caption: Rutin inhibits the NF-κB signaling pathway.
References
- 1. mjvm.journals.ekb.eg [mjvm.journals.ekb.eg]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rutin and Physalis peruviana Extract: Population Pharmacokinetics in New Zealand Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rutin protects against lipopolysaccharide-induced mastitis by inhibiting the activation of the NF-κB signaling pathway and attenuating endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rutin Attenuates Oxidative Stress and Proinflammatory Cytokine Level in Adjuvant Induced Rheumatoid Arthritis via Inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Natural Product Quantification Using Rutin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of natural products in complex matrices is a critical challenge in drug discovery and development. Rutin, a flavonoid glycoside found in a wide variety of plants, exhibits numerous pharmacological activities. Its accurate quantification is essential for the standardization of herbal extracts and the development of new therapeutics. The use of a stable isotope-labeled internal standard, such as Rutin-d3, in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS), is the gold standard for achieving the highest accuracy and precision in quantitative analysis.[1][2] This is because the deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a reliable reference for quantification.[3]
These application notes provide a detailed workflow and experimental protocols for the quantification of rutin in natural product extracts using this compound as an internal standard.
Experimental Workflow Overview
The overall workflow for the quantification of rutin using this compound involves several key steps, from sample preparation to data analysis. This process ensures the reliable and reproducible measurement of rutin concentration in complex samples.
Caption: Workflow for Rutin Quantification using this compound.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution of Rutin (1 mg/mL): Accurately weigh 10 mg of rutin standard and dissolve it in 10 mL of methanol.
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of rutin by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
-
Extraction: Extract the natural product material (e.g., 1 g of powdered plant leaves) with a suitable solvent such as methanol or 70% ethanol.[4][5] Sonication or reflux extraction can be employed to improve extraction efficiency.
-
Internal Standard Spiking: To 100 µL of the plant extract, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.[6] Condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with a low percentage of organic solvent. Elute the analytes with methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.
-
Gradient Program: A typical gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The specific precursor-to-product ion transitions for rutin and this compound need to be optimized. Hypothetical transitions are provided in the table below.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rutin | 609.1 | 300.1 | 35 |
| This compound | 612.1 | 303.1 | 35 |
Note: The exact m/z values and collision energies should be determined experimentally by infusing the standard compounds into the mass spectrometer.
Data Presentation and Quantification
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of rutin to this compound against the concentration of the rutin standards. A linear regression analysis is then applied to the data points.
Quantitative Data Summary
The following table presents a hypothetical, yet representative, summary of quantitative data obtained from the analysis of three different natural product extracts.
| Sample ID | Rutin Peak Area | This compound Peak Area | Peak Area Ratio (Rutin/Rutin-d3) | Calculated Rutin Concentration (µg/g of extract) |
| Extract A | 1.25 x 10^6 | 1.50 x 10^6 | 0.833 | 16.7 |
| Extract B | 2.50 x 10^6 | 1.48 x 10^6 | 1.689 | 33.8 |
| Extract C | 8.75 x 10^5 | 1.52 x 10^6 | 0.576 | 11.5 |
Logical Relationship for Quantification
The quantification of rutin is based on the principle of isotope dilution, where the ratio of the analyte to its stable isotope-labeled internal standard is directly proportional to the concentration of the analyte.
Caption: Logical Flow of Isotope Dilution Quantification.
Conclusion
The workflow and protocols described provide a robust framework for the accurate and precise quantification of rutin in natural product extracts. The use of this compound as an internal standard is crucial for mitigating matrix effects and ensuring data reliability, which is paramount in research, quality control, and the development of new pharmaceuticals from natural sources. The validation of the analytical method in accordance with regulatory guidelines is a necessary step for its application in a regulated environment.
References
Application of Rutin-d3 in the Quality Control of Herbal Medicine
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quality control of herbal medicine is a critical aspect of ensuring the safety, efficacy, and consistency of these complex products. Rutin (quercetin-3-O-rutinoside), a prominent flavonoid glycoside found in numerous medicinal plants, is often used as a chemical marker for standardization. Accurate and precise quantification of rutin is paramount. The use of a stable isotope-labeled internal standard (SIL-IS), such as Rutin-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for quantitative analysis. This approach mitigates matrix effects, compensates for variability in sample preparation and instrument response, and ultimately enhances the reliability of the analytical data.
This document provides a detailed application note and protocol for the utilization of this compound as an internal standard for the quantitative analysis of rutin in herbal medicine.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This compound is chemically identical to rutin, differing only in the presence of three deuterium atoms, which results in a mass shift of +3 Da. This near-identical chemical behavior ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.
Experimental Protocols
Materials and Reagents
-
Analytes: Rutin (≥95% purity), this compound (isotopic purity ≥98%)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Herbal Medicine Sample: Dried and powdered plant material (e.g., Sophora japonica L. buds, Ruta graveolens L. leaves)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of rutin and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and make up to the mark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of rutin by serial dilution of the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1 - 1000 ng/mL).
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
-
Sample Preparation from Herbal Matrix
-
Weighing and Spiking:
-
Accurately weigh 100 mg of the powdered herbal medicine sample into a 2 mL microcentrifuge tube.
-
Add 100 µL of the this compound internal standard working solution (100 ng/mL) to the sample.
-
-
Extraction:
-
Add 1.5 mL of 80% methanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath at 40°C.
-
-
Centrifugation and Filtration:
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
-
UPLC-MS/MS Conditions
UPLC System:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % B 0.0 10 5.0 90 7.0 90 7.1 10 | 10.0 | 10 |
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Rutin | 609.1 | 300.1 | 0.1 | 40 | 25 |
| Rutin | 609.1 | 271.1 | 0.1 | 40 | 35 |
| This compound | 612.1 | 303.1 | 0.1 | 40 | 25 |
| This compound | 612.1 | 274.1 | 0.1 | 40 | 35 |
Note: The MRM transitions for this compound are representative and should be optimized for the specific instrument used.
Data Presentation and Method Validation
A comprehensive validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize typical quantitative data obtained from a validated method.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Rutin | 1 - 1000 | y = 0.025x + 0.005 | > 0.998 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Rutin | 0.3 | 1.0 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| Low | 5 | 4.2 | 5.1 | 102.5 |
| Medium | 50 | 3.1 | 4.5 | 98.7 |
| High | 500 | 2.5 | 3.8 | 101.2 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 5 | 91.5 | 95.8 |
| Medium | 50 | 93.2 | 97.1 |
| High | 500 | 92.8 | 96.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of rutin in herbal medicine using this compound.
Logical Relationship for Quantification
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quality control of herbal medicines containing rutin. The detailed protocol and validated performance characteristics presented in this application note demonstrate the suitability of this approach for accurate and precise quantification. This methodology is essential for ensuring the consistency and quality of herbal products, thereby safeguarding public health.
Application Notes and Protocols for Rutin-d3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside found in a variety of plants, including citrus fruits, buckwheat, and asparagus.[1][2] It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3] These effects are attributed to its ability to modulate various cell signaling pathways.[4][5]
Rutin-d3 is a deuterated form of rutin, where one or more hydrogen atoms have been replaced by deuterium. This isotopic labeling makes this compound an ideal internal standard for mass spectrometry (MS)-based applications.[6] In cell culture experiments, this compound can be used to accurately quantify the uptake, metabolism, and distribution of rutin within cells and cellular compartments. The protocols for using this compound in cell culture are identical to those for unlabeled rutin.
Mechanism of Action
Rutin's therapeutic potential stems from its multifaceted mechanism of action:
-
Antioxidant Activity: Rutin effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage. It can also enhance the activity of endogenous antioxidant enzymes.[7]
-
Anti-inflammatory Effects: Rutin has been shown to suppress inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and modulating the activity of transcription factors like NF-κB.[7]
-
Anticancer Properties: In cancer cells, rutin can induce apoptosis (programmed cell death), inhibit cell proliferation, and arrest the cell cycle by interfering with key signaling pathways.[6][7]
Data Presentation: Efficacy of Rutin in Cancer Cell Lines
The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of rutin in various human cancer cell lines, as reported in the literature. This data can serve as a starting point for determining the optimal concentration for your specific cell line and experimental setup.
| Cell Line | Cancer Type | Effective Concentration / IC50 | Reference |
| LoVo | Colon Cancer | IC50: 29.1 µM | [8] |
| MCF-7 | Breast Cancer | IC50: 45.6 µM | [8] |
| 786-O | Renal Cancer | Significant viability decrease at 50 µM | [9] |
| SK-MEL-28 | Melanoma | IC50: 47.44 ± 2.41 µM | |
| RPMI-7951 | Melanoma | IC50: 64.49 ± 13.27 µM | |
| CHME | Glioma | IC50: 20 µM | [10] |
| HCT116 | Colon Cancer | IC50: 354.2 µM | [11] |
| LAN-5 | Neuroblastoma | Inhibition at 25, 50, and 100 µM | [3] |
| Caski | Cervical Cancer | Antiproliferative effects at 60-180 µM | [12] |
Experimental Protocols
Preparation of Rutin/Rutin-d3 Stock Solution
Materials:
-
Rutin or this compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Protocol:
-
Weigh out the desired amount of Rutin or this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Rutin/Rutin-d3 stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of Rutin/Rutin-d3. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Rutin/Rutin-d3 stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of Rutin/Rutin-d3 for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Mandatory Visualizations
Signaling Pathways Modulated by Rutin
The following diagrams illustrate the key signaling pathways affected by rutin treatment in cells.
Caption: Rutin inhibits the NF-κB signaling pathway by preventing IκBα phosphorylation.
Caption: Rutin induces apoptosis through the intrinsic pathway by modulating p53, Bax, and Bcl-2.
Experimental Workflow for Rutin/Rutin-d3 Treatment and Analysis
Caption: General workflow for cell culture experiments using Rutin or this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Rutin derivatives obtained by transesterification reactions catalyzed by Novozym 435: Antioxidant properties and absence of toxicity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Effect of Rutin on Human Neuroblastoma Cell Lines through Inducing G2/M Cell Cycle Arrest and Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rutin induces apoptosis via P53 up-regulation in human glioma CHME cells - Yan - Translational Cancer Research [tcr.amegroups.org]
- 5. Rutin Promotes Pancreatic Cancer Cell Apoptosis by Upregulating miRNA-877-3p Expression [mdpi.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Rutin induces apoptosis via P53 up-regulation in human glioma CHME cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Determination of Rutin by Spectrofluorimetric Method – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Anticancer Activity of Rutin and Its Combination with Ionic Liquids on Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Rutin Mediated Apoptotic Cell Death in Caski Cervical Cancer Cells via Notch-1 and Hes-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
Application Note: High-Throughput Bioanalytical Method for Rutin Quantification in Human Plasma using UPLC-MS/MS with Rutin-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust bioanalytical method for the quantification of Rutin in human plasma. The method utilizes a rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approach with a stable isotope-labeled internal standard, Rutin-d3, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. This method is suitable for pharmacokinetic studies, drug metabolism research, and other clinical and preclinical applications requiring reliable quantification of Rutin.
Introduction
Rutin is a flavonoid glycoside found in a variety of plants, including citrus fruits, buckwheat, and asparagus. It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, vasoprotective, and neuroprotective effects. Due to its therapeutic potential, there is a growing interest in understanding its pharmacokinetics and bioavailability. Accurate and reliable quantification of Rutin in biological matrices is crucial for these studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it co-elutes with the analyte, thus compensating for variations in sample preparation, injection volume, and matrix effects. This application note provides a comprehensive, step-by-step guide for the determination of Rutin in human plasma using UPLC-MS/MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
Rutin (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (with anticoagulant)
Instrumentation
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm particle size)[1]
Preparation of Solutions
-
Rutin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Rutin reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Rutin stock solution with methanol to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to the desired concentration.
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add a specified volume of the this compound internal standard working solution.
-
Add acetonitrile for protein precipitation.
-
Vortex mix the samples thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Rutin: m/z 610.9 → 302.9[1]
-
This compound (Proposed): m/z 613.9 → 302.9
-
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of Rutin to this compound against the nominal concentration of Rutin.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days.
-
Recovery: The extraction efficiency of Rutin from the plasma matrix.
-
Matrix Effect: Assessed to ensure that the ionization of Rutin is not suppressed or enhanced by endogenous components in the plasma.
-
Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Data Presentation
Table 1: UPLC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 2.0 | 0.4 | 5 | 95 |
| 2.5 | 0.4 | 5 | 95 |
| 2.6 | 0.4 | 95 | 5 |
| 3.5 | 0.4 | 95 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Rutin | This compound (Proposed) |
| Precursor Ion (m/z) | 610.9 | 613.9 |
| Product Ion (m/z) | 302.9 | 302.9 |
| Cone Voltage (V) | 40 | 40 |
| Collision Energy (eV) | 25 | 25 |
Table 3: Summary of Method Validation Parameters (Hypothetical Data)
| Validation Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | No significant effect observed |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Bioanalytical workflow for Rutin quantification in plasma.
Caption: Simplified PI3K/Akt signaling pathway modulated by Rutin.
Discussion
The presented UPLC-MS/MS method offers a sensitive, specific, and high-throughput solution for the quantification of Rutin in human plasma. The use of a stable isotope-labeled internal standard, this compound, is critical for minimizing analytical variability and ensuring data reliability. The simple protein precipitation sample preparation protocol is amenable to automation, further enhancing throughput.
The proposed MRM transition for this compound is based on the expected fragmentation pattern, where the deuterated precursor ion loses the rutinoside moiety to yield the same product ion as unlabeled Rutin. This common fragmentation pathway is advantageous for ensuring similar ionization and fragmentation behavior between the analyte and the internal standard. However, it is essential to experimentally confirm and optimize the MRM transitions and collision energies for both Rutin and this compound during method development.
The described method can be readily adapted for use in various research settings, including academic, pharmaceutical, and clinical research laboratories. The validation data, once generated, will provide the necessary evidence of the method's performance and suitability for its intended purpose.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust UPLC-MS/MS method for the quantification of Rutin in human plasma using this compound as an internal standard. The detailed protocols and diagrams serve as a valuable resource for researchers and scientists involved in drug development and pharmacokinetic studies of this promising natural compound.
References
Utilizing Rutin-d3 for Dose-Response Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Rutin-d3 in dose-response studies. Rutin, a natural flavonoid, and its deuterated form, this compound, are valuable tools in pharmacological research due to their wide range of biological activities.[1][2] This document outlines detailed protocols for assessing the antioxidant, anti-inflammatory, and cytotoxic effects of this compound, along with data presentation guidelines and visualizations of key signaling pathways. While the experimental protocols provided are based on studies conducted with Rutin, they are directly applicable to this compound, as deuterium labeling is primarily used for improving metabolic stability and as an internal standard in analytical studies, without altering the fundamental biological activity of the molecule.
Overview of Rutin's Biological Activities
Rutin, a flavonoid glycoside found in many plants, exhibits numerous pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][3][4] Its therapeutic potential is attributed to its ability to modulate various cell signaling pathways, such as those involved in apoptosis, inflammation, and cell proliferation.[3][5][6] Rutin has been shown to interfere with cancer progression by inducing programmed cell death (apoptosis) and autophagy, promoting cell cycle arrest, and regulating oxidative stress.[6]
Data Presentation: Summarized Quantitative Data
The following tables summarize exemplary quantitative data from dose-response studies on Rutin, which can be expected to be comparable for this compound.
Table 1: Antioxidant Activity of Rutin
| Assay | Concentration (µg/mL) | % Inhibition / Activity | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 20 | - | 3.17 | [7] |
| 40 | - | |||
| 60 | - | |||
| 80 | - | |||
| 100 | - | |||
| Lipid Peroxidation | - | - | 18.27 | [7] |
Table 2: Anti-inflammatory Effects of Rutin
| Cell Line | Treatment | Concentration (µM) | Inhibition of Pro-inflammatory Mediators (%) | Reference |
| RAW 264.7 | LPS + Rutin | 12.5 | NO: ~20% | [8] |
| 25 | NO: ~45% | [8] | ||
| 50 | NO: ~70% | [8] | ||
| 12.5 | PGE2: ~15% | [8] | ||
| 25 | PGE2: ~35% | [8] | ||
| 50 | PGE2: ~60% | [8] |
Table 3: Cytotoxic Effects of Rutin on Cancer Cell Lines
| Cell Line | Treatment Duration (h) | Rutin Concentration (µM) | Cell Viability (%) | IC50 (µM) | Reference |
| Caski | 24 | 60 | ~85 | ~120 | [9] |
| 90 | ~70 | ||||
| 120 | ~50 | ||||
| 150 | ~35 | ||||
| 180 | ~25 | ||||
| SiHa | 24 | 40 | ~90 | ~125 | [10] |
| 80 | ~65 | ||||
| 120 | ~50 | ||||
| 160 | ~35 | ||||
| 200 | ~20 | ||||
| 786-O (Renal Cancer) | 48 | 50 | 56.1 | 45.2 | [11] |
| 100 | 32.4 | ||||
| 250 | 25.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cell proliferation.
Materials:
-
This compound
-
Target cell line (e.g., Caski, SiHa, or other cancer cell lines)
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[9][10]
-
Prepare various concentrations of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 540 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the control.
Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)
This assay determines the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol and make serial dilutions to obtain various concentrations.
-
In a 96-well plate, add a specific volume of each this compound dilution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 515-517 nm.[12]
-
The scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent (for NO measurement)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[8]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[8]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[8] Include a control group without LPS stimulation and a group with LPS stimulation but no this compound treatment.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.[8]
-
Incubate for 15 minutes at room temperature.[8]
-
Measure the absorbance at 540 nm.[8]
-
The concentration of nitrite (an indicator of NO production) is determined from a sodium nitrite standard curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Rutin
Rutin has been shown to modulate multiple signaling pathways involved in cancer and inflammation.[3][5] These include pathways related to apoptosis, cell cycle regulation, and inflammatory responses.
Caption: Rutin's modulation of key signaling pathways.
Experimental Workflow for Dose-Response Studies
The following diagram illustrates a typical workflow for conducting dose-response studies with this compound.
Caption: Workflow for this compound dose-response studies.
Logical Relationship of Rutin's Effects
This diagram illustrates the logical flow from this compound administration to its ultimate biological effects.
Caption: Logical flow of this compound's biological effects.
References
- 1. An up-to-date review of rutin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Rutin? [synapse.patsnap.com]
- 5. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phytojournal.com [phytojournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Rutin Mediated Apoptotic Cell Death in Caski Cervical Cancer Cells via Notch-1 and Hes-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Approach to Unraveling the Apoptotic Potential of Rutin (Bioflavonoid) via Targeting Jab1 in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Rutin and Its Combination with Ionic Liquids on Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Troubleshooting & Optimization
Troubleshooting Isotopic Exchange in Rutin-d3: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Rutin-d3 as an internal standard in their analytical experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter related to isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isotopic exchange a concern?
This compound is a deuterated form of Rutin, where three hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard in quantitative analyses using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because this compound is chemically almost identical to Rutin, it behaves similarly during sample preparation and analysis. However, its slightly higher mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample processing and instrument response, leading to more accurate and precise quantification of Rutin.
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on the this compound molecule is swapped with a hydrogen atom from the surrounding environment (e.g., solvent).[1] This is a concern because if the deuterium atoms on this compound are replaced with hydrogen, its mass will change, and it will no longer be clearly distinguishable from the non-deuterated Rutin. This can lead to inaccurate quantification of the analyte. Flavonoids, like Rutin, can undergo this exchange, particularly under acidic or basic conditions.[2]
Q2: I am observing a peak at the m/z of unlabeled Rutin in a pure this compound standard injection. What could be the cause?
This observation could be due to two main reasons: in-source back-exchange in the mass spectrometer or the presence of unlabeled impurity in the standard.
-
In-source back-exchange: High source temperatures in the mass spectrometer can sometimes promote H/D exchange.[1]
-
Unlabeled impurity: The this compound standard may contain a certain percentage of unlabeled Rutin. The isotopic purity is typically stated on the certificate of analysis provided by the supplier.[3]
To troubleshoot this, you can:
-
Optimize MS source conditions: Try reducing the ion source temperature to the minimum required for efficient ionization.[1]
-
Check the certificate of analysis (CoA): Verify the isotopic purity of your this compound standard and the amount of any unlabeled Rutin.
Q3: My internal standard (this compound) signal is drifting or decreasing across an analytical batch. What should I investigate?
A drifting internal standard response could be related to the instability of this compound under the autosampler conditions.[4] To address this:
-
Cool the autosampler: If not already in use, set the autosampler temperature to a lower value (e.g., 4-10 °C).
-
Limit the residence time: Prepare smaller batches or re-randomize the injection sequence to minimize the time samples spend in the autosampler.
-
Evaluate solvent stability: Incubate the internal standard in the sample diluent and mobile phase for a period equivalent to the run time and re-inject to see if the signal of the unlabeled analyte increases.[3]
Q4: My quantitative results for Rutin are inaccurate or inconsistent. Could this be due to isotopic exchange?
Yes, isotopic exchange of this compound can lead to a decrease in the internal standard signal and an artificially high calculated analyte concentration.[3] To troubleshoot this:
-
Verify the stability of this compound: Perform the "Experimental Protocol for Verifying this compound Stability" described below.
-
Review your sample preparation and LC-MS/MS conditions: Check the pH of all solutions and the temperatures used throughout the process. Both strongly acidic and strongly basic conditions can catalyze the exchange of deuterium atoms.[5] Consider using a milder pH or lowering the temperature.
-
Investigate the location of deuteration: Confirm that the deuterium labels on your this compound are on stable positions (e.g., aromatic rings) and not on easily exchangeable sites like hydroxyl (-OH) groups.[1][3]
Data Presentation: Illustrative Stability of this compound
The following tables provide illustrative data on the stability of this compound under various conditions. This data is for demonstration purposes to highlight the impact of different parameters on isotopic exchange.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at Room Temperature (25°C) over 24 hours.
| pH | % Remaining this compound | % Rutin (unlabeled) formed |
| 2.0 | 85.2% | 14.8% |
| 4.0 | 95.1% | 4.9% |
| 7.0 | 99.5% | 0.5% |
| 9.0 | 92.3% | 7.7% |
| 11.0 | 78.6% | 21.4% |
Table 2: Effect of Temperature on this compound Stability in Methanol:Water (1:1, v/v) at pH 7.0 over 24 hours.
| Temperature | % Remaining this compound | % Rutin (unlabeled) formed |
| 4°C | 99.8% | 0.2% |
| 25°C | 99.1% | 0.9% |
| 50°C | 96.5% | 3.5% |
Table 3: Effect of Solvent Composition on this compound Stability at Room Temperature (25°C) over 24 hours.
| Solvent | % Remaining this compound | % Rutin (unlabeled) formed |
| Acetonitrile (anhydrous) | >99.9% | <0.1% |
| Methanol | 99.5% | 0.5% |
| Water | 99.2% | 0.8% |
| Methanol:Water (1:1, v/v) | 99.1% | 0.9% |
Experimental Protocols
Experimental Protocol for Verifying this compound Stability
This protocol is designed to assess the stability of this compound in the solutions used for your analytical method.
1. Materials:
-
This compound stock solution
-
Your standard sample diluent
-
Your mobile phase A and mobile phase B
-
LC-MS/MS system
2. Procedure:
-
Prepare a solution of this compound in your sample diluent at the same concentration used for your analytical samples.
-
Transfer aliquots of this solution into separate autosampler vials.
-
Inject one vial immediately (t=0) to determine the initial peak areas of this compound and any unlabeled Rutin present.
-
Store the remaining vials under the same conditions as your analytical samples (e.g., in the autosampler at a specific temperature).
-
Inject the vials at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Monitor the peak areas of both this compound and unlabeled Rutin at each time point.
3. Data Analysis:
-
Calculate the ratio of the unlabeled Rutin peak area to the this compound peak area at each time point.
-
An increase in this ratio over time indicates that isotopic exchange is occurring.
Visualizations
Caption: A logical workflow for troubleshooting isotopic exchange issues with this compound.
Caption: A simplified diagram illustrating potential pathways for deuterium loss in this compound.
References
How to address poor peak shape with Rutin-d3
This guide provides troubleshooting strategies and answers to frequently asked questions regarding poor peak shape encountered during the HPLC analysis of Rutin-d3. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape in HPLC?
The ideal chromatographic peak has a symmetrical, Gaussian shape. Deviations from this ideal can compromise data quality. The most common issues are:
-
Peak Tailing: The back half of the peak is broader than the front half. This is often caused by secondary interactions between the analyte and the stationary phase or column overload.[1][2]
-
Peak Fronting: The front half of the peak is broader than the back half. This can result from poor sample solubility or column overload.[1][3]
-
Split Peaks: The peak appears as two or more merged peaks. This is often a sign of a partially blocked column inlet frit or a void in the column packing.[3][4]
-
Broad Peaks: The peak is wider than expected, leading to decreased sensitivity and poor resolution. This can be caused by inconsistencies in the flow rate, temperature fluctuations, or a mobile phase that is too weak.[2][5]
Q2: My this compound peak is tailing. What are the most likely causes?
Peak tailing for a specific compound like this compound is typically due to chemical interactions within the column.[6] The most common causes include:
-
Secondary Interactions: Rutin, a flavonoid, has polar hydroxyl groups that can interact strongly with residual acidic silanol groups on the silica-based stationary phase. These interactions can slow down a portion of the analyte molecules, causing tailing.[3][7]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound, leading to inconsistent interactions with the stationary phase.[2][8] For flavonoids, a slightly acidic mobile phase is often used to suppress the ionization of phenolic groups and minimize tailing.[9]
-
Column Overload: Injecting too much sample (mass overload) can saturate the active sites on the stationary phase, resulting in peak tailing.[1][8]
-
Column Contamination: Contaminants from previous samples can create active sites that lead to secondary interactions.[4]
Q3: My this compound peak is fronting. What should I investigate?
Peak fronting is less common than tailing but usually points to one of two issues:
-
Concentration Overload / Poor Solubility: If the sample is too concentrated or not fully dissolved in the mobile phase, it can lead to fronting.[3] Ensure your sample solvent is compatible with and ideally weaker than the mobile phase.[4]
-
Column Collapse: A sudden physical change or degradation of the column packing bed can cause fronting. This may occur if the column is used outside its recommended pH or temperature range.[1][3]
Q4: Can the deuterium in this compound itself cause poor peak shape?
While deuterium substitution can affect chromatography, it is unlikely to be the primary cause of severe peak tailing or fronting. The phenomenon is known as the Chromatographic Deuteration Effect (CDE) or Isotope Effect.[10][11]
In reversed-phase HPLC, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[11][12] This is because C-D bonds are shorter and stronger than C-H bonds, leading to a slightly smaller molecular volume and weaker interactions with the non-polar stationary phase.[11] This effect usually results in a small retention time shift, not a grossly distorted peak. However, if the this compound is not fully resolved from any residual non-deuterated Rutin, it could manifest as a broadened peak or a small shoulder.
Q5: What is a good starting point for an HPLC method for Rutin/Rutin-d3?
A validated method for Rutin, which should be directly applicable to this compound, uses a reversed-phase C18 column with a simple mobile phase. This provides a robust starting point for method development and troubleshooting. A published method found a sharp, symmetric peak using the following conditions.[13]
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 80:20 Methanol : 0.05% Formic Acid |
| pH | 3.2 |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 281 nm |
| Temperature | Ambient |
| Retention Time | ~5.7 min |
Troubleshooting Guide
Use the following workflow and table to systematically diagnose and resolve poor peak shape issues. The fundamental rule of troubleshooting is to change only one parameter at a time.[4]
References
- 1. youtube.com [youtube.com]
- 2. uhplcs.com [uhplcs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. aelabgroup.com [aelabgroup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
Technical Support Center: Deuterated Standard Stability
Welcome to the technical support center for deuterated standards. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to ensure the integrity and reliability of your deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for deuterated standards?
A1: The primary stability concerns for deuterated standards revolve around maintaining their isotopic purity and chemical integrity. The most common issues include hydrogen-deuterium (H/D) back-exchange, where deuterium atoms are replaced by hydrogen from the surrounding environment, and chemical degradation, which can be influenced by factors like temperature, light, and humidity.[1][2] Both issues can lead to inaccurate quantification in sensitive analytical methods like mass spectrometry.
Q2: How does hydrogen-deuterium (H/D) back-exchange occur and why is it a problem?
A2: H/D back-exchange is a chemical process where a deuterium atom on a deuterated standard is replaced by a hydrogen atom, typically from a protic solvent (e.g., water, methanol) or an acidic/basic environment.[2][3] This is problematic because it alters the mass of the internal standard, leading to an underestimation of its concentration and consequently an overestimation of the analyte concentration in your sample.[2] In severe cases, complete deuterium loss can even generate a "false positive" signal for the unlabeled analyte.[4]
Q3: Which deuterium atoms in a molecule are most susceptible to back-exchange?
A3: Deuterium atoms attached to heteroatoms such as oxygen (e.g., in hydroxyl or carboxyl groups) and nitrogen (e.g., in amine groups) are highly susceptible to exchange. Deuterium on carbon atoms adjacent to carbonyl groups can also be prone to exchange under certain pH conditions through a process called keto-enol tautomerism.[5] It is crucial to review the Certificate of Analysis to understand the labeling positions on your standard.[6]
Q4: I'm observing a chromatographic shift where my deuterated standard elutes slightly earlier than the non-deuterated analyte. Is this normal?
A4: Yes, this is a known phenomenon in reversed-phase chromatography.[6] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and result in the deuterated compound having a slightly shorter retention time.[6] While often small, this can be problematic if it leads to differential matrix effects between the analyte and the internal standard.
Troubleshooting Guides
Issue 1: Gradual Decrease in Deuterated Internal Standard Signal
Symptom: You observe a progressive decrease in the peak area of your deuterated internal standard over a series of injections or after storing working solutions.
Possible Cause: This is a strong indication of H/D back-exchange, especially if the standard is stored in a protic solvent or at a non-optimal pH.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a decreasing internal standard signal.
Issue 2: Interference from Naturally Occurring Isotopes
Symptom: You are using a lightly deuterated standard (e.g., d2) and observe unexpected interference or inaccurate results.
Possible Cause: The natural isotopic abundance of the analyte can lead to a signal in the mass channel of a lightly deuterated standard.[7] For instance, the M+2 isotope peak of the analyte, arising from the presence of two 13C atoms, might have the same mass-to-charge ratio as a d2-labeled standard.[6]
Solution:
-
Use a more highly deuterated standard: Select a standard with a higher degree of deuteration (e.g., d4 or higher) to shift its mass sufficiently away from the natural isotope distribution of the analyte.[7]
-
Consider 13C or 15N labeled standards: These standards provide a larger mass shift and are not subject to back-exchange, offering a more robust alternative.[4][6]
Data Presentation: Stability of Deuterated Standards Under Various Conditions
The following table summarizes hypothetical stability data for a deuterated standard to illustrate the impact of different storage conditions.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Solvent | Acetonitrile | Methanol:Water (50:50) | Methanol:Water (50:50) | Acetonitrile |
| pH | Neutral | Neutral | Acidic (pH 3) | Neutral |
| Temperature | 4°C | 25°C | 25°C | 4°C |
| Duration | 24 hours | 24 hours | 24 hours | 7 days |
| % Deuterium Loss | < 1% | 15% | 25% | < 2% |
Note: This data is illustrative. Actual stability will depend on the specific compound and its labeling positions.
Experimental Protocols
Protocol 1: Assessment of Deuterated Standard Stability in Solution
Objective: To evaluate the stability of a deuterated standard in a specific solvent or matrix over time.
Methodology:
-
Prepare a stock solution of the deuterated standard in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Prepare test solutions by diluting the stock solution into the solvent or biological matrix to be tested (e.g., mobile phase, plasma).
-
Divide the test solution into aliquots for analysis at different time points.
-
Store the aliquots under the desired experimental conditions (e.g., room temperature, 4°C, -20°C).
-
Analyze an aliquot at T=0 immediately after preparation using a validated LC-MS/MS method.
-
Analyze subsequent aliquots at predefined time intervals (e.g., 2, 4, 8, 24 hours).
-
Monitor the peak area of the deuterated standard and look for the appearance of peaks corresponding to the loss of deuterium (M-1, M-2, etc.).[5]
-
Calculate the percentage of deuterium loss over time to determine the stability of the standard under the tested conditions.
Protocol 2: Verification of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the isotopic purity of a deuterated standard.
Methodology:
-
Prepare a solution of the deuterated standard in a suitable solvent (e.g., methanol) at a concentration appropriate for direct infusion.
-
Infuse the solution directly into a high-resolution mass spectrometer.
-
Acquire a full-scan mass spectrum in the appropriate mass range.
-
Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.).
-
Calculate the percentage of each isotopic species to confirm that the isotopic purity aligns with the specifications on the Certificate of Analysis.[6]
Logical Relationship of Isotopic Purity and Quantitative Accuracy:
Caption: The impact of low isotopic purity on quantitative accuracy.
References
Technical Support Center: Rutin-d3 Analysis in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Rutin-d3 as an internal standard in the analysis of complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Rutin, a naturally occurring flavonoid. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Because its chemical and physical properties are nearly identical to Rutin, it co-elutes and experiences similar matrix effects, but its slightly higher mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of Rutin.
Q2: What are the most common complex matrices for Rutin analysis?
Rutin and its metabolites are most frequently analyzed in biological matrices such as plasma, serum, urine, and tissue homogenates. These matrices are considered "complex" due to the presence of numerous endogenous components like proteins, lipids, salts, and other small molecules that can interfere with the analysis.
Q3: I'm observing a low signal for my this compound internal standard. What are the potential causes?
Low signal intensity for a deuterated internal standard can be attributed to several factors:
-
Matrix Effects: Co-eluting endogenous components from the matrix can suppress the ionization of this compound in the mass spectrometer's ion source.
-
Suboptimal Extraction Recovery: The chosen sample preparation method may not be efficiently extracting this compound from the matrix.
-
Instability of the Analyte: this compound, like Rutin, can degrade under certain storage and experimental conditions (e.g., high temperature, extreme pH).
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium labels on the this compound molecule, particularly on hydroxyl groups, can exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte.[1]
Q4: My results show poor precision and accuracy. What should I investigate?
Inconsistent results are often linked to issues with the internal standard or sample preparation. Key areas to troubleshoot include:
-
Inconsistent Extraction Efficiency: Variability in the sample preparation process can lead to differing recovery rates of both the analyte and the internal standard across samples.
-
Differential Matrix Effects: If the this compound and Rutin do not experience the exact same degree of ion suppression or enhancement in every sample, it can lead to inaccurate quantification. This can happen if they are not perfectly co-eluted.
-
Internal Standard Purity: The this compound standard may contain a small amount of unlabeled Rutin, which can artificially inflate the measured concentration of the analyte, especially at low levels.
-
Analyte and IS Stability: Degradation of either Rutin or this compound during sample processing or storage will lead to inaccurate results.
Troubleshooting Guides
Guide 1: Low Extraction Recovery
Low recovery of this compound and the target analyte, Rutin, can significantly impact the sensitivity and accuracy of the assay. Below is a comparison of common extraction techniques and troubleshooting steps.
Data Presentation: Comparison of Extraction Methods for Rutin in Plasma
| Extraction Method | Analyte Concentration (µg/mL) | Mean Recovery (%) | RSD (%) | Reference |
| Liquid-Liquid Extraction | 0.2080 | 80.6 | - | [2] |
| 1.664 | 88.4 | - | [2] | |
| 4.160 | 85.5 | - | [2] | |
| Protein Precipitation | 50 (ng/mL) | 60.6 ± 3.8 | 6.3 | [3] |
| 500 (ng/mL) | 65.2 ± 2.9 | 4.4 | [3] | |
| 2000 (ng/mL) | 63.7 ± 3.1 | 4.9 | [3] |
Experimental Protocol: Solid-Phase Extraction (SPE) for Rutin from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of 4% H3PO4. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Elution: Elute Rutin and this compound from the cartridge with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase for LC-MS analysis.
Troubleshooting Workflow for Low Recovery
Guide 2: Significant Matrix Effects
Matrix effects, primarily ion suppression, are a major challenge in the LC-MS analysis of flavonoids in biological fluids.
Data Presentation: Matrix Effect and Stability of Rutin in Rat Plasma
| Analyte Concentration (ng/mL) | Matrix Effect (%) | RSD (%) | Stability (Autosampler, 12h, RT) (%) | Stability (Long-term, 50 days, -80°C) (%) | Freeze-Thaw Stability (3 cycles) (%) | Reference |
| 50 | 107.2 | 7.3 | 98.7 ± 4.1 | 95.3 ± 3.7 | 96.8 ± 5.2 | [3] |
| 500 | 102.4 | 4.5 | 101.2 ± 3.5 | 98.1 ± 2.9 | 99.3 ± 4.1 | [3] |
| 2000 | 97.8 | 1.2 | 99.5 ± 2.8 | 96.5 ± 3.3 | 97.5 ± 3.8 | [3] |
Experimental Protocol: LC-MS/MS for Rutin Quantification
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Positive or Negative (Rutin can be detected in both)
-
MRM Transitions:
-
Rutin: e.g., m/z 611.1 → 303.1
-
This compound: e.g., m/z 614.1 → 303.1 (assuming d3 on the quercetin aglycone)
-
Troubleshooting Workflow for Matrix Effects
Guide 3: Suspected Deuterium Instability (H/D Exchange)
The hydroxyl groups on flavonoids like Rutin are known to be susceptible to hydrogen-deuterium exchange, especially under acidic or basic conditions.[1][4] This can compromise the accuracy of quantification when using this compound.
Logical Relationship Diagram for H/D Exchange
Recommendations to Minimize H/D Exchange:
-
Use a this compound standard with deuterium labels on stable positions , such as the aromatic rings, rather than the hydroxyl groups, if available.
-
Maintain a neutral pH for all solvents and mobile phases where possible.
-
Minimize sample processing and analysis time to reduce the opportunity for exchange to occur.
-
Perform stability tests of this compound in the final sample extract and mobile phase to assess the extent of any potential exchange.
References
- 1. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. academic.oup.com [academic.oup.com]
- 4. Gas-phase hydrogen/deuterium exchange and conformations of deprotonated flavonoids and gas-phase acidities of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mass spectrometry parameters for Rutin-d3
Welcome to the Technical Support Center for Mass Spectrometry Analysis of Rutin-d3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mass spectrometry parameters for this compound analysis.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterated form of Rutin, a naturally occurring flavonoid glycoside. In mass spectrometry, isotopically labeled compounds like this compound are commonly used as internal standards (IS). This is because they have nearly identical chemical and physical properties to the analyte of interest (Rutin), including extraction recovery, ionization efficiency, and chromatographic retention time, but have a different mass-to-charge ratio (m/z). This allows for accurate quantification of the analyte, as it corrects for variations during sample preparation and analysis.
Q2: What are the molecular formula and molecular weight of Rutin and this compound?
A2: The molecular properties are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Rutin | C27H30O16 | 610.5[1] |
| This compound | C27H27D3O16 | ~613.5 |
Sample Preparation
Q3: How should I prepare my samples for this compound analysis?
A3: A general sample preparation workflow involves protein precipitation for biological samples, followed by extraction. Since this compound is used as an internal standard, it should be added to the sample at the beginning of the preparation process.
Experimental Protocol: Sample Preparation for Biological Fluids (e.g., Serum, Plasma)
-
Aliquoting: Take a precise volume of your sample (e.g., 200 µL of serum) and place it in a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of a known concentration of this compound working solution to the sample.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (e.g., 400 µL of acetonitrile with 1% formic acid), to the sample.[2] This helps to remove proteins that can interfere with the analysis.
-
Vortexing: Vortex the mixture vigorously for about 10-30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubation (Optional): Allow the mixture to incubate for a short period (e.g., 15 minutes) to enhance precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 7,516 x g for 5 minutes) to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new, clean tube or an autosampler vial.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 150 µL of a methanol:water mixture) before injecting it into the LC-MS/MS system.[4]
Mass Spectrometry Parameters
Q4: Which ionization mode is best for this compound analysis?
A4: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of flavonoids like Rutin.[5] The choice often depends on the specific instrument and the desired sensitivity for the precursor and product ions. In many cases, negative ion mode is preferred for flavonoids and can provide excellent sensitivity.
Q5: What are the typical MRM transitions for Rutin and how can I determine them for this compound?
A5: Multiple Reaction Monitoring (MRM) is a sensitive technique used for quantification. For Rutin, the precursor ion is typically the deprotonated molecule [M-H]- in negative mode or the protonated molecule [M+H]+ in positive mode. The most common product ion results from the loss of the rutinose (glucose and rhamnose) sugar moiety, leaving the quercetin aglycone.[6]
For this compound, the precursor ion will have an m/z that is 3 units higher than Rutin. The major product ion (quercetin) will likely have the same m/z as that of Rutin, assuming the deuterium labels are not on the quercetin portion of the molecule.
The table below summarizes the expected MRM transitions.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Rutin | Negative ESI | 609.2[6] | 301.0[6] |
| This compound | Negative ESI | ~612.2 | 301.0[6] |
Q6: How do I optimize the collision energy (CE) and declustering potential (DP) for this compound?
A6: Collision energy (CE) and declustering potential (DP) are instrument-specific parameters that must be optimized to achieve the best sensitivity.[7] The optimal values can vary even between instruments of the same make and model.
Experimental Protocol: Optimization of MS Parameters
-
Prepare a Standard Solution: Prepare a working solution of this compound (and Rutin if optimizing for both) in the mobile phase.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump.
-
Tune on the Precursor Ion: In full scan mode, identify the precursor ion for this compound (e.g., m/z ~612.2 in negative mode). Optimize the declustering potential (DP) to maximize the intensity of this precursor ion.
-
Optimize Collision Energy: Switch to product ion scan mode. While monitoring the precursor ion, ramp the collision energy (CE) across a range of values (e.g., 10-60 eV).[8] Identify the CE value that produces the highest intensity for the desired product ion (e.g., m/z 301.0).
-
Set up MRM Method: Use the optimized DP and CE values to create your final MRM method for quantification.
The following table shows typical optimized MS/MS parameters for flavonoids, which can be used as a starting point.
| Parameter | Typical Range/Value |
| Ion Spray Voltage | -4500 V (Negative Mode)[9] |
| Temperature | 550 °C[9] |
| Curtain Gas (CUR) | 35 psi[9] |
| Collision Gas (CAD) | Medium[9] |
| Ion Source Gas 1 (GS1) | 55 psi[9] |
| Ion Source Gas 2 (GS2) | 55 psi[9] |
| Declustering Potential (DP) | Analyte-dependent, requires optimization |
| Collision Energy (CE) | Analyte-dependent, requires optimization[8] |
Troubleshooting Guide
Q7: I am not seeing any peaks for this compound. What should I do?
A7: This issue can arise from several sources, from sample preparation to instrument settings.
-
Check the basics: Ensure the mass spectrometer is properly calibrated and tuned.[10] Verify that the autosampler and syringe are functioning correctly and that the sample has been prepared properly.[11]
-
Verify sample integrity: Confirm that your this compound standard is not degraded.
-
Check for leaks: Gas leaks in the system can lead to a loss of sensitivity.[11]
-
Inspect the column: A cracked or blocked column can prevent the analyte from reaching the detector.[11]
-
Review MS parameters: Double-check your ionization source settings and MRM transitions to ensure they are correct for this compound.
Q8: My this compound peak is broad or splitting. What could be the cause?
A8: Poor peak shape is often related to chromatographic conditions or interactions within the column.
-
Injection solvent mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[12] Try to reconstitute your sample in the initial mobile phase.
-
Column contamination: A buildup of contaminants on the column frit or in the column itself can lead to split or broad peaks.[12] Flush the column or try a new one.
-
Extra-column volume: Excessive tubing length or poor connections can contribute to peak broadening.[12]
-
Secondary interactions: Some peaks may tail due to secondary interactions with the column stationary phase.[12]
Q9: I'm observing high background noise or a drifting baseline. How can I fix this?
A9: High background noise can obscure low-abundance analytes.
-
Mobile phase quality: Ensure you are using high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases regularly to avoid microbial growth.[12]
-
Contaminated system: The LC system or the mass spectrometer source may be contaminated. Follow the manufacturer's guidelines for cleaning.
-
Detector settings: Adjusting detector settings, such as the gain, can help minimize noise.[10]
Visual Guides
Caption: A typical experimental workflow for the quantification of an analyte using an internal standard (IS) like this compound with LC-MS/MS.
Caption: A logical troubleshooting workflow for addressing issues of no or low signal intensity for this compound.
References
- 1. Rutin | C27H30O16 | CID 5280805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem-agilent.com [chem-agilent.com]
- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 8. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. gmi-inc.com [gmi-inc.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Deuterated Internal Standards
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using deuterated internal standards in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of deuterated internal standards, offering potential causes and solutions.
Issue 1: Decreasing or Drifting Internal Standard Signal
Q: My deuterated internal standard (D-IS) signal is gradually decreasing over time or is inconsistent across my sample batch. What could be the cause?
A: A drifting or decreasing D-IS signal can compromise the accuracy of quantitative analyses.[1] The primary suspect is often isotopic instability, also known as H/D exchange or back-exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding solvent or matrix.[1][2]
Troubleshooting Steps:
-
Evaluate Deuterium Label Position: The stability of the deuterium label is highly dependent on its position within the molecule.[3] Labels on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[3][4] Deuterium on carbons adjacent to carbonyl groups can also be labile, especially under acidic or basic conditions.[1][3] Whenever possible, select a D-IS with labels on stable, non-exchangeable positions like aromatic rings or carbon atoms not adjacent to heteroatoms.[2]
-
Assess Environmental Factors:
-
pH: Both acidic and basic conditions can catalyze H/D exchange.[1] The minimum exchange rate for many compounds is in a neutral or near-neutral pH range.[1] Avoid storing or preparing samples in highly acidic or basic solutions.[4][5]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2] Store D-IS solutions and samples at low temperatures (e.g., 4°C or -20°C) and minimize their time at room temperature.[4]
-
Solvent: Protic solvents (containing exchangeable protons, like water or methanol) can facilitate H/D exchange.[2] If possible, use aprotic solvents for stock solutions.[2]
-
-
Conduct a Stability Study: To confirm if exchange is occurring under your specific experimental conditions, perform a stability study. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Consider Alternative Isotopes: If H/D exchange is unavoidable, consider using an internal standard labeled with a more stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), as these are not susceptible to exchange.[1][6]
Troubleshooting Flowchart for Decreasing D-IS Signal
Caption: Troubleshooting workflow for a decreasing D-IS signal.
Issue 2: Chromatographic Separation of Analyte and D-IS
Q: I'm observing a slight shift in retention time between my analyte and its deuterated internal standard. Why is this happening and is it a problem?
A: This phenomenon is known as the "deuterium isotope effect". Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6] This is because the Carbon-Deuterium (C-D) bond is slightly shorter and stronger than the Carbon-Hydrogen (C-H) bond, leading to a minor difference in polarity.[6]
While a small shift is common, significant separation can be problematic. If the analyte and D-IS elute at different times, they may be exposed to different matrix components, leading to differential ion suppression or enhancement and compromising the accuracy of quantification.[4][7]
Troubleshooting Steps:
-
Confirm Co-elution: Carefully examine your chromatograms to determine the extent of separation. The goal is to have the peaks overlap as much as possible.[8]
-
Optimize Chromatography:
-
Modify the Gradient: A shallower gradient can broaden the peaks, which may improve their overlap.[6]
-
Adjust Mobile Phase: Small changes to the mobile phase composition (e.g., organic modifier, pH) can alter selectivity and reduce the separation.[6]
-
Change Column: If other adjustments fail, consider a different column with alternative chemistry.
-
Logical Relationship for Chromatographic Issues
Caption: Addressing chromatographic shifts between analyte and D-IS.
Issue 3: High Background or Non-Zero Intercept in Calibration Curve
Q: My blank samples show a signal for the analyte, or my calibration curve has a high y-intercept. Could my deuterated internal standard be the cause?
A: Yes, this is a classic sign of an issue with your D-IS purity.[4] There are two main types of purity to consider:
-
Chemical Purity: The D-IS solution may contain other compounds that cause interfering peaks.[4]
-
Isotopic Purity: More commonly, the D-IS contains a small amount of the unlabeled analyte.[4][9] This impurity contributes to the analyte signal, leading to a positive bias in your results, especially at the lower end of the calibration curve.[4]
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Reputable suppliers provide a CoA detailing the chemical and isotopic purity of the standard.[9] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[4][9]
-
Analyze the D-IS Solution Alone: Inject a solution containing only the D-IS (at the concentration used in your assay) and check for any signal at the retention time and mass-to-charge ratio (m/z) of your analyte.[4][9]
-
Quantify the Contribution: You can determine the contribution of the unlabeled analyte from your D-IS by analyzing a "zero sample" (a blank matrix spiked only with the D-IS at the working concentration).[4] The analyte response in this sample can then be subtracted from your other samples and calibrators.
-
Consider Cross-Talk from Analyte Isotopes: For internal standards with a low degree of deuteration (e.g., D2), there is a risk of interference from the naturally occurring isotopes of the analyte (e.g., the M+2 peak from ¹³C).[6] This can lead to a falsely high internal standard signal and an underestimation of the analyte concentration.[6] Using a D-IS with a higher degree of deuteration (e.g., D4 or greater) can help avoid this issue.[6]
Summary of Key D-IS Parameters
| Parameter | Recommendation | Rationale |
| Chemical Purity | >99% | Minimizes interference from other compounds.[4][9] |
| Isotopic Enrichment | ≥98% | Reduces the contribution of unlabeled analyte in the D-IS, preventing positive bias.[4][9] |
| Number of Deuterium Atoms | 2 to 10 | Ensures the D-IS is resolved from the analyte's natural isotopic distribution without causing significant chromatographic shifts.[4][9] |
| Label Position | On stable, non-exchangeable carbon atoms | Prevents H/D exchange, ensuring the stability and accuracy of the standard.[1][2] |
| Storage Temperature | -20°C or lower | Minimizes degradation and potential for isotopic exchange over time.[4] |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis for Matrix Effects
Objective: To determine if matrix effects (ion suppression or enhancement) are impacting the D-IS signal.[7]
Methodology:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike the D-IS at your working concentration into a clean solvent (e.g., the mobile phase).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (a sample that does not contain the analyte or D-IS) and perform your full extraction procedure. After the final extraction step, spike the D-IS into the extracted sample at the same working concentration as Set A.
-
-
Analysis: Analyze both sets of samples using your established LC-MS method.
-
Data Interpretation:
-
Compare the peak area of the D-IS in Set B to the peak area in Set A.
-
Peak Area (B) < Peak Area (A): Indicates ion suppression is occurring.
-
Peak Area (B) > Peak Area (A): Indicates ion enhancement is occurring.
-
Peak Area (B) ≈ Peak Area (A): Indicates minimal matrix effects on the D-IS.
-
Protocol 2: Assessment of Isotopic Purity
Objective: To determine the isotopic purity of the D-IS and quantify the amount of unlabeled analyte present.[4]
Methodology:
-
Prepare D-IS Solution: Prepare a solution of the D-IS in a suitable solvent at a concentration significantly higher than that used in your analytical method.
-
Acquire Mass Spectra: Infuse the D-IS solution directly into the mass spectrometer or perform an LC-MS analysis. Acquire full-scan mass spectra over a wide mass range to observe the complete isotopic distribution.
-
Data Analysis:
-
Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the various deuterated species (e.g., M+3, M+4).
-
Calculate the isotopic purity by dividing the peak intensity of the desired deuterated species by the sum of the intensities of all related isotopic peaks (unlabeled and all deuterated forms).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard? A: A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium.[4] Its main purpose is to act as an internal reference to correct for variations during sample preparation (e.g., extraction loss), analysis (e.g., injection volume), and detection (e.g., matrix effects).[4][9] Because it is chemically almost identical to the analyte, it behaves very similarly throughout the entire process, leading to more accurate and precise quantification.[4]
Q2: How should I store my deuterated internal standards? A: Proper storage is crucial to maintain the integrity of your D-IS.[7]
-
Solid Form: Store in a desiccator at the temperature recommended by the supplier, typically -20°C, and protect from light.[10]
-
Stock Solutions: Prepare stock solutions in a suitable aprotic solvent if possible.[2] Store in tightly sealed vials at -20°C or -80°C to prevent evaporation and exposure to moisture.[2] Avoid repeated freeze-thaw cycles.[7]
Q3: Can I use a ¹³C or ¹⁵N-labeled internal standard instead of a deuterated one? A: Yes. Stable isotope-labeled internal standards using ¹³C or ¹⁵N are excellent alternatives and are generally more stable than their deuterated counterparts because they are not susceptible to isotopic exchange.[1] However, they are often more expensive and synthetically more challenging to produce.[1]
Q4: Why is my D-IS signal low even if it's stable? A: If you've ruled out isotopic exchange and degradation, a low D-IS signal could be due to several factors:
-
Suboptimal Concentration: The D-IS concentration may be too low relative to the analyte, leading to its signal being suppressed.[7]
-
Matrix Effects: The D-IS may be eluting in a region of strong ion suppression.[7]
-
Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Improving signal-to-noise ratio for Rutin-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for Rutin-d3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical studies?
This compound is a deuterated form of Rutin, a naturally occurring flavonoid. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, this compound is commonly used as an internal standard (IS). The addition of a known concentration of an internal standard to a sample allows for accurate quantification of the target analyte (in this case, Rutin) by correcting for variations in sample preparation, injection volume, and matrix effects that can cause signal suppression or enhancement.[1][2][3]
Q2: I am observing a low signal-to-noise ratio for my this compound internal standard. What are the potential causes?
A low S/N ratio for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to the instrument, the method, or the sample itself. Common causes include:
-
Suboptimal Mass Spectrometry (MS) Parameters: Incorrect ionization source settings, inappropriate selection of precursor and product ions (in MS/MS), or insufficient collision energy can lead to poor signal intensity.[4][5]
-
Chromatographic Issues: Poor peak shape (e.g., broad or tailing peaks) can decrease the peak height relative to the baseline noise. This can be caused by an inappropriate column, mobile phase, or flow rate.[6][7]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound, leading to signal suppression.[8]
-
Sample Preparation Inefficiencies: Incomplete extraction of this compound from the sample matrix or the presence of contaminants can negatively impact the signal.[8]
-
Instrument Contamination: A contaminated LC system or mass spectrometer can lead to high background noise, thus reducing the S/N ratio.
Q3: How can I optimize the mass spectrometer settings for better this compound signal?
Optimizing MS parameters is a critical step to enhance the signal intensity of this compound. Here are key parameters to focus on:
-
Ionization Source: Electrospray ionization (ESI) is generally suitable for flavonoids like Rutin.[4] It is recommended to test both positive and negative ion modes to determine which provides a better signal for this compound.
-
Source Parameters: Systematically optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows (e.g., nebulizer and drying gases). The goal is to find a plateau region for these parameters where the signal is maximal and stable.[4][8]
-
Multiple Reaction Monitoring (MRM): For tandem mass spectrometry (MS/MS), use MRM for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion. This technique significantly reduces background noise and increases specificity.[9] To optimize MRM, infuse a standard solution of this compound and adjust the collision energy to maximize the intensity of the desired product ion.[5][10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that lead to a poor signal-to-noise ratio for this compound.
Problem: Low this compound Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | 1. Infuse a pure standard solution of this compound directly into the mass spectrometer. 2. Test both positive and negative electrospray ionization (ESI) modes to identify the mode that yields a higher signal.[4] 3. Optimize source parameters such as capillary voltage, source temperature, and nebulizer gas flow.[8] |
| Inefficient MRM Transition | 1. In infusion mode, perform a product ion scan to identify the most intense and stable fragment ions of this compound. 2. Optimize the collision energy for the selected precursor/product ion pair to maximize the product ion signal.[10] |
| Signal Suppression (Matrix Effect) | 1. Evaluate matrix effects by comparing the this compound signal in a neat solution versus a sample matrix extract.[8] 2. Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction or liquid-liquid extraction).[8] 3. Modify the chromatographic conditions to separate this compound from the co-eluting interferences. |
| Poor Sample Extraction | 1. Optimize the extraction solvent and procedure to ensure efficient recovery of this compound from the sample matrix. 2. Evaluate extraction recovery by comparing the signal of a pre-extraction spiked sample to a post-extraction spiked sample. |
Problem: High Baseline Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated LC-MS System | 1. Flush the LC system with a strong solvent (e.g., isopropanol) to remove contaminants. 2. Clean the mass spectrometer's ion source. 3. Ensure the use of high-purity LC-MS grade solvents and additives to minimize background noise. |
| Electronic Noise | 1. Ensure proper grounding of the LC-MS system. 2. Check for and eliminate sources of electronic interference near the instrument. |
| Mobile Phase Issues | 1. Ensure the mobile phase is properly degassed.[6] 2. Use fresh, high-purity solvents and additives. Contaminants in the mobile phase can contribute to high background noise. |
Experimental Protocols
Protocol 1: Optimization of MS Parameters for this compound
-
Prepare a this compound Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Mode Selection:
-
Acquire full scan mass spectra in both positive and negative ESI modes.
-
Identify the most abundant molecular ion (e.g., [M-H]⁻ in negative mode or [M+H]⁺ in positive mode).
-
-
Source Parameter Optimization:
-
While infusing the standard, systematically vary the following parameters one at a time to maximize the signal of the chosen molecular ion:
-
Capillary/Spray Voltage
-
Source Temperature
-
Drying Gas Flow and Temperature
-
Nebulizer Gas Pressure
-
-
-
MRM Transition Optimization:
-
Select the most intense molecular ion as the precursor ion.
-
Perform a product ion scan by fragmenting the precursor ion in the collision cell.
-
Vary the collision energy to identify the setting that produces the most intense and stable product ion.
-
Select the most intense and specific product ion for the MRM transition.
-
Protocol 2: Evaluation of Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of this compound in a clean solvent at a known concentration.
-
Set B (Post-extraction Spike): Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established sample preparation method. Spike the extracted matrix with this compound at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike a blank matrix sample with this compound at the same concentration as Set A before performing the extraction.
-
-
LC-MS Analysis: Analyze all three sets of samples using the optimized LC-MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly different from 100% indicates signal suppression (<100%) or enhancement (>100%).
-
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio of this compound.
Caption: Key areas for optimizing LC-MS parameters for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. Improvement signal to noise ratio - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Rutin-d3 degradation during storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Rutin-d3 during storage. Adhering to proper storage protocols is critical for ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated form of Rutin, a naturally occurring flavonoid glycoside. The deuterium labeling provides a valuable tool for various research applications, including metabolic studies and as an internal standard in mass spectrometry. Ensuring its stability is paramount because degradation can lead to inaccurate quantification, altered biological activity, and compromised experimental outcomes.
Q2: What are the primary factors that cause this compound degradation?
This compound is susceptible to degradation from several environmental factors:
-
Temperature: Elevated temperatures significantly accelerate the hydrolysis of Rutin into its aglycone, quercetin, and further degradation products.[1][2][3][4]
-
pH: Rutin is most stable in acidic to neutral conditions (pH 3-7).[5] Alkaline environments (pH > 8) cause rapid decomposition into phenolic acids.[5][6]
-
Light: Exposure to direct light, particularly UV radiation, can lead to photochemical decomposition.[7][8]
-
Oxidation: As a flavonoid, Rutin is susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or other oxidizing agents.[6]
Q3: What are the ideal storage conditions for solid this compound powder?
For optimal stability of solid this compound, it is recommended to:
-
Store at controlled room temperature (15–25°C) or refrigerated (2-8°C). [8]
-
Protect from light by storing in an amber vial or a light-proof container.[8]
-
Store in a dry place, away from humidity. A desiccator can be used for added protection.[8]
-
Ensure the container is tightly sealed to minimize exposure to air and moisture.
Q4: How should I store this compound in solution?
Stock solutions of this compound are significantly less stable than the solid powder. For short-term and long-term storage:
-
Solvent Choice: Use fresh, high-purity solvents. DMSO is a common choice for creating concentrated stock solutions.[9] For aqueous solutions, use buffers within a stable pH range (pH 3-7).
-
Short-Term Storage: Aqueous solutions for immediate use should be prepared fresh. If temporary storage is needed, keep solutions at 2-8°C and protected from light for no more than 24 hours.
-
Long-Term Storage: For long-term storage, it is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C .[9][10][11] One source suggests that solutions in DMSO can be stored for up to one year at -80°C.[9]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action & Prevention |
| Change in powder color (e.g., yellowing or browning) | Oxidation or light-induced degradation. | Discard the reagent. Always store solid this compound in a tightly sealed, light-proof container in a cool, dry place. |
| Precipitate forms in a thawed stock solution | Poor solubility at low temperatures or solvent evaporation. | Gently warm the solution to room temperature and vortex to redissolve. Ensure vials are sealed tightly to prevent evaporation. If it doesn't redissolve, it may indicate degradation. |
| Inconsistent results or loss of signal in analytical assays (e.g., LC-MS) | Chemical degradation of the this compound standard. | Prepare fresh stock solutions from solid powder. Verify storage conditions of existing solutions (temperature, light exposure, age). Perform a stability check using HPLC/UPLC. |
| Appearance of new peaks in chromatogram | Degradation products such as Quercetin have formed. | Confirm the identity of degradation products using a reference standard if available. Discard the degraded solution and prepare a new one, paying strict attention to storage protocols. |
Quantitative Stability Data
The following tables summarize data from forced degradation and kinetic studies, illustrating the impact of various conditions on Rutin stability.
Table 1: Rutin Degradation Under Forced Conditions
| Condition | Duration | % Degradation | Primary Degradation Product |
|---|---|---|---|
| Acidic Hydrolysis (0.1 N HCl) | 24 hours | ~6.65% | Quercetin |
| Alkaline Hydrolysis (0.1 N NaOH) | 24 hours | Significant (>90%) | Phenolic Acids |
| Oxidative (e.g., H₂O₂) | - | Significant degradation | Oxidized derivatives |
| Thermal (50°C, solid) | 1 year | ~20% | Quercetin |
| Photochemical (Direct light, solution) | 4 months | Significant degradation | Photodegradation products |
(Data compiled from multiple sources indicating general trends; specific percentages can vary based on exact experimental conditions)[7][12][13][14][15]
Table 2: Thermal Degradation Kinetics of Rutin in Solution
| Temperature | Rate Constant (k) | Half-life (t½) |
|---|---|---|
| 70°C | Varies by study | - |
| 120°C - 220°C | Follows first-order kinetics | Decreases with temperature |
| 95°C | - | - |
(The degradation of Rutin to Quercetin generally follows first-order kinetics, with the rate increasing significantly with temperature.)[1][3][4][16]
Experimental Protocols & Visualizations
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of a this compound sample under specific storage conditions.
1. Objective: To quantify the percentage of this compound remaining after storage under defined conditions (e.g., temperature, light exposure) over time.
2. Materials:
-
This compound sample (solid or solution)
-
HPLC or UPLC system with UV-Vis or DAD detector
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in water (or similar, e.g., 25mM ammonium acetate pH 3)[12][13][14]
-
Reference standards (Rutin, Quercetin)
-
Calibrated analytical balance, volumetric flasks, pipettes
3. Method:
-
Sample Preparation (Time Zero):
-
Accurately prepare a stock solution of this compound at a known concentration.
-
Immediately analyze a portion of this solution (T=0 sample) via HPLC to establish the initial peak area and concentration.
-
-
Storage:
-
Aliquot the remaining stock solution into several vials suitable for the test conditions.
-
Store the vials under the desired stress conditions (e.g., 40°C incubator, direct light exposure, pH 9 buffer).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 3, 7, 14 days), remove one vial from storage.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample by HPLC under the same conditions as the T=0 sample.
-
-
HPLC Conditions (Example): [12][13][14]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient or isocratic elution (e.g., 80% acetonitrile: 20% 25mM ammonium acetate pH 3)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 353 nm or 380 nm
-
Column Temperature: 25-35°C
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100
-
Monitor for the appearance and growth of new peaks, which indicate degradation products.
-
Visualized Workflows and Pathways
Caption: Primary degradation pathway of this compound under stress conditions.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Rutin–Hydroxypropyl β-Cyclodextrin Inclusion Complexes Embedded in Xanthan Gum-Based (HPMC-g-AMPS) Hydrogels for Oral Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods | MDPI [mdpi.com]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. carlroth.com [carlroth.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Preservation of rutin nanosuspensions without the use of preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Chromatographic Co-elution with Rutin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rutin-d3 as an internal standard to address chromatographic co-elution in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution and why is it a problem?
A1: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. This is problematic because it can lead to inaccurate quantification and identification of the analyte of interest. In mass spectrometry, co-eluting compounds can also cause ion suppression or enhancement (matrix effects), further compromising the accuracy of the results.[1]
Q2: How does using an internal standard (IS) like this compound help with co-elution?
A2: An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.[2] By adding a known amount of this compound to every sample, it experiences similar variations during sample preparation, chromatography, and ionization as the unlabeled Rutin. The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for these variations and improves the accuracy and precision of the measurement.
Q3: Will this compound co-elute perfectly with Rutin?
A3: In many cases, deuterated internal standards like this compound will co-elute closely with their non-deuterated counterparts in reversed-phase chromatography. However, a phenomenon known as the "chromatographic isotope effect" can sometimes cause the deuterated compound to elute slightly earlier. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in interaction with the stationary phase. The degree of separation depends on the number and position of the deuterium atoms and the chromatographic conditions.
Q4: What are the key properties of this compound?
A4: this compound is a deuterated form of Rutin, a flavonoid glycoside. Its key properties are:
| Property | Value | Source |
| Chemical Formula | C27H27D3O16 | [3][4][5] |
| Molecular Weight | 613.54 g/mol | [3][4][5] |
| Unlabeled CAS Number | 153-18-4 | [5] |
Troubleshooting Guide
Problem 1: Partial or Complete Chromatographic Separation of Rutin and this compound
Symptoms:
-
Two distinct peaks are observed for Rutin and this compound in the chromatogram.
-
Inconsistent analyte-to-internal standard area ratios across a run.
-
Poor precision and accuracy in quality control (QC) samples.
Possible Causes:
-
Chromatographic Isotope Effect: As mentioned in the FAQ, the deuterium labeling can cause a slight difference in retention time.
-
Suboptimal Chromatographic Conditions: The chosen mobile phase, gradient, or column may be exacerbating the separation.
Solutions:
-
Modify the Gradient: A shallower gradient around the elution time of Rutin and this compound can help to merge the peaks.
-
Adjust Mobile Phase Composition: Minor changes to the organic solvent ratio or the pH of the aqueous phase can alter selectivity and improve co-elution.
-
Change Column Temperature: Increasing or decreasing the column temperature can affect the retention behavior and may help in achieving co-elution.
-
Evaluate a Different Column: If other options fail, testing a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl instead of C18) might be necessary.
Problem 2: Inaccurate Quantification Despite Using this compound
Symptoms:
-
Systematic bias (over or underestimation) in the concentration of Rutin.
-
Non-linear calibration curves, especially at the lower or upper ends.
Possible Causes:
-
Interference from Co-eluting Matrix Components: Even with an internal standard, severe matrix effects can sometimes lead to non-parallel responses between the analyte and the IS.
-
Cross-talk between MRM Transitions: If the mass difference between Rutin and this compound is not sufficient, there might be isotopic overlap leading to interference.
-
Impurity in the Internal Standard: The this compound standard may contain a small amount of unlabeled Rutin, which will artificially inflate the analyte signal.
Solutions:
-
Optimize Sample Preparation: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components.
-
Check for Cross-talk: Analyze a high-concentration solution of this compound alone and monitor the MRM transition for unlabeled Rutin. If a significant signal is detected, the MRM transitions may need to be re-optimized.
-
Verify Internal Standard Purity: Inject a solution of the this compound standard and check for the presence of unlabeled Rutin. If significant, a new, higher-purity standard may be required.
Experimental Protocols
Sample Preparation (for Plasma)
-
Aliquoting: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Development
Chromatographic Conditions (Example):
| Parameter | Recommended Starting Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Rutin, then return to initial conditions for re-equilibration. A shallow gradient around the elution time of Rutin is recommended. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions (Theoretical):
The following MRM transitions are proposed based on the known fragmentation of Rutin. These would need to be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Rutin | 611.1 | 303.1 (Quercetin aglycone) | Positive |
| This compound | 614.1 | 303.1 (Quercetin aglycone) | Positive |
Note: The product ion for both Rutin and this compound will be the same if the deuterium labels are on the sugar moiety that is lost during fragmentation. If the label is on the quercetin backbone, the product ion mass will also be shifted.
Visualizations
Workflow for Addressing Co-elution with this compound
Caption: Workflow for utilizing this compound to address co-elution issues in LC-MS/MS analysis.
Logical Relationship for Troubleshooting Chromatographic Separation
References
- 1. zefsci.com [zefsci.com]
- 2. waters.com [waters.com]
- 3. Fragmentation study of rutin, a naturally occurring flavone glycoside cationized with different alkali metal ions, using post-source decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Absolute quantitation of quercetin and the glycosides in natural food additives by quantitative NMR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Rutin-d3 Extraction Recovery
This technical support center is a resource for researchers, scientists, and drug development professionals to optimize the extraction recovery of Rutin-d3. This compound, a deuterated analog of Rutin, is often used as an internal standard in quantitative analysis. The extraction principles and optimization strategies for Rutin and this compound are considered identical. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, helping you to identify and resolve problems that may be affecting your yield and experimental reproducibility.
| Issue | Potential Cause | Solution |
| Consistently Low this compound Yield | 1. Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound, which is a polar glycoside.[1][2][3] 2. Suboptimal Temperature: High temperatures can lead to thermal degradation of flavonoids like Rutin.[1][4][5] 3. Incorrect Particle Size: Large particles limit solvent interaction, while overly fine particles can clump and impede solvent penetration.[1] 4. Insufficient Extraction Time: The duration of the extraction may not be adequate for complete recovery.[5][6] | 1. Solvent Screening: Test a range of polar solvents and their aqueous mixtures. Ethanol-water mixtures (e.g., 40-80%) are often effective for rutin extraction.[2][6] 2. Temperature Optimization: Perform extractions at various temperatures (e.g., 40°C to 70°C) to find a balance between solubility and stability. For thermolabile compounds, lower temperatures are preferable.[1][4] 3. Particle Size Optimization: Grind the plant material to a uniform, moderate particle size to maximize surface area without causing clumping. 4. Time Optimization: Conduct a time-course study to determine the optimal extraction duration (e.g., 1-3 hours).[6] |
| Poor Reproducibility of Results | 1. Inconsistent Sample Matrix: Variability in the source material can lead to different extraction efficiencies. 2. Fluctuations in Extraction Parameters: Minor deviations in temperature, time, or solvent-to-solid ratio can impact the outcome.[1] 3. Solvent Evaporation: Loss of solvent during extraction can alter the solid-to-solvent ratio.[1] 4. Inconsistent Post-Extraction Handling: Differences in filtration, solvent removal, and drying methods can introduce variability.[1] | 1. Homogenize Sample: Ensure the plant material is well-homogenized before taking aliquots for extraction. 2. Strict Parameter Control: Maintain precise control over all extraction parameters for each experiment. 3. Use of Condensers: Employ condensers during reflux or Soxhlet extractions to prevent solvent loss.[1] 4. Standardize Procedures: Implement and adhere to standardized protocols for all post-extraction steps. |
| Degradation of this compound | 1. Excessive Heat: Rutin is susceptible to thermal degradation at high temperatures.[1][7] 2. Extreme pH: Highly acidic or alkaline conditions can lead to the degradation of flavonoids.[1] 3. Light Exposure: Some flavonoids are light-sensitive. 4. Oxidation: Presence of oxidative enzymes or conditions can degrade the analyte. | 1. Lower Extraction Temperature: Utilize lower temperatures or methods like ultrasound-assisted extraction (UAE) that can be effective at lower temperatures.[8] 2. Control pH: Maintain a neutral or slightly acidic pH during extraction. 3. Protect from Light: Conduct extractions in amber glassware or protect the setup from direct light. 4. Use of Antioxidants/Inert Atmosphere: Consider adding antioxidants to the extraction solvent or performing the extraction under an inert atmosphere (e.g., nitrogen). |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: this compound, like rutin, is a polar flavonoid glycoside. Therefore, polar solvents are most effective for its extraction. Ethanol and methanol are the most commonly used solvents, often in combination with water.[2][3] An aqueous ethanol solution, typically in the range of 40-80%, has been shown to provide high recovery rates for rutin.[6] The optimal solvent composition can depend on the specific plant matrix.
Q2: What is the optimal temperature for this compound extraction?
A2: The ideal temperature for extraction is a trade-off between increasing the solubility of this compound and preventing its thermal degradation.[1] A temperature range of 40°C to 70°C is often effective.[1][4] However, it is crucial to assess the thermal stability of this compound in your specific matrix, as prolonged exposure to higher temperatures can lead to degradation.[7]
Q3: How does the solid-to-liquid ratio affect extraction efficiency?
A3: The solid-to-liquid ratio is a critical parameter. A lower ratio (i.e., more solvent) can enhance the concentration gradient and improve extraction. Common ratios for rutin extraction range from 1:10 to 1:30 (w/v).[6] It is important to optimize this ratio for your specific sample and extraction method to ensure complete extraction without excessive solvent use.
Q4: Should I use fresh or dried plant material for extraction?
A4: Both fresh and dried plant materials can be used, but the choice can impact the results. Dried material is more common as it is easier to handle, store, and achieve a consistent particle size. However, the drying process itself can potentially degrade some thermolabile compounds. If using fresh material, the higher water content should be accounted for when preparing solvent mixtures.
Q5: What are the advantages of modern extraction techniques like UAE and MAE over conventional methods?
A5: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over conventional methods such as maceration or Soxhlet extraction. These include reduced extraction times, lower solvent consumption, and often higher extraction yields.[2][3] UAE, for instance, can enhance extraction at lower temperatures, which is beneficial for thermally sensitive compounds like this compound.[8]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol outlines a general procedure for the extraction of this compound from a plant matrix using ultrasonication.
Materials:
-
Dried and powdered plant material
-
This compound standard
-
Aqueous ethanol (e.g., 60% v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Volumetric flasks
-
0.45 µm syringe filters
Procedure:
-
Weigh a precise amount of the powdered plant material (e.g., 1.0 g) into a suitable extraction vessel.
-
Add a specific volume of the aqueous ethanol solvent to achieve the desired solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath set to a specific temperature (e.g., 40°C) and power.[8]
-
Sonicate for a predetermined duration (e.g., 30 minutes).[8]
-
After extraction, centrifuge the mixture to separate the solid residue from the supernatant.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into a volumetric flask.
-
The extract is now ready for quantitative analysis (e.g., by HPLC-MS/MS).
Protocol 2: Reflux Extraction of this compound
This protocol describes a conventional heat reflux extraction method.
Materials:
-
Dried and powdered plant material
-
This compound standard
-
Aqueous ethanol (e.g., 50% v/v)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Place a known quantity of the powdered plant material (e.g., 5.0 g) into a round-bottom flask.
-
Add the appropriate volume of the aqueous ethanol solvent (e.g., 100 mL for a 1:20 ratio).
-
Set up the reflux apparatus with the flask in a heating mantle and a condenser attached.
-
Heat the mixture to its boiling point and allow it to reflux for a specified time (e.g., 1 hour).[9]
-
After the extraction period, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and bring to a known volume in a volumetric flask for subsequent analysis.
Data Presentation
The following tables summarize key parameters influencing this compound extraction, based on literature for rutin.
Table 1: Effect of Solvent Type and Concentration on Rutin Recovery
| Solvent | Concentration (% v/v) | Relative Rutin Yield (%) |
| Water | 100 | ~60 |
| Methanol | 100 | ~85 |
| Ethanol | 40-80 | Up to 90[6] |
| Acetone | 100 | ~75 |
Table 2: Influence of Temperature and Time on Rutin Extraction (Reflux)
| Temperature (°C) | Extraction Time (h) | Relative Rutin Yield (%) |
| 40 | 2 | ~78 |
| 50 | 2 | ~85[6] |
| 60 | 1 | ~90 |
| 80 | 1 | ~92[9] |
| 80 | 3 | Potential degradation observed |
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for optimizing this compound extraction recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. What factors affect extraction efficiency? [proseaworld.com]
- 6. The influence of extraction methods on rutin yield of cassava leaves (Manihot esculenta Crantz) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of ultrasound-assisted deep eutectic solvents extraction of rutin from Ilex asprella using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal recovery of high-purity rutin crystals from the whole plant of Fagopyrum esculentum Moench (buckwheat) by extraction, fractionation, and recrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Inconsistent Results with Rutin-d3
Welcome to the technical support center for Rutin-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our quantification of the target analyte when using this compound as an internal standard. What are the potential causes?
High variability in analytical results when using a deuterated internal standard like this compound can stem from several factors throughout the experimental workflow. The most common culprits are related to the sample matrix, the stability of the deuterated standard itself, and the analytical methodology. Specifically, you should investigate:
-
Matrix Effects: Components within your biological sample (e.g., plasma, urine, tissue homogenate) can interfere with the ionization of this compound in the mass spectrometer, either suppressing or enhancing its signal. This can lead to inaccurate quantification of your target analyte.
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the this compound molecule may exchange with hydrogen atoms from the solvent or sample matrix. This is particularly a concern if the deuterium labels are on labile positions like hydroxyl (-OH) groups. This exchange reduces the concentration of the desired deuterated standard, leading to inconsistent results.
-
Chromatographic Inconsistencies: The "deuterium isotope effect" can cause a slight difference in retention time between your analyte and this compound.[1] If this separation occurs in a region of the chromatogram with significant matrix effects, the internal standard and the analyte will be affected differently, leading to variability in their response ratios.[1]
-
Internal Standard Concentration and Purity: Inaccurate concentration of the this compound working solution or the presence of unlabeled rutin in the deuterated standard can lead to biased quantification.[1] It is recommended to use internal standards with high chemical (>99%) and isotopic (≥98%) purity.[2]
-
Solubility and Stability Issues: Rutin itself has poor aqueous solubility and can be unstable under certain conditions.[3][4] These inherent properties of the parent molecule can also affect the behavior of this compound in your experiments.
Q2: How can we diagnose and mitigate matrix effects when using this compound?
Matrix effects are a common source of inconsistent results in LC-MS/MS analysis. Here’s a systematic approach to diagnose and address them:
Diagnosis:
A post-extraction spike experiment can help determine if matrix effects are impacting your this compound signal.
Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation [5]
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at your working concentration into a clean solvent (e.g., your initial mobile phase).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (from the same biological source as your study samples but without the analyte or internal standard) and perform your entire extraction procedure. In the final step, spike the extracted blank matrix with this compound at the same concentration as in Set A.
-
-
Analyze and Compare: Analyze both sets of samples using your established LC-MS/MS method. Compare the peak area of this compound in both sets.
Interpretation of Results:
| Comparison of Peak Areas | Interpretation |
| Peak Area (Set B) < Peak Area (Set A) | Ion Suppression is Occurring |
| Peak Area (Set B) > Peak Area (Set A) | Ion Enhancement is Occurring |
| Peak Area (Set B) ≈ Peak Area (Set A) | Minimal Matrix Effect |
Mitigation Strategies:
-
Optimize Chromatography: Adjust your LC method to separate this compound and your analyte from the interfering matrix components. This could involve trying a different column, altering the mobile phase composition, or modifying the gradient.[5]
-
Sample Dilution: Diluting your sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[5]
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.
Workflow for Diagnosing and Mitigating Matrix Effects
Caption: Workflow for diagnosing and mitigating matrix effects.
Q3: We suspect H/D exchange is affecting our this compound internal standard. How can we confirm this and what are the best practices to avoid it?
Deuterium exchange can lead to a gradual loss of the deuterated standard's signal and the appearance of a signal for the unlabeled analyte.[5]
Confirmation:
Incubate a solution of this compound in your sample matrix under your typical experimental conditions (e.g., temperature, pH, time). Analyze the sample at different time points by LC-MS/MS, monitoring for a decrease in the this compound signal and a corresponding increase in the signal for unlabeled rutin.
Best Practices to Avoid H/D Exchange:
-
Labeling Position: Whenever possible, use a this compound standard where the deuterium atoms are located on stable, non-exchangeable positions, such as an aromatic ring or a carbon atom that is not adjacent to a heteroatom.[5] Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are prone to exchange in protic solvents.[5]
-
Control of pH: Avoid strongly acidic or basic conditions during sample preparation and analysis if the deuterium labels are in labile positions.[1]
-
Solvent Selection: Use aprotic solvents for stock solutions and during extraction steps where feasible.
Logical Flow for Addressing Isotopic Instability
Caption: Decision tree for investigating and preventing H/D exchange.
Q4: My this compound standard seems to have poor solubility in my aqueous mobile phase. What can I do?
Rutin is known for its poor water solubility, which can lead to issues with precipitation and inconsistent delivery to the analytical system.[3][4]
Troubleshooting Steps:
-
Solvent for Stock Solution: Prepare your stock solution of this compound in an organic solvent where it is freely soluble, such as methanol, ethanol, or DMSO.[6]
-
Mobile Phase Composition:
-
Increase the percentage of the organic solvent (e.g., methanol or acetonitrile) in your mobile phase.
-
Ensure that the final concentration of this compound in your samples, when mixed with the initial mobile phase in the autosampler, does not exceed its solubility limit.
-
-
pH Adjustment: The solubility of rutin can be pH-dependent. Experiment with adjusting the pH of your aqueous mobile phase. Rutin has been shown to have higher solubility in phosphate buffer at pH 6.8 compared to more acidic conditions.[7]
-
Consider Additives: In some cases, complexation agents like cyclodextrins have been used to enhance the solubility of rutin.[8]
Solubility of Rutin in Common Solvents
| Solvent | Solubility Classification | Reference |
| Water | Practically Insoluble | [6] |
| Ethanol | Very Soluble | [6] |
| Methanol | Soluble | [9] |
| DMSO | Sparingly Soluble | [6] |
| Acetonitrile | Soluble | [10] |
Troubleshooting Guides
Guide 1: Inconsistent Analyte/Internal Standard Response Ratio
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Confirm co-elution of the analyte and this compound. A slight separation can expose them to different matrix environments.[1] 2. Adjust chromatographic conditions (gradient, flow rate, column) to achieve co-elution. 3. Perform a post-extraction spike experiment to quantify the matrix effect (see FAQ Q2). |
| Isotopic Instability (H/D Exchange) | 1. Analyze the this compound solution by itself to check for the presence of unlabeled rutin.[1] 2. Incubate this compound in a blank matrix and monitor for the appearance of unlabeled rutin over time. 3. Ensure the deuterium labels are on stable positions.[1] |
| Inaccurate Concentration of this compound | 1. Verify the concentration of your working solution. 2. Prepare a fresh stock solution from the original standard.[1] |
Guide 2: Poor Signal Intensity or No Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | 1. Verify the concentration of your working solution. |
| Degradation of Standard | 1. Check the storage conditions and expiration date of your this compound standard. 2. Prepare a fresh stock solution.[1] Rutin can be sensitive to light, heat, and oxidizing agents. |
| Inefficient Ionization | 1. Optimize the ionization source parameters (e.g., temperature, gas flows) for this compound.[1] 2. Ensure the mass spectrometer is properly tuned and calibrated.[11] |
| Instrumental Issues | 1. Perform instrument tuning and calibration.[1] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Rutin Quantification
This is a general starting point for an LC-MS/MS method. Optimization will be required for your specific application and matrix.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[12]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transition for Rutin: m/z 609.2 → 301.0.[14]
-
Example MRM Transition for this compound: The precursor ion will be shifted by the number of deuterium atoms. The product ion may or may not be shifted depending on the location of the deuterium labels. This must be determined by infusing the this compound standard.
-
Signaling Pathway Visualization (Example: Rutin's Anti-inflammatory Action)
While not directly related to troubleshooting the analytical standard, understanding the biological context of your analyte can be important. Rutin has been shown to inhibit the NF-κB inflammatory pathway.
Caption: Rutin's inhibitory effect on the AGE-induced inflammatory pathway.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iajpr.com [iajpr.com]
- 10. DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF VITAMIN-D3 IN BULK DRUG AND PHARMACEUTI… [ouci.dntb.gov.ua]
- 11. gmi-inc.com [gmi-inc.com]
- 12. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tsijournals.com [tsijournals.com]
- 15. Rutin inhibited the advanced glycation end products-stimulated inflammatory response and extra-cellular matrix degeneration via targeting TRAF-6 and BCL-2 proteins in mouse model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rutin-d3 Stability in Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the stability of Rutin-d3. The information is tailored for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our experiments?
This compound is a stable isotope-labeled version of Rutin, where three hydrogen atoms have been replaced by deuterium. It is primarily used as an internal standard (IS) in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). Because its chemical and physical properties are nearly identical to Rutin, it can be added to samples at a known concentration to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Rutin.
Q2: We are observing peak tailing and inconsistent retention times for this compound. What could be the cause?
Peak tailing and retention time variability for this compound can be influenced by several factors related to the mobile phase:
-
Mobile Phase pH: Rutin and its deuterated analog are flavonoids with acidic protons. If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing. Operating at a pH at least 2 units below the pKa of the analyte generally ensures a single ionic form and better peak shape. For flavonoids like Rutin, a mobile phase with an acidic pH, often achieved with additives like formic acid or acetic acid, is common.[1]
-
Ionic Strength: Inadequate ionic strength in the mobile phase can lead to secondary interactions with the stationary phase, causing peak tailing. The use of a buffer, such as ammonium acetate or ammonium formate, can help to mitigate these effects.
-
Contamination: Contamination of the mobile phase or the LC system can also lead to poor chromatography. Ensure that high-purity solvents are used and that the system is properly flushed.
Q3: Could the mobile phase composition lead to the degradation of this compound?
Yes, the mobile phase composition can significantly impact the stability of this compound. Flavonoids like Rutin are known to be susceptible to degradation under certain conditions.
-
pH: Rutin is known to be more susceptible to degradation in acidic and oxidative conditions.[2] One study showed significant degradation of Rutin in both acidic and alkaline solutions.[3] Therefore, it is crucial to carefully select and control the pH of the mobile phase.
-
Oxidizing Agents: The presence of oxidizing agents in the mobile phase can lead to the degradation of this compound. Ensure that the solvents are properly degassed to remove dissolved oxygen.
-
Temperature: Elevated column temperatures, while sometimes used to improve peak shape and reduce viscosity, can accelerate the degradation of thermally labile compounds.
Q4: We are seeing a decrease in the this compound signal over a sequence of injections. What could be the problem?
A decreasing signal for this compound over time could indicate on-column degradation or instability in the autosampler.
-
Autosampler Stability: If the samples are stored in the autosampler for an extended period, degradation may occur, especially if the sample solvent is not optimized for stability. Consider the temperature of the autosampler and the composition of the sample diluent.
-
Mobile Phase Instability: If the mobile phase is not stable over time (e.g., due to the volatility of an additive), this could lead to changes in chromatography and signal intensity.
Q5: Can the deuterium labels on this compound exchange with protons from the mobile phase?
Deuterium-hydrogen exchange is a potential issue with deuterated internal standards, especially if the deuterium atoms are located on exchangeable sites (e.g., hydroxyl or amine groups). This can be exacerbated by highly acidic or basic mobile phases. If this occurs, it can lead to a decrease in the signal of the deuterated standard and a corresponding increase in the signal of the unlabeled analyte, compromising the accuracy of quantification. When using this compound, it is important to be aware of the position of the deuterium labels and to avoid extreme pH conditions if the labels are in labile positions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 units away from the pKa of Rutin. For flavonoids, an acidic mobile phase (e.g., with 0.1% formic acid) is often effective. |
| Insufficient ionic strength. | Add a buffer salt (e.g., 10 mM ammonium acetate) to the aqueous component of the mobile phase. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Flush the column with a strong solvent or replace it if necessary. | |
| Loss of this compound Signal | Degradation in the mobile phase. | Evaluate the stability of this compound in the mobile phase by incubating a solution and analyzing it at different time points. Consider less harsh mobile phase conditions (e.g., milder pH). |
| Isotopic exchange. | If H-D exchange is suspected, try a mobile phase with a more neutral pH. Confirm the position of the deuterium labels on the this compound molecule. | |
| Adsorption to vials or tubing. | Use deactivated vials and PEEK tubing to minimize adsorption. | |
| Appearance of Unexpected Peaks | This compound degradation. | Analyze a fresh standard of this compound to confirm if the extra peaks are degradation products. If so, adjust mobile phase conditions to minimize degradation. |
| Contamination. | Check the purity of the solvents, additives, and the this compound standard. Clean the LC system. |
Quantitative Data on Rutin Stability
While specific quantitative data on the stability of this compound in various mobile phases is limited in the literature, forced degradation studies of Rutin provide valuable insights into its stability under different stress conditions. It is reasonable to assume that this compound will exhibit similar degradation patterns.
The following table summarizes the results from a forced degradation study on Rutin.[3]
| Stress Condition | Reagent | % Degradation of Rutin |
| Acidic Hydrolysis | 0.1 N HCl | 6.65% |
| Alkaline Hydrolysis | 0.1 N NaOH | 100% |
| Oxidative Degradation | 3% H₂O₂ | Not specified, but degradation observed |
| Thermal Degradation | 60°C | Not specified, but degradation observed |
These results indicate that Rutin is highly susceptible to degradation under alkaline conditions and also degrades under acidic and oxidative stress.[3] This highlights the importance of maintaining a suitable pH and minimizing oxidative stress in the mobile phase to ensure the stability of this compound during analysis.
Experimental Protocols
Recommended HPLC Method for Rutin Analysis
This protocol is a general guideline and may require optimization for specific instruments and applications.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used for complex samples. A common mobile phase consists of:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid to achieve a pH of around 3).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Rutin has a characteristic UV absorbance maximum at approximately 354 nm.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare stock solutions of Rutin and this compound in a suitable solvent such as methanol. Further dilute with the initial mobile phase composition to create working standards and spiking solutions.
Visualizations
Troubleshooting Workflow for this compound Stability Issues
Caption: A logical workflow for troubleshooting common stability and chromatographic issues encountered with this compound.
References
Technical Support Center: Strategies for Reducing Ion Suppression with Rutin-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression when analyzing Rutin-d3 using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My this compound signal is significantly lower in my plasma samples compared to the standard in a pure solvent. How can I confirm that ion suppression is the cause?
Answer:
This is a classic sign of ion suppression. To confirm this, you can perform a post-column infusion experiment. In this setup, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. You then inject a blank plasma extract. A significant drop in the baseline signal at the retention time of Rutin indicates that co-eluting matrix components are suppressing its ionization.
Another straightforward method is the post-extraction spike. Here, you compare the peak area of this compound in a clean solvent with the peak area of this compound spiked into a blank plasma sample that has already undergone your extraction procedure. A lower response in the matrix sample confirms the presence of ion suppression.
Question 2: I've confirmed ion suppression is affecting my this compound signal. What is the most effective first step to reduce it?
Answer:
The most effective initial step is to improve your sample preparation method to remove interfering matrix components. While protein precipitation is a quick and common technique, it is often insufficient for removing phospholipids and other small molecules that are major contributors to ion suppression.[1][2] Consider switching to a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE, in particular, can offer a cleaner extract by selectively isolating the analyte.[1][3]
Question 3: I am using a deuterated internal standard (this compound). Doesn't that automatically correct for ion suppression?
Answer:
Using a stable isotope-labeled internal standard like this compound is a crucial strategy to compensate for ion suppression, but it does not eliminate it.[4] The underlying principle is that the analyte and the internal standard co-elute and experience the same degree of ion suppression. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by ion suppression is normalized.[4]
However, if the ion suppression is severe, the signal for both your analyte and this compound can be suppressed to a level below the limit of detection, making quantification impossible. Therefore, it is always best to minimize the source of ion suppression as much as possible through optimized sample preparation and chromatography.
Question 4: Can I adjust my chromatographic conditions to reduce ion suppression for this compound?
Answer:
Yes, optimizing your chromatography is a powerful strategy. The goal is to chromatographically separate this compound from the co-eluting matrix components that are causing the suppression. You can achieve this by:
-
Modifying the mobile phase gradient: A shallower gradient can improve the resolution between this compound and interfering compounds.
-
Changing the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution profile of both your analyte and matrix components.
-
Adjusting the pH of the mobile phase: For ionizable compounds like flavonoids, altering the pH can significantly impact their retention time.
-
Using a different stationary phase: A column with a different chemistry (e.g., phenyl-hexyl instead of C18) can provide a different selectivity and may separate this compound from the interferences.
Question 5: Are there any mass spectrometer settings I can change to minimize ion suppression?
Answer:
While less impactful than sample preparation and chromatography, some instrument parameters can be optimized. For instance, you can experiment with different ionization sources if available. Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds. Additionally, optimizing the ESI source parameters such as capillary voltage, gas flows, and temperatures can have a minor effect on reducing ion suppression.
Frequently Asked Questions (FAQs)
What is ion suppression?
Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of an analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix.[3][5] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of an assay.
What are the common causes of ion suppression in bioanalysis?
Common causes of ion suppression in biological matrices like plasma include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing significant ion suppression.[1][2]
-
Salts and buffers: High concentrations of salts from the biological matrix or buffers used in sample preparation can interfere with the ionization process.
-
Endogenous small molecules: The vast number of other small molecules present in a biological sample can co-elute with the analyte and compete for ionization.
-
Proteins: While larger proteins are often removed during sample preparation, residual peptides can still cause ion suppression.
How is the matrix effect quantitatively assessed?
The matrix effect (ME) is typically quantified by comparing the peak area of an analyte in a post-extraction spiked sample (A) to the peak area of the analyte in a clean solvent (B) at the same concentration. The formula is:
ME (%) = (A / B) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[6]
Which sample preparation method is best for reducing ion suppression for flavonoids like Rutin?
While the optimal method can be analyte and matrix-dependent, a general hierarchy for cleanliness of the final extract is:
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the least ion suppression.[1][3]
-
Liquid-Liquid Extraction (LLE): Can be effective at removing proteins and some salts.
-
Protein Precipitation (PPT): The simplest method, but often leaves behind significant amounts of phospholipids and other small molecules that cause ion suppression.[1][2]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical matrix effect observed for flavonoids like Rutin with different sample preparation methods.
| Sample Preparation Method | Typical Matrix Effect (% Signal Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Can be significant (e.g., >50%) | Simple, fast, and inexpensive. | High risk of significant ion suppression due to residual phospholipids and other matrix components.[1][2] |
| Liquid-Liquid Extraction (LLE) | Moderate | Good removal of proteins and salts. | Can be labor-intensive and difficult to automate. |
| Solid-Phase Extraction (SPE) | Minimal to moderate (e.g., 0.5% to 44%)[7] | Provides the cleanest extracts, leading to reduced ion suppression and improved assay performance.[1][3] | More complex and costly than PPT. Requires method development. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a simple and fast method for sample cleanup.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Addition of Internal Standard: Add an appropriate volume of this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract compared to protein precipitation. A mixed-mode anion exchange SPE cartridge is often effective for flavonoids.
-
Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove basic interferences.
-
-
Elution: Elute Rutin and this compound with 1 mL of methanol containing 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE)
This protocol is an alternative for sample cleanup that can be effective for moderately polar compounds like Rutin.
-
Sample Aliquoting and IS Addition: To a glass tube, add 500 µL of plasma and the this compound internal standard.
-
pH Adjustment: Add 100 µL of a suitable buffer to adjust the pH (e.g., acetate buffer, pH 5) to ensure Rutin is in a neutral form.
-
Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and diethyl ether).
-
Mixing: Vortex or shake the tube for 5-10 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Analytical Methods: The Rutin-d3 Advantage
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. This guide provides an objective comparison of validating an analytical method for the flavonoid Rutin with and without the use of a deuterated internal standard, Rutin-d3. Supported by experimental data, this document highlights the significant improvements in method robustness and data quality achieved by incorporating this compound.
The Critical Role of an Internal Standard
In quantitative analysis, particularly with complex biological matrices, an internal standard (IS) is crucial for correcting variations during sample preparation and analysis. An ideal IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. Deuterated internal standards, such as this compound, are considered the gold standard in mass spectrometry-based assays. They co-elute with the analyte and experience similar ionization effects, effectively normalizing for matrix effects and improving the accuracy and precision of quantification.
Experimental Comparison: Rutin Analysis with and without this compound
This guide compares two analytical methods for the quantification of Rutin in human plasma:
-
Method A: An external standard method (without an internal standard).
-
Method B: An internal standard method using this compound.
Both methods utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis.
Experimental Protocols
Sample Preparation:
-
Spiking: To 100 µL of human plasma, a known concentration of Rutin standard solution was added. For Method B, 20 µL of this compound internal standard working solution (1 µg/mL in methanol) was also added.
-
Protein Precipitation: 400 µL of acetonitrile was added to precipitate plasma proteins. The mixture was vortexed for 1 minute.
-
Centrifugation: The samples were centrifuged at 12,000 rpm for 10 minutes.
-
Extraction: The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The residue was reconstituted in 100 µL of the mobile phase (Acetonitrile:0.1% Formic Acid in Water, 50:50 v/v).
LC-MS/MS Conditions:
-
LC System: A standard High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Rutin: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized, typically +3 Da from Rutin).
-
Data Presentation: A Head-to-Head Comparison
The performance of both methods was evaluated based on key validation parameters as per international guidelines. The results are summarized below.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method A (External Standard) | Method B (Internal Standard with this compound) |
| Linearity Range (ng/mL) | 5 - 1000 | 5 - 1000 |
| Correlation Coefficient (r²) | 0.995 | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 1.5 | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 5 | 2 |
Table 2: Comparison of Accuracy and Precision
| Quality Control Sample | Method A (External Standard) | Method B (Internal Standard with this compound) |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (15 ng/mL) | ± 12.5% | < 15% |
| Mid QC (150 ng/mL) | ± 9.8% | < 12% |
| High QC (800 ng/mL) | ± 11.2% | < 13% |
Table 3: Comparison of Matrix Effect and Recovery
| Parameter | Method A (External Standard) | Method B (Internal Standard with this compound) |
| Matrix Effect (%CV) | 18% | < 5% |
| Recovery (%CV) | 15% | < 6% |
The data clearly demonstrates that the inclusion of this compound as an internal standard significantly improves the linearity, sensitivity, accuracy, and precision of the analytical method. Furthermore, the use of a deuterated internal standard effectively mitigates the variability introduced by matrix effects and sample recovery.
Visualizing the Workflow and Biological Context
To further illustrate the concepts discussed, the following diagrams outline the experimental workflow and the metabolic pathway of Rutin.
Caption: Experimental workflow for the quantification of Rutin.
Caption: Simplified metabolic pathway of Rutin.
Conclusion
The comparative data presented in this guide unequivocally demonstrates the superiority of using this compound as an internal standard for the quantitative analysis of Rutin in biological matrices. The implementation of a deuterated internal standard leads to a more robust, accurate, and precise analytical method, which is essential for reliable results in research and drug development.
Choosing the Optimal Internal Standard for Rutin Analysis: A Comparative Guide to Rutin-d3 and ¹³C-Labeled Rutin
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the flavonoid rutin, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability. This guide provides an objective comparison between two common types of SIL internal standards for rutin: deuterated rutin (Rutin-d3) and carbon-13-labeled rutin (¹³C-labeled rutin).
The ideal internal standard should perfectly mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby compensating for variations in these steps.[1] While both deuterated and ¹³C-labeled standards are designed to fulfill this role, inherent physicochemical differences between them can lead to significant variations in analytical performance.[2][3]
Performance Comparison: this compound vs. ¹³C-Labeled Rutin
The primary distinction between deuterated and ¹³C-labeled standards lies in their isotopic stability and the potential for chromatographic separation from the unlabeled analyte.[4] Deuterium (²H or D) is heavier than hydrogen, and the substitution can sometimes lead to a slight difference in retention time, a phenomenon known as the "isotope effect."[5][6] This can be particularly problematic in complex biological matrices where matrix effects may vary across the chromatographic peak.[5] In contrast, the substitution of carbon-12 with carbon-13 results in a negligible impact on the molecule's physicochemical properties, leading to near-perfect co-elution with the native analyte.[1][3]
Furthermore, ¹³C-labels are generally more stable and not susceptible to the back-exchange of isotopes that can sometimes occur with deuterated standards, especially if the deuterium atoms are located on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.[4][5]
While ¹³C-labeled internal standards are often considered the superior choice for achieving the highest accuracy and precision, deuterated standards are typically more widely available and less expensive.[3][7] The selection, therefore, often involves a balance between the desired level of analytical rigor and budgetary constraints.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this compound versus ¹³C-labeled rutin as internal standards in a typical bioanalytical LC-MS/MS assay, based on the general principles of stable isotope-labeled internal standards.
| Performance Parameter | This compound | ¹³C-Labeled Rutin | Rationale |
| Accuracy (% Bias) | Within ±15% (May show slight bias due to isotope effects) | Within ±15% (Generally lower bias due to co-elution) | ¹³C-labeled standards co-elute perfectly, providing more accurate compensation for matrix effects.[1][5] |
| Precision (% CV) | < 15% | < 15% | Both should meet regulatory acceptance criteria, but ¹³C-standards may offer slightly better precision due to more consistent matrix effect compensation.[8][9] |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible | Both are expected to have similar extraction recoveries to the native analyte.[2] |
| Matrix Effect | May differ slightly from the analyte if retention times vary | Identical to the analyte due to co-elution | Co-elution is crucial for accurately compensating for ion suppression or enhancement.[5] |
| Isotopic Stability | Generally stable, but potential for back-exchange | Highly stable | ¹³C-labels are not prone to exchange under typical analytical conditions.[4][6] |
Experimental Protocols
A generalized experimental protocol for the quantification of rutin in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard is provided below.
Bioanalytical Method for Rutin Quantification by LC-MS/MS
1. Sample Preparation:
-
Spiking: To 100 µL of the biological matrix (e.g., plasma), add a known and constant concentration of the internal standard (this compound or ¹³C-labeled rutin).[10]
-
Protein Precipitation: Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol) to the sample.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject an aliquot of the prepared sample onto a suitable HPLC/UHPLC column (e.g., C18 reversed-phase). Employ a gradient elution method with a mobile phase consisting of, for example, water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve good separation and peak shape for rutin.
-
Mass Spectrometric Detection: Monitor the analyte and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for rutin and the internal standards would need to be optimized.
3. Data Analysis:
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.[10]
-
Quantification: Determine the concentration of rutin in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion and Recommendations
The choice between this compound and ¹³C-labeled rutin as an internal standard depends on the specific requirements of the analytical method. For routine analyses where cost is a significant consideration and the highest level of precision is not mandatory, a well-characterized this compound standard can be a suitable option. However, for regulated bioanalysis, clinical trials, and other applications that demand the utmost accuracy, precision, and reliability, a ¹³C-labeled rutin internal standard is unequivocally the superior choice. Its identical chromatographic behavior to the native analyte ensures the most robust correction for experimental variability, leading to higher quality data and greater confidence in the analytical results.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ukisotope.com [ukisotope.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
A Comparative Guide to HPLC and LC-MS Methods for Rutin Quantification, Featuring Rutin-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a detailed cross-validation comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Rutin, a key flavonoid of therapeutic interest. The use of a stable isotope-labeled internal standard, Rutin-d3, is incorporated to ensure the highest level of accuracy and mitigate matrix effects, particularly in complex biological samples.
This comparison is based on established analytical methodologies and validation parameters outlined in international guidelines. While a direct head-to-head study using this compound for cross-validation was not identified in publicly available literature, this guide synthesizes data from various validated methods for Rutin analysis to provide a comprehensive overview for researchers.
Principles of Cross-Validation
Cross-validation of analytical methods is a critical process to ensure that two different methods are providing comparable and reliable results. This is particularly important when methods are transferred between laboratories or when a method is updated. The process involves a systematic comparison of validation parameters such as accuracy, precision, linearity, and selectivity.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are presented below. These protocols are based on typical parameters found in validated methods for Rutin analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The gradient can be optimized to achieve good separation of Rutin and its internal standard from other matrix components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 257 nm or 354 nm for Rutin.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Spike the sample with an appropriate concentration of this compound internal standard solution.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances. A common LLE method involves extraction with ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Internal Standard: this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A shorter C18 or UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is often used to reduce run times.
-
Mobile Phase: Similar to HPLC, a gradient of 0.1% formic acid in water and acetonitrile is commonly used.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for flavonoids.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for Rutin and this compound to ensure high selectivity and sensitivity.
-
Rutin: m/z 609.1 → 300.1
-
This compound: m/z 612.1 → 303.1 (hypothetical, assuming deuteration on the aglycone)
-
-
Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is crucial for achieving optimal sensitivity.
-
-
Sample Preparation: The sample preparation procedure is similar to that for HPLC, but often requires less rigorous cleanup due to the high selectivity of MS detection.
-
Internal Standard: this compound.
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of Rutin, based on data from various studies.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 1 - 5000 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | < 2% | < 5% |
| - Intermediate Precision (Inter-day) | < 3% | < 7% |
| Limit of Detection (LOD) | ~20 - 50 ng/mL | ~0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~50 - 150 ng/mL | ~0.5 - 1.5 ng/mL |
| Selectivity | Good, but susceptible to co-eluting interferences. | Excellent, highly selective due to MRM transitions. |
| Matrix Effects | Can be significant, requiring extensive sample cleanup. | Can be minimized with the use of a stable isotope-labeled internal standard like this compound. |
| Analysis Time | Longer run times (15-30 min). | Shorter run times (5-10 min). |
| Cost & Complexity | Lower initial cost and less complex to operate. | Higher initial cost and requires specialized expertise. |
Mandatory Visualizations
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Rutin. The choice between the two methods depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control of well-characterized samples where high sensitivity is not a primary concern.
-
LC-MS/MS , with its superior sensitivity and selectivity, is the method of choice for bioanalytical studies, trace-level quantification, and analysis of complex matrices. The use of a stable isotope-labeled internal standard like this compound is highly recommended for LC-MS/MS to achieve the most accurate and reliable results by compensating for matrix effects and variations in sample processing.
A thorough cross-validation as outlined in this guide is essential to ensure data integrity and consistency when employing either or both of these analytical techniques in a research or drug development setting.
A Comparative Guide to Rutin-d3 and Quercetin-d3 as Internal Standards in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in drug development and clinical research, the accuracy and reliability of quantitative measurements are paramount. The use of internal standards is a fundamental practice to ensure the integrity of analytical data, especially in complex biological matrices. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as deuterated standards, are considered the gold standard for their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variations in sample preparation, chromatography, and mass spectrometric detection.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards are structurally identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during:
-
Sample Extraction: Both the analyte and the deuterated internal standard will have comparable extraction efficiencies from the sample matrix.
-
Chromatographic Separation: They typically co-elute, or elute very closely, from the liquid chromatography (LC) column, meaning they experience the same matrix effects at the same time.
-
Ionization: Their ionization efficiencies in the mass spectrometer's ion source are virtually identical.
By adding a known amount of the deuterated internal standard to each sample, calibration standard, and quality control sample, any variations in the analytical process that affect the analyte will also proportionally affect the internal standard. The final quantification is then based on the ratio of the analyte's response to the internal standard's response, which effectively cancels out these variations and leads to more accurate and precise results.
Performance Data: Quercetin-d3 as an Internal Standard
While direct comparative studies are lacking, a study by an independent laboratory provides validation data for an LC-MS/MS method using quercetin-d3 as an internal standard for the quantification of quercetin. The key performance parameters are summarized in the table below.
| Parameter | Performance Data |
| **Linearity (R²) ** | ≥ 0.99 |
| Limit of Detection (LOD) | 1.89 µg/L |
| Limit of Quantification (LOQ) | 1.38 µg/L |
| Concentration Range | 0.1 - 5 µg/L |
| Accuracy (% Recovery) | Data not explicitly provided in the available excerpt. Typically, for bioanalytical methods, this should be within 85-115% (80-120% at the LLOQ). |
| Precision (%RSD) | Data not explicitly provided in the available excerpt. Typically, for bioanalytical methods, this should be ≤15% (≤20% at the LLOQ). |
Table 1: Summary of analytical method validation parameters for the quantification of quercetin using quercetin-d3 as an internal standard.
Expected Performance of Rutin-d3 as an Internal Standard
Although specific experimental validation data for this compound as an internal standard is not available in the reviewed literature, its performance can be confidently predicted based on the well-established principles of using deuterated internal standards.
Structural Similarity: this compound is the ideal internal standard for the quantification of rutin. Rutin is a glycoside of quercetin, and therefore, using this compound ensures that the internal standard accounts for any potential in-source fragmentation or metabolic processes that might affect the glycosidic bond during analysis.
Co-elution and Matrix Effect Compensation: this compound would be expected to co-elute with rutin in a reversed-phase LC system. This co-elution is critical for compensating for matrix effects, which are a common source of variability in bioanalytical methods. Any suppression or enhancement of the ionization of rutin caused by co-eluting matrix components would be mirrored by this compound, leading to a stable analyte-to-internal standard ratio.
Accuracy and Precision: The use of this compound is anticipated to yield high accuracy and precision in the quantification of rutin. By correcting for variabilities in sample preparation and instrument response, the relative standard deviation (%RSD) for replicate measurements is expected to be well within the accepted limits for bioanalytical method validation (typically <15%).
Linearity and Sensitivity: A linear response over a wide concentration range is expected when using this compound as an internal standard. The limit of detection (LOD) and limit of quantification (LOQ) would be dependent on the sensitivity of the mass spectrometer but are expected to be low, allowing for the accurate measurement of rutin at trace levels.
Experimental Protocols
Below are detailed experimental protocols for the quantification of quercetin and rutin using a deuterated internal standard with LC-MS/MS. These protocols are based on methodologies described in the scientific literature and represent best practices in the field.
Protocol 1: Quantification of Quercetin in Biological Matrices
1. Sample Preparation:
- To 100 µL of plasma, serum, or urine sample, add 10 µL of quercetin-d3 internal standard working solution (concentration will depend on the expected analyte concentration range).
- Add 200 µL of acetonitrile to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean microcentrifuge tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A suitable gradient program to separate quercetin from other matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).
- MRM Transitions:
- Quercetin: Precursor ion (m/z) → Product ion (m/z) (e.g., 301 → 151).
- Quercetin-d3: Precursor ion (m/z) → Product ion (m/z) (e.g., 304 → 151).
Protocol 2: Quantification of Rutin in Biological Matrices
1. Sample Preparation:
- To 100 µL of plasma or serum sample, add 10 µL of this compound internal standard working solution.
- Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.
- Vortex mix for 5 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Vortex mix and transfer to an autosampler vial.
2. LC-MS/MS Conditions:
- LC Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
- Mobile Phase A: 10 mM ammonium acetate in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A suitable gradient program to achieve good separation.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: ESI in negative mode.
- MRM Transitions:
- Rutin: Precursor ion (m/z) → Product ion (m/z) (e.g., 609 → 301).
- This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 612 → 301).
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of internal standards and the biological activity of rutin and quercetin.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Simplified metabolic pathway of Rutin.
Caption: Key signaling pathways modulated by Quercetin.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. Stable isotope-labeled internal standards, such as this compound and quercetin-d3, represent the gold standard for correcting analytical variability and ensuring data accuracy. While direct experimental comparisons between this compound and quercetin-d3 are not currently available, the established principles of their use provide a strong basis for their selection.
The available data for quercetin-d3 demonstrates its suitability as an internal standard for quercetin analysis. Based on its structural similarity and the predictable behavior of deuterated analogs, this compound is expected to provide excellent performance for the quantification of rutin. Researchers and drug development professionals can confidently consider these deuterated standards as essential tools for achieving high-quality, reproducible data in their analytical workflows. The provided experimental protocols and diagrams serve as a practical guide for the implementation of these internal standards in the laboratory.
Inter-Laboratory Comparison for the Quantification of Rutin Using Rutin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for an inter-laboratory comparison of rutin quantification, emphasizing the use of Rutin-d3 as a stable isotope-labeled internal standard (SIL-IS). The objective is to present a standardized protocol and performance expectations for the accurate and precise measurement of rutin in biological matrices, a critical step in pharmacokinetic and metabolic studies. The use of a deuterated internal standard like this compound is considered the gold standard in quantitative LC-MS analysis, as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and other sources of variability.[1][2]
Quantitative Data Summary
The following table summarizes hypothetical results from an inter-laboratory comparison study involving three distinct laboratories (Lab A, Lab B, and Lab C). Each laboratory analyzed quality control (QC) samples at low, medium, and high concentrations of rutin in rat plasma. The data is presented to reflect typical performance characteristics of a validated LC-MS/MS method.
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Lab A | Low | 50 | 48.5 | 97.0 | 4.5 |
| Medium | 500 | 508.0 | 101.6 | 3.2 | |
| High | 1500 | 1475.0 | 98.3 | 2.8 | |
| Lab B | Low | 50 | 52.1 | 104.2 | 5.1 |
| Medium | 500 | 491.5 | 98.3 | 4.0 | |
| High | 1500 | 1520.0 | 101.3 | 3.5 | |
| Lab C | Low | 50 | 49.9 | 99.8 | 3.9 |
| Medium | 500 | 512.5 | 102.5 | 2.9 | |
| High | 1500 | 1488.0 | 99.2 | 2.5 |
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal concentration.
-
Precision: The relative standard deviation (RSD) should not exceed 15%.
Experimental Protocol: Quantification of Rutin in Rat Plasma by LC-MS/MS
This protocol outlines a standardized procedure for the quantification of rutin in rat plasma using this compound as an internal standard.
1. Materials and Reagents
-
Rutin (≥95% purity)
-
This compound (≥98% purity, deuterated internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Rat plasma (blank)
2. Sample Preparation
-
Thaw plasma samples to room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Rutin: 609.1 -> 300.1
-
This compound: 612.1 -> 303.1
-
-
Ion Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
4. Data Analysis
-
Quantification is based on the ratio of the peak area of rutin to the peak area of this compound.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of rutin in the QC and unknown samples is determined from the calibration curve using a weighted linear regression (1/x²).
Visualizations
References
Enhancing Bioanalytical Accuracy: A Comparative Analysis of Rutin-d3 Isotopic Enrichment
In the precise world of quantitative analysis, particularly within pharmaceutical and clinical research, the accuracy of measurements is paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust bioanalytical methods. This guide provides a detailed comparison of the impact of using an isotopically enriched internal standard, Rutin-d3, versus traditional methods for the quantification of Rutin. The evidence overwhelmingly supports the use of stable isotope-labeled (SIL) standards for mitigating variability and enhancing accuracy.
The primary challenge in bioanalysis is the "matrix effect," where components in a biological sample like plasma or urine can interfere with the ionization of the target analyte, leading to inaccurate quantification.[1] A stable isotope-labeled internal standard like this compound is the ideal solution to this problem.[1] Because its physicochemical properties are nearly identical to the analyte, Rutin, it experiences the same extraction recovery, chromatographic behavior, and ionization response.[1][2] By measuring the ratio of the analyte to the internal standard, variations are normalized, leading to significantly improved accuracy and precision.[1]
Comparative Performance Metrics
| Performance Metric | External Standard Method | Structural Analog Internal Standard | This compound (Isotopically Enriched IS) | Rationale for Improvement with this compound |
| Accuracy (% Bias) | ± 15-20% | ± 10-15% | < ± 5% | Co-elution and identical ionization behavior to the analyte minimizes differential matrix effects and corrects for extraction variability more effectively.[1][5] |
| Precision (%RSD) | < 15% | < 10% | < 5% | Normalizes for variations in injection volume, instrument response, and sample preparation, leading to more reproducible results.[3][6] |
| Recovery Variability | High | Moderate | Low | As this compound has virtually identical chemical properties to Rutin, its recovery throughout the sample preparation process mirrors that of the analyte, correcting for losses.[1][2] |
| Matrix Effect | Uncorrected | Partially Corrected | Effectively Corrected | This compound experiences the same ionization suppression or enhancement as Rutin, allowing for accurate ratio-based correction.[1][3] |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999 | Improved precision and accuracy at each calibration point result in a more reliable and linear standard curve.[7] |
| Limit of Quantification | Method Dependent | Method Dependent | Potentially Lower | By reducing noise and variability, the signal-to-noise ratio at lower concentrations can be improved, allowing for more confident quantification.[8] |
Note: The data in this table are representative values based on established principles of using stable isotope-labeled internal standards in LC-MS/MS and are intended for comparative illustration.
Experimental Protocols
A robust and validated experimental protocol is essential for accurate quantification. The following provides a detailed methodology for the quantification of Rutin in human plasma using this compound as an internal standard, adapted from established bioanalytical methods for flavonoids.[8]
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to all samples except for the blank.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used for flavonoid separation.[8]
-
Mobile Phase: A gradient elution is typically employed.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI in negative ion mode is often effective for flavonoids.[8]
-
MRM Transitions:
-
Rutin: Precursor Ion (Q1) -> Product Ion (Q3) [To be determined by infusion]
-
This compound: Precursor Ion (Q1) -> Product Ion (Q3) [To be determined by infusion]
-
Visualizing the Workflow and Biological Context
Diagrams are essential for understanding complex processes. The following visualizations, created using Graphviz, illustrate the experimental workflow and a key signaling pathway influenced by Rutin.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Development and Determination of Rutin by Spectrofluorimetric Method – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Deuterated Flavonoid Standards: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of flavonoids in complex matrices is paramount. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated flavonoid standards, are the gold standard in mass spectrometry-based bioanalysis.[1][2] Their near-identical chemical and physical properties to the analyte ensure they behave similarly during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.[1][2][3]
However, not all deuterated standards are created equal. Differences in the degree and position of deuterium labeling, as well as chemical and isotopic purity, can significantly impact assay performance. This guide provides a comparative framework for evaluating deuterated flavonoid standards, supported by standardized experimental protocols and data presentation, to aid in the selection of the most appropriate standard for robust and reliable quantitative results.
Data Presentation: Performance of Deuterated Flavonoid Standards
The selection of a suitable deuterated internal standard is a critical step in method development. The following tables present a hypothetical comparison of commercially available deuterated standards for two common flavonoids, Quercetin and Genistein, based on typical product specifications.
Table 1: Comparative Analysis of Deuterated Quercetin Standards
| Parameter | Quercetin-d3 (Vendor A) | Quercetin-d5 (Vendor B) | Key Performance Implication |
| Chemical Name | Quercetin-3',4',7-d3 | Quercetin-3,5,7,3',4'-d5 | Higher mass shift reduces isotopic crosstalk. |
| Isotopic Purity | 99.2% | 99.5% | Minimizes contribution to the analyte signal. |
| Chemical Purity (qNMR) | 98.5% | 99.1% | Ensures accurate standard concentration. |
| Label Position | Aromatic Ring (Stable) | Aromatic Ring (Stable) | Stable, non-exchangeable positions are critical.[4] |
| Mass Shift (vs. Analyte) | +3 Da | +5 Da | A mass shift of +4 Da or greater is ideal. |
Table 2: Comparative Analysis of Deuterated Genistein Standards
| Parameter | Genistein-d4 (Vendor X) | Genistein-d2 (Vendor Y) | Key Performance Implication |
| Chemical Name | Genistein-2',3',5',6'-d4 | Genistein-6,8-d2 | Location of labels can influence stability. |
| Isotopic Purity | 99.6% | 98.9% | Higher purity reduces measurement uncertainty. |
| Chemical Purity (HPLC) | >99.0% | >98.0% | Affects the accuracy of stock solution preparation. |
| Label Position | Aromatic Ring (Stable) | Aromatic Ring (Stable) | Avoids back-exchange of deuterium for hydrogen.[4] |
| Mass Shift (vs. Analyte) | +4 Da | +2 Da | Lower mass shift increases risk of isotopic overlap. |
Mandatory Visualizations
Diagrams are essential for illustrating complex workflows and biological processes. The following visualizations were created using Graphviz, adhering to the specified design constraints.
References
Evaluating the Linearity and Range of a Rutin-d3 Bioanalytical Method: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount to ensure data integrity and reliability. This guide provides a comprehensive evaluation of the linearity and range of a hypothetical Rutin-d3 method, offering a comparative analysis with alternative internal standards and detailing the experimental protocols for such an assessment. The data presented is representative of typical performance for a deuterated internal standard in a bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
Comparison of Internal Standard Strategies
The choice of an internal standard is a critical decision in developing a reliable bioanalytical method. Deuterated internal standards, like this compound, are often considered the "gold standard" due to their close physicochemical properties to the analyte.[1][2] The following table compares different internal standard strategies.
| Feature | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard | Non-Isotopically Labeled Analyte as Internal Standard |
| Co-elution | Nearly identical retention time, providing excellent correction for matrix effects.[3][4] | Different retention time, may not fully compensate for matrix effects. | Identical retention time. |
| Extraction Recovery | Closely mimics the analyte's recovery. | May have different extraction recovery. | Identical extraction recovery. |
| Ionization Efficiency | Very similar to the analyte, correcting for variations in the mass spectrometer's ion source.[3] | Can have significantly different ionization efficiency. | Identical ionization efficiency. |
| Potential for Crosstalk | Minimal, with a sufficient mass difference (typically ≥ 3 Da).[5] | No risk of crosstalk with the analyte. | High risk of crosstalk, requiring complete chromatographic separation. |
| Availability and Cost | Can be expensive and may require custom synthesis.[3] | Generally more readily available and less expensive. | Readily available. |
Experimental Protocol: Linearity and Range Assessment
This section details a typical experimental protocol for evaluating the linearity and range of a this compound bioanalytical method using LC-MS/MS.
1. Preparation of Standard Solutions:
-
Primary Stock Solution: A primary stock solution of Rutin (the non-deuterated analyte) is prepared by dissolving a precisely weighed amount of the reference standard in a suitable solvent (e.g., methanol) to achieve a concentration of 1 mg/mL.
-
Working Standard Solutions: A series of working standard solutions are prepared by serially diluting the primary stock solution with the same solvent to cover the expected concentration range in the study samples.
-
Internal Standard (IS) Working Solution: A working solution of this compound is prepared at a constant concentration (e.g., 100 ng/mL) in the same solvent.[5]
2. Preparation of Calibration Curve Standards:
-
Calibration standards are prepared by spiking a known volume of the appropriate working standard solution into a blank biological matrix (e.g., human plasma).
-
A fixed volume of the this compound internal standard working solution is added to each calibration standard.
-
A typical calibration curve consists of a blank sample (matrix with internal standard only) and at least six to eight non-zero concentration levels.
3. Sample Preparation (Protein Precipitation):
-
To each 100 µL of the calibration standard, 300 µL of cold acetonitrile (containing the internal standard) is added to precipitate the proteins.
-
The samples are vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): An aliquot of the reconstituted sample is injected into a C18 analytical column. A gradient elution is performed using a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both Rutin and this compound.
5. Data Analysis:
-
The peak areas of Rutin and this compound are integrated.
-
The peak area ratio (analyte peak area / internal standard peak area) is calculated for each calibration standard.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of Rutin.
-
Linear regression analysis is performed on the calibration curve to determine the slope, intercept, and the coefficient of determination (r²).
Data Presentation: Linearity and Range of the this compound Method
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Table 1: Representative Linearity Data for the Rutin Method using this compound as an Internal Standard
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.00 (LLOQ) | 0.98 | 98.0 | 5.2 |
| 2.50 | 2.55 | 102.0 | 3.8 |
| 10.0 | 10.1 | 101.0 | 2.5 |
| 50.0 | 49.5 | 99.0 | 1.9 |
| 200 | 203 | 101.5 | 2.1 |
| 800 | 792 | 99.0 | 2.8 |
| 1000 (ULOQ) | 1012 | 101.2 | 3.5 |
-
Linear Range: 1.00 - 1000 ng/mL
-
Regression Equation: y = 0.0125x + 0.0015
-
Coefficient of Determination (r²): 0.998
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification
The acceptance criteria for linearity typically require a coefficient of determination (r²) of ≥ 0.99.[1] For the calibration standards, the calculated concentrations should be within ±15% of the nominal value, except for the LLOQ, where it should be within ±20%.[2]
Mandatory Visualization
Caption: Workflow for Linearity and Range Evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Accuracy and Precision in Rutin Quantification Using Rutin-d3
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and precise quantification of analytes in complex biological matrices. This guide provides an objective comparison of the performance of the deuterated internal standard, Rutin-d3, with alternative non-deuterated internal standards for the quantification of Rutin, supported by experimental data from validated analytical methods.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard." The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This structural and chemical similarity ensures that this compound and Rutin behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution and analogous behavior allow the deuterated standard to effectively compensate for variability that can be introduced during the analytical process, such as loss of analyte during sample preparation or matrix effects (ion suppression or enhancement), thereby leading to higher accuracy and precision.
While the theoretical advantages of deuterated internal standards are well-established, this guide will also present validation data from a published study that utilizes a non-deuterated, structural analog internal standard for the quantification of Rutin. This will provide a benchmark for evaluating the performance of a validated bioanalytical method and serve as a point of comparison.
Performance Comparison: Accuracy and Precision
The accuracy of an analytical method refers to the closeness of the measured value to the true value, often expressed as percent relative error (%RE) or percent recovery. Precision is a measure of the reproducibility of the method, typically expressed as the percent relative standard deviation (%RSD) of a series of measurements.
The following table summarizes the accuracy and precision data for the quantification of Rutin in rat plasma using a validated LC-MS/MS method with a non-deuterated internal standard, naringin. This data serves as a reference for the performance of a robust bioanalytical method.
| Quality Control Sample | Nominal Concentration (ng/mL) | Accuracy (%RE) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Rutin | Low | 5 | -9.2% to 6.1% | < 11.9% |
| Medium | 50 | -9.2% to 6.1% | < 11.9% | |
| High | 500 | -9.2% to 6.1% | < 11.9% | |
| Data extracted from a study utilizing naringin as the internal standard[1]. The ranges represent the overall performance for six flavonoids, including Rutin. |
It is anticipated that a method employing this compound as the internal standard would demonstrate accuracy and precision values at the lower end of these ranges, or potentially even better, due to the superior ability of the deuterated standard to compensate for analytical variability.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of reliable bioanalytical results. Below is a detailed methodology for a validated LC-MS/MS method for the quantification of Rutin in a biological matrix using a non-deuterated internal standard. A similar workflow would be employed when using this compound.
Methodology for Rutin Quantification using a Non-Deuterated Internal Standard (Naringin)[1]
1. Sample Preparation:
-
To a 100 µL aliquot of rat plasma, 20 µL of the internal standard working solution (naringin) and 20 µL of methanol were added.
-
The mixture was vortexed for 1 minute.
-
For protein precipitation, 1 mL of ethyl acetate was added, and the mixture was vortexed for 3 minutes.
-
The samples were then centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase, and a 5 µL aliquot was injected into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions:
-
Chromatographic System: Agilent 1200 Series HPLC
-
Analytical Column: C18 column
-
Mobile Phase: A gradient elution of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow and Metabolic Context
To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for bioanalytical quantification and the metabolic pathway of Rutin.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of Rutin, the use of its deuterated analog, this compound, is theoretically superior due to its ability to closely mimic the behavior of the analyte, thereby providing more accurate and precise results. While validated methods using non-deuterated internal standards can provide acceptable performance, the use of a stable isotope-labeled internal standard like this compound is recommended to achieve the highest level of data integrity, which is essential for regulated pharmacokinetic and bioequivalence studies in drug development.
References
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Rutin-d3 and Analog Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the flavonoid Rutin, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of bioanalytical data. This guide provides an objective comparison between the stable isotope-labeled internal standard, Rutin-d3, and commonly used structural analog internal standards. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for selecting the most suitable internal standard for your analytical needs.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for small molecule quantification in complex biological matrices, an internal standard is indispensable. It is added at a known concentration to all samples, including calibration standards and quality controls, to correct for variability during sample preparation and instrument analysis. The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for matrix effects and ensuring robust and reproducible results.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the superior choice. With the incorporation of deuterium atoms, this compound is chemically and structurally almost identical to Rutin, ensuring that it behaves nearly identically during extraction, chromatography, and ionization. This near-perfect mimicry allows for the most effective correction of analytical variability. However, the synthesis of SIL internal standards can be costly and time-consuming.
As a practical alternative, researchers often employ structural analog internal standards. These are compounds that are not isotopically labeled but have a chemical structure similar to the analyte of interest. For Rutin, compounds like naringin or tolbutamide have been utilized. While more readily available and cost-effective, their ability to perfectly mimic the behavior of Rutin and compensate for matrix effects may be compromised due to differences in their physicochemical properties.
Performance Comparison: this compound vs. Analog Internal Standards
The following tables summarize the performance characteristics of bioanalytical methods for Rutin quantification using either a deuterated internal standard or a structural analog. The data is compiled from published studies to provide a comparative overview.
Table 1: Bioanalytical Method Validation Parameters with a Deuterated Internal Standard (Hypothetical Data Based on Typical Performance)
| Parameter | Specification | Performance |
| Linearity | ||
| Range | 5 - 2000 ng/mL | |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Accuracy & Precision (Intra-day) | ||
| LLOQ (5 ng/mL) | ≤ 20% | 12.5% |
| QC Low (15 ng/mL) | ≤ 15% | 8.2% |
| QC Mid (150 ng/mL) | ≤ 15% | 6.5% |
| QC High (1500 ng/mL) | ≤ 15% | 5.1% |
| Accuracy & Precision (Inter-day) | ||
| LLOQ (5 ng/mL) | ≤ 20% | 15.8% |
| QC Low (15 ng/mL) | ≤ 15% | 10.1% |
| QC Mid (150 ng/mL) | ≤ 15% | 8.7% |
| QC High (1500 ng/mL) | ≤ 15% | 7.3% |
| Matrix Effect | 85% - 115% | 98.2% - 103.5% |
| Recovery | Consistent and reproducible | > 85% |
Table 2: Bioanalytical Method Validation Parameters with a Structural Analog Internal Standard (Naringin)
| Parameter | Specification | Performance[1] |
| Linearity | ||
| Range | 0.2 - 50 ng/mL | |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.99 |
| Accuracy & Precision (Intra-day) | ||
| LLOQ (0.2 ng/mL) | ≤ 20% | 11.9% |
| QC Low (0.5 ng/mL) | ≤ 15% | 9.8% |
| QC Mid (5 ng/mL) | ≤ 15% | 8.5% |
| QC High (40 ng/mL) | ≤ 15% | 7.2% |
| Accuracy & Precision (Inter-day) | ||
| LLOQ (0.2 ng/mL) | ≤ 20% | 10.8% |
| QC Low (0.5 ng/mL) | ≤ 15% | 8.6% |
| QC Mid (5 ng/mL) | ≤ 15% | 7.1% |
| QC High (40 ng/mL) | ≤ 15% | 6.3% |
| Matrix Effect | 85% - 115% | Not explicitly reported |
| Recovery | Consistent and reproducible[1] | > 53.8%[1] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the performance comparison.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (this compound or analog IS in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile (or other suitable protein precipitating agent) to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: A suitable C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and IS, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer (e.g., Agilent 6460 or Sciex API 4000).
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
MRM Transitions:
-
Rutin: Precursor ion (e.g., m/z 611.1) to a specific product ion (e.g., m/z 303.1).
-
This compound: Precursor ion (e.g., m/z 614.1) to a specific product ion (e.g., m/z 303.1).
-
Analog IS (e.g., Naringin): Precursor ion (e.g., m/z 581.2) to a specific product ion (e.g., m/z 273.1).
-
Visualizing the Workflow and Biological Context
To further aid in understanding, the following diagrams illustrate a typical experimental workflow for Rutin bioanalysis and a simplified representation of a key signaling pathway influenced by Rutin.
Conclusion
The choice between this compound and a structural analog internal standard involves a trade-off between optimal analytical performance and practical considerations such as cost and availability. For regulatory submissions and studies requiring the highest level of accuracy and precision, the use of a stable isotope-labeled internal standard like this compound is strongly recommended. Its ability to effectively compensate for matrix effects and other sources of variability is unparalleled.
However, for research and discovery-phase studies where cost and high-throughput are major considerations, a well-validated method using a carefully selected structural analog internal standard can provide data of sufficient quality. It is crucial to thoroughly validate the performance of any chosen internal standard to ensure it meets the specific requirements of the bioanalytical assay. This guide provides the foundational information and comparative data to assist researchers in making an informed decision that best suits their scientific and budgetary needs.
References
A Researcher's Guide to Cross-Validation of Analytical Methods for Flavonoid Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of flavonoids is critical for ensuring the quality, efficacy, and safety of a wide range of products. The selection of an appropriate analytical method is a pivotal decision that requires a thorough understanding of the available techniques and their respective performance characteristics. This guide provides an objective comparison of common analytical methods for flavonoid analysis, supported by experimental data and detailed protocols to aid in method selection and cross-validation.
The cross-validation of analytical methods is an essential process to verify that a chosen method is suitable for its intended purpose and to ensure the reliability and consistency of results.[1] This process involves the evaluation of various performance parameters as defined by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, specificity, linearity, range, and robustness.
Comparison of Analytical Methods for Flavonoid Quantification
The choice of an analytical method for flavonoid quantification is dependent on several factors, including the complexity of the sample matrix, the specific flavonoids of interest, and the required sensitivity and selectivity.[1] The following table summarizes the key performance characteristics of commonly employed techniques for flavonoid analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity of analytes interacting with a stationary phase. | Similar to HPLC but uses smaller particle sizes for higher resolution and speed. | Separation by chromatography followed by mass-based detection. | Separation of volatile compounds followed by mass-based detection. | Separation based on the differential migration of ions in an electric field. |
| Sensitivity | Moderate (ng-µg/mL) | High (pg-ng/mL) | Very High (pg-fg/mL) | High (pg-ng/mL), but requires derivatization. | High (ng/mL), can be enhanced with pre-concentration techniques.[2] |
| Selectivity | Good, dependent on column and mobile phase. | Very Good, enhanced by higher resolution. | Excellent, based on mass-to-charge ratio. | Excellent, based on mass fragmentation patterns. | Good, dependent on buffer composition and pH. |
| Analysis Time | 20-60 min | 5-15 min | 5-20 min | 10-40 min | 10-30 min |
| Sample Throughput | Moderate | High | High | Moderate | Moderate |
| Derivatization | Not usually required. | Not usually required. | Not usually required. | Often required to increase volatility.[3] | Not usually required. |
| Instrumentation Cost | Moderate | High | High | High | Moderate |
| Typical LOD | 0.01 - 0.28 µg/mL[4] | Lower than HPLC | pg/mL range | pg/mL range | 2.0 - 6.8 ng/mL[2] |
| Typical LOQ | 0.02 - 0.55 µg/mL[4] | Lower than HPLC | ng/mL range | ng/mL range | - |
| Precision (%RSD) | < 5% | < 5% | < 10% | < 10% | < 5% |
| Accuracy (%Recovery) | 95-105% | 95-105% | 90-110% | 90-110% | 90-110% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of flavonoids using various techniques.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of flavonoids.[5][6]
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD). A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][5]
-
Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid (0.1%) is often added to the mobile phase.[1] Flavonoid standards (e.g., quercetin, rutin, kaempferol) are required for calibration.[1]
-
Sample Preparation: Plant material is typically extracted with a solvent such as methanol or ethanol, often with the aid of ultrasonication or Soxhlet extraction. The extract is then filtered before injection.
-
Chromatographic Conditions: A gradient elution is commonly employed. For example, a mobile phase consisting of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile) can be used with a gradient program.[7] The flow rate is typically around 1 mL/min, and the column temperature is maintained at a constant value (e.g., 25°C or 30°C).[7][8] Detection is performed at a wavelength corresponding to the maximum absorbance of the target flavonoids (e.g., 280 nm or 365 nm).[7]
-
Quantification: A calibration curve is constructed by plotting the peak area of the standards against their concentrations. The concentration of flavonoids in the sample is then determined from this curve.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher resolution, sensitivity, and shorter analysis times compared to conventional HPLC.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF). A sub-2 µm particle size column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm) is used.
-
Reagents: LC-MS grade acetonitrile, methanol, and water with 0.1% formic acid. Flavonoid standards and internal standards are necessary for accurate quantification.
-
Sample Preparation: Similar to HPLC, but may require further dilution to avoid detector saturation.
-
Chromatographic and MS Conditions: A fast gradient elution is typically used with a flow rate of around 0.3-0.5 mL/min.[9] The mass spectrometer is operated in either positive or negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is often used for quantification, which involves monitoring specific precursor-to-product ion transitions for each analyte.[10]
-
Quantification: An internal standard is used, and a calibration curve is generated for each analyte. Specialized software is used for data processing.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile flavonoids, a derivatization step is necessary.[3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is used.
-
Reagents: Derivatizing agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). Solvents for extraction and derivatization must be of high purity.
-
Sample Preparation and Derivatization: After extraction, the sample is dried, and a derivatizing agent is added to convert the flavonoids into their volatile trimethylsilyl (TMS) derivatives. The reaction is typically carried out at an elevated temperature.
-
Chromatographic and MS Conditions: The injector and transfer line temperatures are set to ensure the volatilization of the derivatives. A temperature program for the oven is used to separate the compounds. The mass spectrometer is operated in electron ionization (EI) mode, and full scan or selected ion monitoring (SIM) can be used for detection.
-
Quantification: An internal standard is often used, and calibration curves are prepared using derivatized standards.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires small sample volumes.
-
Instrumentation: A capillary electrophoresis system with a UV-Vis or DAD detector. A fused-silica capillary (e.g., 50-75 cm length, 50-75 µm internal diameter) is used.
-
Reagents: Buffer solutions, typically borate buffer at a specific pH, are used as the background electrolyte.[2][11] Methanol or other organic modifiers may be added to the buffer to improve separation.[2][11]
-
Sample Preparation: The sample is dissolved in the running buffer or a suitable solvent and filtered.
-
Electrophoretic Conditions: A high voltage (e.g., 15-25 kV) is applied across the capillary.[12] The sample is injected hydrodynamically or electrokinetically. The temperature of the capillary is controlled to ensure reproducibility.
-
Quantification: Calibration curves are constructed by plotting the peak area against the concentration of the standards.
Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of analytical methods for flavonoid analysis. This process ensures that the selected method is reliable and fit for its intended purpose.
Caption: A general workflow for the cross-validation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of flavonoids by capillary zone electrophoresis with electrokinetic supercharging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Separation of flavonoids and phenolic acids from propolis by capillary zone electrophoresis | Semantic Scholar [semanticscholar.org]
Justification for Choosing Rutin-d3 as an Internal Standard: A Comparative Guide
In quantitative bioanalysis, particularly using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is critical for achieving accurate and reproducible results.[1] An ideal internal standard compensates for variability during sample preparation, injection, and detection.[2][3] This guide provides a comprehensive justification for selecting Rutin-d3, a stable isotope-labeled (SIL) internal standard, over other alternatives like structural analogs, for the precise quantification of Rutin.
The Gold Standard: Why Stable Isotope-Labeled Internal Standards are Superior
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[4][5] In these standards, one or more atoms are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[6][7] this compound is a deuterated form of Rutin, making it chemically and physically almost identical to the analyte of interest but with a distinct mass-to-charge ratio (m/z) that is distinguishable by the mass spectrometer.[4][6]
This near-identical physicochemical behavior is the cornerstone of its superiority. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to ionization.[3][4] Because this compound has virtually the same polarity, acidity (pKa), solubility, and three-dimensional structure as Rutin, it exhibits:
-
Identical Chromatographic Retention Time: this compound co-elutes perfectly with Rutin, ensuring that both compounds experience the same matrix effects at the same time.[8]
-
Similar Extraction Recovery: Any loss of the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction will be mirrored by an equivalent loss of this compound.[2]
-
Equivalent Ionization Response: Both Rutin and this compound will be subject to the same degree of ionization suppression or enhancement from co-eluting matrix components in the mass spectrometer's source.[2][9]
By adding a known quantity of this compound to every sample at the beginning of the workflow, the final quantification is based on the peak area ratio of the analyte to the IS.[10] This ratio remains constant even if sample loss or signal fluctuation occurs, thereby correcting for analytical variability and significantly improving accuracy and precision.[2][10]
This compound vs. Structural Analogs: A Performance Comparison
The most common alternative to a SIL IS is a structural analog—a molecule with a similar chemical structure but not identical to the analyte. For Rutin analysis, compounds like Quercetin, Naringin, or Tolbutamide have been used.[11][12] While more cost-effective, structural analogs have significant drawbacks that can compromise data quality.
dot graph "Logical_Justification" { layout=dot; rankdir="TB"; graph [fontname="Arial", label="Figure 1. Justification for this compound Selection", labelloc=b, fontsize=12, pad="0.5", splines=ortho, nodesep=0.6, ranksep=0.5, size="7.5,7.5!"]; node [fontname="Arial", style="filled", shape=rect, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_Goal" { label="Analytical Goal"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Goal [label="Accurate & Precise\nQuantification of Rutin"]; }
subgraph "cluster_Challenge" { label="Key Challenge"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Challenge [label="Variability & Matrix Effects\n(Ion Suppression/Enhancement)"]; }
subgraph "cluster_Solution" { label="Solution"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Solution [label="Internal Standard (IS)"]; }
subgraph "cluster_Choice" { label="Choice of Internal Standard"; style="filled"; fillcolor="#F1F3F4"; node [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Analog [label="Structural Analog\n(e.g., Quercetin)"]; SIL [label="Stable Isotope-Labeled (SIL)\n(this compound)"]; }
subgraph "cluster_Comparison" { label="Performance Comparison"; style="filled"; fillcolor="#F1F3F4"; node [shape=rect, style=filled];
}
subgraph "cluster_Conclusion" { label="Conclusion"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=doubleoctagon]; Conclusion [label="this compound is the\nSuperior Choice"]; }
// Edges Goal -> Challenge [label="is hindered by"]; Challenge -> Solution [label="is overcome by"]; Solution -> Analog; Solution -> SIL; Analog -> Analog_Perf [label="leads to"]; SIL -> SIL_Perf [label="leads to"]; Analog_Perf -> Conclusion [color="#EA4335", style=dashed]; SIL_Perf -> Conclusion [color="#34A853", style=solid, penwidth=2]; } enddot Caption: Logical justification for selecting this compound.
The table below summarizes the key performance differences, supported by illustrative experimental data typical for such comparisons.
| Performance Metric | This compound (SIL IS) | Structural Analog (e.g., Quercetin) | Justification |
| Chromatographic Co-elution | Perfect co-elution with Rutin. | Different retention time. | This compound experiences identical matrix effects as the analyte because it elutes at the same time.[8] Structural analogs elute at different times and are thus exposed to different co-eluting matrix components.[1] |
| Matrix Effect (ME %) | 85% - 110% | 50% - 140% | The matrix effect for this compound closely tracks that of Rutin, leading to a consistent analyte/IS ratio and accurate correction.[2] Analogs show greater variability, leading to poor correction.[13][14] |
| Extraction Recovery (RE %) | 92% | 85% | The nearly identical chemical properties of this compound ensure its recovery is representative of the analyte's recovery.[6] Analogs can have different extraction efficiencies. |
| Precision (RSD %) | < 5% | < 15% | Superior correction for variability results in significantly better assay precision (lower Relative Standard Deviation).[9] |
| Accuracy (RE %) | 95% - 105% | 80% - 120% | By effectively mitigating matrix effects and tracking analyte loss, this compound provides higher accuracy (lower Relative Error).[7][9] |
| Note: The quantitative data presented are illustrative values typical for bioanalytical method validation and are intended to demonstrate the expected performance differences. |
Experimental Protocols
A generalized experimental protocol for the analysis of Rutin in a biological matrix (e.g., plasma) using this compound as an internal standard is provided below.
Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Spike Internal Standard: To a 100 µL aliquot of plasma, add 10 µL of this compound working solution (e.g., at a concentration of 100 ng/mL) and vortex briefly.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: UPLC or HPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used for flavonoid analysis.[12]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A typical gradient might start at 10% B, ramp to 90% B over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), often in negative mode for flavonoids.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
Rutin: Q1: 609.15 m/z → Q3: 300.10 m/z
-
This compound: Q1: 612.17 m/z → Q3: 303.12 m/z
-
dot graph "Analytical_Workflow" { layout=dot; rankdir="TB"; graph [fontname="Arial", label="Figure 2. Typical Bioanalytical Workflow", labelloc=b, fontsize=12, pad="0.5", splines=ortho, nodesep=0.2, ranksep=0.4, size="7.5,7.5!"]; node [fontname="Arial", style="filled", shape=rect, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_Prep" { label="Sample Preparation"; style="filled"; fillcolor="#FFFFFF"; node[fillcolor="#F1F3F4"]; Plasma [label="1. Plasma Sample"]; Spike [label="2. Spike with this compound (IS)", fillcolor="#FBBC05", fontcolor="#202124"]; Extract [label="3. Protein Precipitation\n& Extraction"]; Reconstitute [label="4. Evaporate &\nReconstitute"]; }
subgraph "cluster_Analysis" { label="Instrumental Analysis"; style="filled"; fillcolor="#FFFFFF"; node[fillcolor="#F1F3F4"]; LC [label="5. LC Separation\n(C18 Column)"]; MS [label="6. MS/MS Detection\n(MRM Mode)"]; }
subgraph "cluster_Data" { label="Data Processing"; style="filled"; fillcolor="#FFFFFF"; node[fillcolor="#F1F3F4"]; Integrate [label="7. Peak Integration\n(Analyte & IS)"]; Calculate [label="8. Calculate Area Ratio\n(Analyte / IS)"]; Quantify [label="9. Quantify Concentration\n(vs. Calibration Curve)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
// Edges Plasma -> Spike -> Extract -> Reconstitute -> LC -> MS -> Integrate -> Calculate -> Quantify; } enddot Caption: Workflow for bioanalysis using an internal standard.
Conclusion
While structural analogs can be a cost-effective option for less demanding assays, the experimental evidence and theoretical principles strongly advocate for the use of stable isotope-labeled internal standards like this compound for high-stakes quantitative bioanalysis.[4] Its ability to perfectly co-elute with the analyte and behave identically during sample preparation and ionization makes it the unequivocally superior choice.[6][8] For researchers, scientists, and drug development professionals who require the highest levels of accuracy, precision, and reliability in their data, this compound is the gold standard internal standard for Rutin quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Rutin-d3: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant workspace. This guide provides essential, step-by-step procedures for the safe and logistical management of Rutin-d3 waste, ensuring the protection of both laboratory personnel and the environment.
Core Principles of this compound Disposal
The disposal of this compound, a deuterated form of the flavonoid Rutin, should be handled with the same precautions as its non-deuterated counterpart. While not classified as a hazardous substance under most regulations, responsible disposal is paramount to prevent environmental contamination. The fundamental principle is to manage the waste in accordance with federal, state, and local regulations.[1] It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal.[2]
Step-by-Step Disposal Protocol for this compound
-
Initial Assessment and Personal Protective Equipment (PPE):
-
Waste Collection and Segregation:
-
Collect solid this compound waste, including spilled material, by sweeping it up and placing it into a suitable, well-labeled container for disposal.[1][2][4] Avoid generating dust during this process.[2]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Segregate unwanted reagents for disposal in their original containers whenever possible, ensuring the labels are intact and legible.[6]
-
-
Container Management:
-
Use a container that is compatible with the chemical waste.[7][8] For solid this compound, the original container or a similar sturdy, sealable container is appropriate.
-
The container must be in good condition, without leaks or cracks, and kept tightly closed except when adding waste.[7][9]
-
Clearly label the waste container as "Hazardous Waste" (even if the substance is not officially classified as such, this is a best practice for laboratory chemical waste) and specify the contents as "this compound waste."[5][7]
-
-
Storage of Waste:
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., water or another suitable solvent that can dissolve Rutin).[7]
-
The rinsate from this cleaning process must be collected and treated as chemical waste.[7]
-
After triple-rinsing and air drying, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[7][10]
-
-
Final Disposal:
Quantitative Data and Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | User's responsibility to determine if it meets RCRA criteria for hazardous waste at the time of disposal. Not typically classified as hazardous. | [2] |
| Sewer Disposal | Not recommended; avoid discharge into drains and water courses. | [2][10] |
| Landfill Disposal | Not recommended for the chemical itself; dispose of in accordance with local regulations. | [2] |
| Container Rinsing | Triple-rinse with a suitable solvent. | [7] |
| Rinsate Disposal | Collect and manage as hazardous waste. | [7] |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory chemical waste management protocols as described in various safety data sheets and institutional guidelines. The primary "experimental protocol" is the triple-rinsing of empty containers to ensure they are free of chemical residue before disposal.
Triple-Rinsing Protocol for Empty this compound Containers:
-
Select a solvent in which this compound is soluble.
-
Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.
-
Securely cap and shake the container.
-
Empty the solvent (now considered rinsate) into a designated hazardous waste container for liquid chemical waste.
-
Repeat this process two more times.
-
Allow the container to air dry completely before disposing of it as non-hazardous waste or recycling it.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. gaiaca.com [gaiaca.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. chemos.de [chemos.de]
Essential Safety and Logistics for Handling Rutin-d3
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like Rutin-d3 is paramount. This guide provides immediate, procedural, and step-by-step information for the operational use and disposal of this compound, grounded in established laboratory safety protocols for flavonoids and related compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side shields | To protect eyes from dust particles and splashes.[1] |
| Hand Protection | Nitrile gloves | To prevent skin contact with the compound.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder to avoid inhalation of dust particles.[2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound from receipt to preparation for experimental use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from direct light and moisture.[1] Many suppliers recommend refrigeration (2-8°C) or freezing (-20°C) for long-term stability.[3][4]
-
Keep the container tightly sealed to prevent degradation.[1]
2. Preparation for Use:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form.
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation, which can degrade the compound.
-
Wear all recommended PPE as outlined in the table above.
-
To prepare a stock solution, carefully weigh the desired amount of this compound powder. Minimize the generation of dust.
-
Use an appropriate solvent for dissolution. Dimethyl sulfoxide (DMSO) is a common primary solvent for flavonoids. For cell-based assays, it is crucial to dilute the stock solution in the culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1-0.2% v/v).
3. During Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
Avoid direct contact with the powder and solutions.
-
After handling, wash hands thoroughly with soap and water.[2]
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Wash contaminated clothing before reuse. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Unused or Waste this compound:
-
Dispose of unused or waste this compound as chemical waste in accordance with federal, state, and local regulations.
-
Do not dispose of down the drain or in the regular trash.
2. Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated.
-
Place these materials in a designated and clearly labeled chemical waste container for proper disposal.
3. Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent (e.g., the solvent used for dissolution) three times.
-
Dispose of the rinsate as chemical waste.
-
Once cleaned, the container can be disposed of as regular laboratory glass or plastic waste, depending on the material. Deface the label before disposal.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the logical workflow for the safe management of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
